2-Methyl-2H-indazole-4-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methylindazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-5-8-7(6-12)3-2-4-9(8)10-11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUMYBTYMNSNML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601287057 | |
| Record name | 2-Methyl-2H-indazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601287057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079992-61-2 | |
| Record name | 2-Methyl-2H-indazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1079992-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2H-indazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601287057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methyl-2H-indazole-4-carbaldehyde
CAS Number: 1079992-61-2
Introduction
2-Methyl-2H-indazole-4-carbaldehyde is a distinct isomer within the indazole family, a class of heterocyclic aromatic organic compounds. These bicyclic structures, featuring a benzene ring fused to a pyrazole ring, are of significant interest in medicinal chemistry and materials science. The specific placement of the methyl group at the N2 position and the carbaldehyde (formyl) group at the C4 position endows this molecule with a unique electronic and steric profile, differentiating it from its more commonly documented isomers, such as 2-methyl-2H-indazole-3-carbaldehyde.
This guide provides a comprehensive overview of this compound, consolidating its known properties and presenting a framework for its synthesis, characterization, and potential applications. It is intended for researchers, scientists, and professionals in drug development who require a deeper understanding of this specific chemical entity. While publicly available data on this particular isomer is limited, this document leverages established principles of heterocyclic chemistry to offer valuable insights.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented in the table below. These identifiers are crucial for accurate documentation and procurement.
| Property | Value | Source(s) |
| CAS Number | 1079992-61-2 | [1][2] |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Canonical SMILES | CN1C=C2C(=N1)C=CC=C2C=O | [1] |
| InChIKey | IAUMYBTYMNSNML-UHFFFAOYSA-N | [3] |
Synthesis and Purification
One plausible synthetic approach could involve a multi-step sequence starting from an appropriately substituted benzene derivative. The following diagram outlines a conceptual synthetic pathway.
Caption: A conceptual workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on established organic chemistry principles for the synthesis of similar compounds. It is crucial to note that this procedure has not been validated for this specific molecule and would require optimization and verification.
-
Indazole Ring Formation: A potential starting point could be the reaction of a suitably substituted o-nitrobenzaldehyde with a reducing agent to facilitate a reductive cyclization, a common method for forming the indazole core.
-
N-Methylation: The resulting indazole can then be N-methylated. This step is critical for regioselectivity, as methylation can occur at either the N1 or N2 position. Reaction conditions, including the choice of base and alkylating agent, would need to be carefully controlled to favor the desired N2 isomer.
-
Formylation: The introduction of the carbaldehyde group at the C4 position would likely proceed via a directed ortho-metalation, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The directing group would be crucial for achieving the desired regiochemistry.
-
Purification: The final product would require purification, likely through column chromatography on silica gel, followed by recrystallization to obtain the compound in high purity.
Analytical Characterization
The structural confirmation of this compound would rely on a combination of standard spectroscopic techniques. While a comprehensive set of spectral data for this specific isomer is not publicly available, the expected characteristic signals are outlined below based on the analysis of analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methyl group protons (around 4.0-4.3 ppm).- A singlet for the aldehyde proton (around 10.0-10.5 ppm).- A series of signals in the aromatic region corresponding to the protons on the bicyclic ring system. |
| ¹³C NMR | - A signal for the methyl carbon.- A signal for the aldehyde carbonyl carbon (typically in the range of 185-195 ppm).- Signals for the aromatic carbons of the indazole ring. |
| IR Spectroscopy | - A strong carbonyl (C=O) stretching vibration for the aldehyde group (around 1680-1700 cm⁻¹).- C-H stretching vibrations for the aromatic and methyl groups.- C=C and C=N stretching vibrations characteristic of the indazole ring. |
| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound (C₉H₈N₂O). |
Applications in Research and Drug Discovery
The indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The aldehyde functionality at the C4 position of this compound serves as a versatile synthetic handle for further molecular elaboration.
Potential applications include:
-
Building Block for Kinase Inhibitors: The indazole core is present in several approved kinase inhibitors. This compound could serve as a key intermediate for the synthesis of novel kinase inhibitors by derivatizing the aldehyde group.
-
Precursor for Novel Heterocyclic Systems: The aldehyde group can participate in a variety of chemical transformations, such as condensations, Wittig reactions, and reductive aminations, to construct more complex heterocyclic systems with potential therapeutic applications.
-
Fragment-Based Drug Discovery: As a small, functionalized molecule, it could be used in fragment-based screening campaigns to identify new binding motifs for therapeutic targets.
The following diagram illustrates the logical relationship of this compound as a building block in drug discovery workflows.
Caption: The role of this compound in a drug discovery pipeline.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of similar chemical compounds, the following general safety precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.
It is imperative to consult the supplier-specific SDS for detailed and up-to-date safety and handling information before use.
Conclusion
This compound represents a valuable, yet under-documented, chemical entity with significant potential in synthetic and medicinal chemistry. While a wealth of information exists for the broader indazole class, this specific isomer warrants further investigation to fully elucidate its chemical reactivity and utility. This guide provides a foundational understanding based on available data and established chemical principles, serving as a starting point for researchers and developers interested in exploring the unique properties and applications of this compound. As more research becomes available, a more detailed and validated picture of this molecule's characteristics will undoubtedly emerge.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Methyl-2H-indazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical analysis of the molecular structure and conformational properties of 2-Methyl-2H-indazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By synthesizing data from analogous structures and theoretical principles, this document offers valuable insights for researchers working with this and related molecular scaffolds.
Introduction: The Significance of the 2H-Indazole Scaffold
Indazoles are bicyclic heterocyclic aromatic organic compounds consisting of the fusion of a benzene ring and a pyrazole ring. The 2H-indazole tautomer, in particular, is a prevalent structural motif in a wide array of biologically active molecules. The strategic placement of substituents on the indazole core allows for the fine-tuning of physicochemical properties and biological targets. This compound, with its reactive aldehyde functionality, serves as a versatile synthetic intermediate for the elaboration of more complex molecular architectures, making a thorough understanding of its structural nuances paramount for rational drug design.
Molecular Structure and Synthesis
The foundational structure of this compound is characterized by a planar bicyclic indazole core. The methyl group is positioned on the N2 atom of the pyrazole ring, and the carbaldehyde (formyl) group is attached to the C4 position of the benzene ring.
Key Structural Features:
The presence of the electron-withdrawing carbaldehyde group and the electron-donating methyl group influences the electronic distribution within the aromatic system, impacting its reactivity and intermolecular interactions.
Synthesis of the 2H-Indazole Core
Conceptual Synthesis Workflow:
Figure 1: Conceptual workflow for the synthesis of 2H-indazoles.
Experimental Protocol: General Procedure for Copper-Catalyzed Synthesis of 2H-Indazoles [2]
-
Reaction Setup: To a reaction vessel, add the substituted 2-bromobenzaldehyde (1.0 eq.), a primary amine (e.g., methylamine, 1.2 eq.), sodium azide (1.5 eq.), and copper(I) oxide nanoparticles (5 mol%).
-
Solvent Addition: Add polyethylene glycol (PEG 300) as a green solvent.
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., 80-120 °C) for a designated time (typically several hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted-2H-indazole.
Molecular Conformation and Planarity
The conformation of this compound is largely dictated by the rigid, aromatic indazole ring system. Crystallographic studies of analogous 2-methyl-2H-indazole derivatives, such as 2-(4-Methylphenyl)-2H-indazole and 2-Methyl-6-nitro-2H-indazole, have demonstrated that the indazole ring system is nearly planar.[3][4]
The dihedral angle between the pyrazole and benzene rings in these structures is minimal, typically around 1-2 degrees.[3] This planarity is a consequence of the sp² hybridization of the atoms in the bicyclic system and the delocalization of π-electrons across the rings.
Conformational Isomerism of the Carbaldehyde Group:
The primary source of conformational flexibility in this compound arises from the rotation of the carbaldehyde group around the C4-C(aldehyde) single bond. Two principal planar conformations are possible:
-
syn-periplanar: The carbonyl oxygen is oriented towards the C5 position of the indazole ring.
-
anti-periplanar: The carbonyl oxygen is oriented away from the C5 position.
The preferred conformation will be influenced by a combination of steric and electronic factors. It is anticipated that one conformer will be energetically favored, though interconversion between the two is expected to be rapid at room temperature.
Figure 2: Conformational isomers of the carbaldehyde group.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for this compound is not available in the provided search results, expected chemical shifts can be inferred from data for closely related compounds, such as other 2-phenyl-2H-indazole derivatives.[2]
Expected ¹H NMR Spectral Features:
-
Aldehyde Proton (-CHO): A singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.
-
Aromatic Protons: A set of signals in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons on the indazole ring. The specific splitting patterns will depend on the coupling between adjacent protons.
-
Methyl Protons (-CH₃): A singlet in the upfield region, likely around δ 2.5-3.0 ppm.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically δ 185-200 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).
-
Methyl Carbon (-CH₃): A signal in the upfield region, likely around δ 15-25 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde H | 9.5 - 10.5 | - |
| Aromatic H | 7.0 - 8.5 | - |
| Methyl H | 2.5 - 3.0 | - |
| Carbonyl C | - | 185 - 200 |
| Aromatic C | - | 110 - 150 |
| Methyl C | - | 15 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
Expected IR Absorption Bands:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-H Stretch (Aromatic and Methyl): Bands in the 2850-3100 cm⁻¹ region.
Computational Analysis
In the absence of experimental crystallographic data for this compound, computational methods such as Density Functional Theory (DFT) can provide valuable insights into its geometry and electronic properties. DFT calculations have been successfully employed to study the physicochemical properties of other novel indazole derivatives.[5]
Workflow for Computational Analysis:
Figure 3: A typical workflow for the computational analysis of molecular structure.
Protocol for DFT Calculations:
-
Structure Building: Generate an initial 3D structure of this compound using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Frequency Analysis: Conduct a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Structural Parameter Analysis: From the optimized geometry, extract key structural parameters such as bond lengths, bond angles, and dihedral angles to assess the planarity and conformation.
-
NMR Chemical Shift Prediction: Employ the Gauge-Independent Atomic Orbital (GIAO) method to calculate theoretical ¹H and ¹³C NMR chemical shifts for comparison with experimental data of analogous compounds.
Conclusion
This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound, based on established principles and data from closely related analogues. The indazole core is expected to be nearly planar, with the primary conformational flexibility arising from the rotation of the 4-carbaldehyde group. The provided synthetic strategies and analytical methodologies, including spectroscopic and computational approaches, offer a robust framework for researchers and drug development professionals working with this important class of heterocyclic compounds. Further experimental studies, particularly single-crystal X-ray diffraction and detailed NMR analysis of the title compound, would be invaluable for definitively confirming the structural and conformational features discussed herein.
References
- 1. PubChemLite - 2-methyl-2h-indazole-4-carboxylic acid (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Methylphenyl)-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-Methyl-2H-indazole-4-carbaldehyde: A Technical Guide
Introduction
2-Methyl-2H-indazole-4-carbaldehyde is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and drug development. Its structural elucidation is a critical step in ensuring purity, confirming synthesis, and understanding its chemical behavior. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimentally acquired spectra for this specific molecule are not widely available in the public domain, this guide will leverage established spectroscopic principles and data from analogous structures to predict and interpret its spectral characteristics. This approach is designed to empower researchers, scientists, and drug development professionals to confidently identify and characterize this molecule.
Molecular Structure and Key Features
The structure of this compound consists of a bicyclic indazole core, with a methyl group substituted at the N2 position of the pyrazole ring and a carbaldehyde (formyl) group at the C4 position of the benzene ring.
Molecular Formula: C₉H₈N₂O Molecular Weight: 160.17 g/mol CAS Number: 1079992-61-2[1]
The key structural features that will dominate the spectroscopic data are:
-
The aromatic indazole ring system.
-
The electron-withdrawing carbaldehyde group.
-
The N-methyl group.
These features will give rise to characteristic signals in the NMR, IR, and MS spectra, which we will explore in detail.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will examine the expected ¹H and ¹³C NMR spectra. The chemical shifts are predicted based on the analysis of substituted indazoles and the electronic effects of the substituents.[2][3][4]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the N-methyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0 - 10.5 | Singlet | 1H | Aldehyde-H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |
| ~8.0 - 8.5 | Singlet | 1H | H3 | The proton at position 3 of the indazole ring is expected to be a singlet and appear at a downfield chemical shift. |
| ~7.8 - 8.2 | Doublet | 1H | H5 or H7 | The protons on the benzene ring will be influenced by the electron-withdrawing aldehyde group and the bicyclic system. |
| ~7.5 - 7.8 | Triplet | 1H | H6 | This proton will likely appear as a triplet due to coupling with two adjacent protons. |
| ~7.2 - 7.5 | Doublet | 1H | H5 or H7 | The final aromatic proton will be a doublet. |
| ~4.0 - 4.3 | Singlet | 3H | N-CH₃ | The N-methyl protons will appear as a sharp singlet in the upfield region. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~190 - 195 | C=O | The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield. |
| ~140 - 150 | C7a, C3a | Quaternary carbons of the indazole ring. |
| ~130 - 140 | C4 | The carbon bearing the aldehyde group will be deshielded. |
| ~120 - 130 | C5, C6, C7 | Aromatic carbons of the benzene ring. |
| ~115 - 125 | C3 | The carbon at position 3 of the pyrazole ring. |
| ~35 - 40 | N-CH₃ | The N-methyl carbon will appear in the upfield region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, aromatic C-H bonds, and the indazole ring system.[5]
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| ~3100 - 3000 | Medium | C-H stretch | Aromatic C-H |
| ~2950 - 2850 | Weak | C-H stretch | N-CH₃ |
| ~2850 - 2750 | Weak | C-H stretch | Aldehyde C-H (Fermi doublet) |
| ~1700 - 1680 | Strong | C=O stretch | Aldehyde carbonyl |
| ~1600 - 1450 | Medium to Strong | C=C stretch | Aromatic ring |
The presence of a strong absorption band around 1700-1680 cm⁻¹ is a clear indicator of the carbonyl group of the aldehyde.[5] The conjugation with the aromatic ring is expected to lower the stretching frequency compared to a simple aliphatic aldehyde.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions are predicted.
| Predicted m/z | Relative Intensity | Assignment | Fragmentation Pathway |
| 160 | Moderate | [M]⁺ | Molecular ion |
| 159 | High | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde |
| 131 | High | [M-CHO]⁺ | Loss of the formyl radical |
| 104 | Moderate | [M-CHO-HCN]⁺ | Subsequent loss of hydrogen cyanide from the indazole ring |
The fragmentation of indazole derivatives often involves the loss of stable neutral molecules like HCN.[7] The loss of the formyl group (CHO) is a characteristic fragmentation for aromatic aldehydes.
Experimental Methodologies
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[8]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[8]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small, solid sample of this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum. The instrument will automatically subtract the background.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.
-
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Data Acquisition:
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
The mass analyzer will separate the ions based on their mass-to-charge ratio, and the detector will record their abundance.
-
Visualizations
Predicted ¹H NMR Spectrum Structure-Correlation Diagram
Caption: Correlation of predicted ¹H NMR signals with the protons of this compound.
IR Functional Group Correlation Diagram
Caption: Correlation of functional groups in this compound with their predicted IR absorption bands.
Conclusion
This technical guide provides a robust framework for the spectroscopic identification and characterization of this compound. By combining theoretical predictions based on established principles with detailed experimental protocols, researchers can confidently approach the analysis of this important molecule. The provided predicted data serves as a reliable reference for interpreting experimentally obtained spectra.
References
- 1. calpaclab.com [calpaclab.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Tautomeric Landscapes of Methyl-Indazole-Carbaldehydes: An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Indazole derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their pharmacological and biological properties are intrinsically linked to their molecular structure, particularly the phenomenon of annular tautomerism.[2] This in-depth technical guide provides a comprehensive exploration of the tautomeric forms of methyl-indazole-carbaldehydes, a class of compounds with significant potential in drug discovery. We will delve into the synthesis, structural elucidation, and the delicate interplay of factors governing the stability of their tautomeric forms. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to navigate the complexities of these versatile heterocyclic systems.
The Fundamental Principle: Annular Tautomerism in Indazoles
Indazole, a bicyclic heteroaromatic system, is characterized by the fusion of a benzene ring with a pyrazole ring.[3] This architecture gives rise to annular tautomerism, a dynamic equilibrium involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[4]
Generally, the 1H-tautomer is thermodynamically more stable than the 2H-form.[3] Theoretical calculations have estimated the energy difference to be in the range of 2.3 to 3.6 kcal/mol, favoring the 1H-indazole.[3] This stability is attributed to its benzenoid character, whereas the 2H-indazole possesses a less stable quinonoid structure.[4] The position of this equilibrium can, however, be influenced by various factors, including the nature and position of substituents, solvent polarity, and temperature.[5]
It is crucial to recognize that a third, less common tautomer, the 3H-indazole, can also exist, although it is generally not favored.[3] The tautomeric landscape of an indazole derivative directly impacts its physicochemical properties, such as dipole moment, pKa, and hydrogen bonding capabilities, which in turn dictate its biological activity and pharmacokinetic profile.
Navigating the Isomeric Complexity of Methyl-Indazole-Carbaldehydes
The introduction of a methyl group and a carbaldehyde (formyl) group onto the indazole scaffold adds further layers of isomeric complexity. The positions of these substituents on both the pyrazole and benzene rings give rise to a multitude of constitutional isomers, each with its unique electronic and steric profile. Furthermore, for each constitutional isomer bearing an N-H proton, the potential for 1H/2H tautomerism exists.
However, in the case of N-methylated indazole-carbaldehydes, the tautomeric equilibrium is effectively "locked." The presence of the methyl group on one of the nitrogen atoms prevents proton migration, resulting in fixed 1-methyl-1H-indazole or 2-methyl-2H-indazole isomers. Research has shown that 1-methylindazole is energetically more stable than its 2-methyl counterpart by approximately 3.2 kcal/mol.[3]
This guide will focus on the synthesis and characterization of various methyl-indazole-carbaldehyde isomers, providing a framework for understanding their structural nuances.
Synthesis of Methyl-Indazole-Carbaldehyde Isomers: A Practical Approach
The synthesis of specific methyl-indazole-carbaldehyde isomers requires careful strategic planning to control regioselectivity. Below are representative synthetic approaches for different isomers, highlighting the causality behind the chosen methodologies.
Synthesis of 7-Methyl-1H-indazole-3-carbaldehyde
A common and effective route to 7-methyl-1H-indazole-3-carbaldehyde involves the nitrosation of the corresponding 7-methyl-indole.[6]
Experimental Protocol:
-
Nitrosation: Dissolve 7-methyl-indole in a mixture of dimethylformamide (DMF) and water. Cool the solution to 0°C.
-
Slowly add a solution of sodium nitrite in water, followed by the dropwise addition of hydrochloric acid, maintaining the temperature at 0°C.
-
The reaction mixture is then stirred at room temperature for several hours.
-
Work-up and Purification: The product is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 7-methyl-1H-indazole-3-carbaldehyde.[6]
Rationale: This method leverages the reactivity of the indole ring towards electrophilic nitrosation at the 3-position. The subsequent rearrangement and cyclization lead to the formation of the indazole-3-carbaldehyde. Slow addition of the reagents at low temperature is crucial to control the exothermic reaction and minimize the formation of byproducts.[7]
Diagram of the Synthesis of 7-Methyl-1H-indazole-3-carbaldehyde
Caption: Synthetic pathway to 7-Methyl-1H-indazole-3-carbaldehyde.
Synthesis of 1-Methyl-1H-indazole-6-carbaldehyde
The synthesis of N-methylated indazoles typically involves the alkylation of a pre-formed indazole ring.
Experimental Protocol:
-
Alkylation: Start with 1H-indazole-6-carbaldehyde. Dissolve it in a polar aprotic solvent like DMF.
-
Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the indazole nitrogen.
-
Introduce a methylating agent, for example, methyl iodide (CH₃I), and stir the reaction mixture at room temperature.
-
Work-up and Purification: After the reaction is complete, the mixture is typically poured into water and extracted with an organic solvent. The organic phase is then washed, dried, and concentrated.
-
Purification by column chromatography will yield the desired 1-methyl-1H-indazole-6-carbaldehyde.
Rationale: The choice of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction between the indazole anion and the methylating agent. Potassium carbonate is a suitable base for this deprotonation. This method generally favors methylation at the N-1 position, leading to the more stable isomer.
Diagram of the Synthesis of 1-Methyl-1H-indazole-6-carbaldehyde
Caption: N-Methylation of 1H-indazole-6-carbaldehyde.
Spectroscopic and Structural Characterization: Unveiling the Tautomeric Forms
The unambiguous identification of methyl-indazole-carbaldehyde isomers and their tautomeric forms relies on a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of tautomeric mixtures in solution.[8]
-
¹H NMR: The chemical shifts of the protons on the indazole ring are sensitive to the tautomeric form. For instance, the H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift compared to the 1H-isomer. The presence of a broad N-H signal is characteristic of non-N-substituted indazoles. In N-methylated derivatives, the singlet corresponding to the methyl group will have a characteristic chemical shift depending on its position (N-1 or N-2).
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, are diagnostic for distinguishing between 1H and 2H tautomers.
-
Variable-Temperature (VT) NMR: For systems in dynamic equilibrium, VT-NMR is an invaluable tool.[4] By acquiring spectra at different temperatures, it is possible to slow down the rate of tautomeric interconversion on the NMR timescale, potentially allowing for the observation of distinct signals for each tautomer. This can provide quantitative information about the equilibrium constant and the thermodynamics of the tautomerization process.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Indazole Tautomers
| Proton | 1H-Indazole (in CDCl₃) | 2H-Indazole Derivative (Representative) | Key Differences |
| N-H | ~13.40 (s, broad) | - | The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles. |
| H-3 | ~8.10 (s) | ~8.4 (s) | The H-3 proton in 2H-indazoles is typically more deshielded. |
| H-4 | ~7.51 (d) | ~7.7 (d) | Aromatic protons in the 2H-isomer can show slight variations. |
Note: The exact chemical shifts will vary depending on the specific methyl-indazole-carbaldehyde isomer and the solvent used.
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, unambiguously determining the tautomeric form and the precise arrangement of atoms.[9] While a crystal structure for a specific methyl-indazole-carbaldehyde was not found in the immediate literature, the crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)methanesulfonamide confirms the planarity of the N-methylated indazole ring system.[9]
Protocol for Crystallization:
-
Solvent Selection: Dissolve the purified methyl-indazole-carbaldehyde in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane) to create a saturated or near-saturated solution.[3]
-
Slow Evaporation: Cover the container with a perforated film to allow for slow evaporation of the solvent at a constant temperature.
-
Vapor Diffusion: Place a vial containing the dissolved compound inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Cooling: Slowly cool a saturated solution to induce crystallization.
Diagram of the Crystallization Workflow
Caption: General workflow for obtaining single crystals.
Computational Chemistry
In the absence of experimental data for all possible tautomers, computational methods, particularly Density Functional Theory (DFT), serve as a powerful predictive tool.[2][5] By calculating the relative energies of the different tautomers in the gas phase and in various solvents, it is possible to predict the most stable form and to rationalize experimental observations.[10] These calculations can also provide theoretical NMR chemical shifts that can be compared with experimental data to aid in structural assignment.[5]
Conclusion and Future Perspectives
The tautomeric behavior of methyl-indazole-carbaldehydes is a critical consideration for their application in drug discovery and development. A thorough understanding of their synthesis, isomeric forms, and the factors governing their tautomeric equilibria is paramount for designing molecules with desired pharmacological profiles. This guide has provided a foundational framework, integrating synthetic protocols, analytical techniques, and computational insights to empower researchers in this exciting field. Future work should focus on the systematic synthesis and characterization of a broader range of methyl-indazole-carbaldehyde isomers, including the acquisition of high-resolution NMR data and single-crystal X-ray structures. Such studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships of this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystalline form of indazole derivative and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. imserc.northwestern.edu [imserc.northwestern.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Emerging Therapeutic Potential of 2-Methyl-2H-indazole-4-carbaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2] Within this privileged class of heterocycles, 2-Methyl-2H-indazole derivatives are gaining significant attention for their diverse biological activities. This technical guide delves into the synthesis, biological activities, and therapeutic potential of a specific, yet underexplored subclass: 2-Methyl-2H-indazole-4-carbaldehyde and its derivatives. The presence of a reactive carbaldehyde group at the C4-position offers a unique chemical handle for the synthesis of novel molecular entities. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, highlighting the potential of these compounds as anticancer, anti-inflammatory, and antimicrobial agents.
The 2-Methyl-2H-indazole Scaffold: A Platform for Therapeutic Innovation
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole.[2] The 2H-indazole isomer, while historically less explored than its 1H counterpart, is a key feature in several bioactive molecules. The methylation at the N2 position can significantly influence the molecule's physicochemical properties, such as solubility and metabolic stability, and can also play a crucial role in its interaction with biological targets.
The introduction of a carbaldehyde (-CHO) group at the C4 position of the 2-Methyl-2H-indazole core is of particular interest. This aldehyde functionality is a versatile synthetic intermediate, allowing for a wide range of chemical transformations to generate diverse libraries of derivatives.[3] Furthermore, the aldehyde group itself can act as a pharmacophore, participating in key interactions with biological targets, such as forming covalent bonds with nucleophilic residues in enzyme active sites.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached in a multi-step process, starting with the construction of the core indazole scaffold, followed by N-methylation and subsequent C4-formylation.
Synthesis of the 2H-Indazole Core
Several methods for the synthesis of the 2H-indazole core have been reported. A common and effective approach is the Cadogan reaction, which involves the reductive cyclization of o-nitrobenzaldehydes with primary amines.[4][5]
Experimental Protocol: Cadogan Reaction for 2-Phenyl-2H-indazole Synthesis [4]
-
Imine Formation: A mixture of 2-nitrobenzaldehyde (1.0 eq) and a desired aniline (1.0 eq) is heated under reflux in a suitable solvent (e.g., ethanol) for 2-4 hours to form the corresponding Schiff base (imine).
-
Reductive Cyclization: The resulting imine (1.0 eq) is then heated in triethyl phosphite (3.0 eq) at 150°C for 1-2 hours.
-
Purification: The excess triethyl phosphite is removed by vacuum distillation, and the crude product is purified by column chromatography on silica gel to yield the 2-aryl-2H-indazole.
N-Methylation of the Indazole Ring
Regioselective N-methylation to obtain the desired 2-methyl isomer can be challenging as N1-alkylation is often the thermodynamically favored product.[6] However, specific reaction conditions can favor the formation of the 2-methyl-2H-indazole.
Experimental Protocol: Regioselective N-Methylation
-
To a solution of the 2H-indazole (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (K2CO3, 1.5 eq).
-
Add methyl iodide (CH3I, 1.2 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to separate the N1 and N2 isomers.
C4-Formylation of 2-Methyl-2H-indazole
Directed ortho-metalation followed by quenching with a formylating agent is a plausible strategy for the introduction of the carbaldehyde group at the C4 position. The directing group can be installed prior to N-methylation and removed subsequently. Alternatively, electrophilic aromatic substitution reactions can be explored, although regioselectivity might be an issue. A more recent approach for formylation of 2H-indazoles at the C3 position has been developed using Selectfluor and DMSO, which could potentially be adapted for C4-formylation with appropriate starting materials and optimization.[7]
Conceptual Experimental Workflow for C4-Formylation
Caption: Conceptual workflow for C4-formylation.
Biological Activities and Therapeutic Potential
While specific biological data for this compound derivatives are limited in the current literature, the broader class of indazole derivatives has demonstrated a wide range of pharmacological activities.[2]
Anticancer Activity
Indazole derivatives are well-established as potent anticancer agents.[8][9][10] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature an indazole core and function as kinase inhibitors.[1] The mechanism of action often involves the inhibition of key signaling pathways implicated in tumor growth, angiogenesis, and metastasis.
One of the key targets for indazole-based anticancer drugs is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis.[11]
Hypothesized Signaling Pathway Inhibition by this compound Derivatives
Caption: Inhibition of the VEGFR-2 signaling pathway.
The aldehyde functionality of the this compound derivatives could be exploited to design covalent inhibitors that form a Schiff base with a lysine residue in the ATP-binding pocket of kinases, potentially leading to enhanced potency and duration of action.
Anti-inflammatory and Antimicrobial Activities
Indazole derivatives have also shown promise as anti-inflammatory and antimicrobial agents.[4][12] Some derivatives have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.[4] The antimicrobial activity has been demonstrated against various pathogens, including protozoa and fungi.[12][13]
The 4-carbaldehyde group can be derivatized to synthesize a variety of heterocyclic systems, such as pyrimidines and imidazoles, which are known to possess antimicrobial and anti-inflammatory properties. This opens up avenues for the development of dual-action agents.
Structure-Activity Relationship (SAR) Insights
While a detailed SAR for this compound derivatives is yet to be established, some general principles from related indazole series can be extrapolated:
-
N2-Substitution: The presence of a small alkyl group, such as methyl, at the N2 position is often favorable for activity.[1]
-
C4-Substitution: The introduction of substituents at the C4 position has been shown to modulate the activity of indazole-based CCR4 antagonists, with methoxy and hydroxyl groups being potent.[14] The carbaldehyde at this position offers a point for extensive diversification.
-
Derivatization of the Aldehyde: The biological activity will be highly dependent on the nature of the group derived from the aldehyde. For instance, condensation with amines to form imines or subsequent cyclization to form new heterocyclic rings will drastically alter the steric and electronic properties of the molecule, leading to different biological profiles.
Data Presentation
As specific data for this compound derivatives is not yet available in public literature, the following table is a template for researchers to populate as they synthesize and test new compounds in this class.
| Compound ID | R-group (derived from -CHO) | Target | IC50 (nM) | Cell Line | Activity |
| Lead-01 | -CH=N-Ph | Kinase X | Data | MCF-7 | Data |
| Lead-02 | -CH2-NH-Ph | Kinase X | Data | MCF-7 | Data |
| Lead-03 | -COOH | COX-2 | Data | - | Data |
| Lead-04 | Imidazole | Microbe | Data | - | Data |
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The versatility of the carbaldehyde group allows for the creation of large and diverse chemical libraries, increasing the probability of identifying potent and selective drug candidates.
Future research should focus on:
-
Optimizing the synthesis of the this compound core.
-
Synthesizing a diverse library of derivatives by leveraging the reactivity of the aldehyde group.
-
Screening these derivatives against a panel of relevant biological targets, including kinases, inflammatory enzymes, and microbial pathogens.
-
Establishing a comprehensive structure-activity relationship to guide further optimization efforts.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2-methyl-2H-indazole-3-carbaldehyde | 34252-54-5 [smolecule.com]
- 4. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2H-Indazole synthesis [organic-chemistry.org]
- 6. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles [mdpi.com]
- 7. ijsdr.org [ijsdr.org]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis and Handling of 2-Methyl-2H-indazole-4-carbaldehyde: A Technical Safety and Protocol Guide
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2-methyl-2H-indazole-3-carbaldehyde | 34252-54-5 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. calpaclab.com [calpaclab.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid | C9H12N2O2 | CID 83906436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. uprm.edu [uprm.edu]
A Comprehensive Technical Guide to 2-Methyl-2H-indazole-4-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2H-Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1][3] The indazole core exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[1] The 2H-indazole isomer, in particular, has garnered significant attention as a crucial pharmacophore in numerous approved drugs and clinical candidates, such as the anti-tumor agent Pazopanib and the PARP inhibitor Niraparib.[4] The unique electronic and steric properties of the 2H-indazole system allow for specific interactions with biological targets, making it a valuable template for fragment-based drug discovery and scaffold hopping.[4] This guide provides an in-depth technical overview of 2-Methyl-2H-indazole-4-carbaldehyde, a key building block for the synthesis of novel indazole-based therapeutics.
Physicochemical and Structural Properties
This compound is a solid organic compound with the molecular formula C₉H₈N₂O.[5] Its structure features the core 2H-indazole ring system with a methyl group at the N2 position and a carbaldehyde (formyl) group at the C4 position. The aldehyde group offers a reactive handle for a variety of chemical transformations, making this molecule a versatile intermediate in organic synthesis.[6]
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1079992-61-2 | [5] |
| Molecular Formula | C₉H₈N₂O | [5] |
| Molecular Weight | 160.17 g/mol | [5][7] |
| Appearance | Yellow Solid (predicted) | [6] (by analogy) |
| Melting Point | 75 - 77 °C (for 3-carbaldehyde isomer) | [6] |
| SMILES | O=Cc1cccc2c1n(C)nc2 | [N/A, predicted] |
Note: Some physical properties are extrapolated from closely related isomers due to limited data for the 4-carbaldehyde isomer.
Synthesis of this compound: A Proposed Methodological Approach
Step 1: Synthesis of the 2-Methyl-2H-indazole Core
The formation of the 2H-indazole ring system can be achieved through various methods, with copper-catalyzed multicomponent reactions being particularly efficient.[8] A one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine (in this case, methylamine), and sodium azide, catalyzed by copper(I), offers a direct route to the 2-substituted-2H-indazole core.[8] The catalyst is crucial for facilitating the sequential C-N and N-N bond formations.[8]
Alternatively, the Cadogan cyclization, a reductive cyclization of o-nitrobenzylidene anilines, provides another robust, albeit harsher, method for synthesizing 2H-indazoles.[3][9]
Experimental Workflow: Copper-Catalyzed Synthesis of 2-Methyl-2H-indazole
Caption: Workflow for the synthesis of the 2-methyl-2H-indazole core.
Step 2: Regioselective Formylation of 2-Methyl-2H-indazole
The introduction of a formyl group onto the indazole ring presents a challenge in regioselectivity. While methods for the C3-formylation of 2H-indazoles have been reported, achieving selective formylation at the C4 position is less common.[4] Directed ortho-metalation (DoM) strategies could be explored, where a directing group on the indazole ring guides the deprotonation and subsequent formylation to the desired position. However, without a suitable directing group at a neighboring position to C4, this approach may not be straightforward.
A more general approach would be electrophilic aromatic substitution (e.g., Vilsmeier-Haack reaction). The regioselectivity of this reaction on the 2-methyl-2H-indazole core would need to be determined experimentally, as electronic and steric factors will influence the position of substitution. It is plausible that a mixture of isomers would be obtained, necessitating careful purification to isolate the desired 4-carbaldehyde product.
Characterization and Spectroscopic Analysis
The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectral data based on the known data for the 3-carbaldehyde isomer and general spectroscopic principles.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons (around 4.0-4.3 ppm). The aromatic protons on the indazole ring will appear as multiplets in the aromatic region (approximately 7.0-8.5 ppm). The aldehyde proton should appear as a distinct singlet further downfield (around 9.5-10.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon (around 35-40 ppm). The aromatic carbons will resonate in the 110-150 ppm region. The aldehyde carbonyl carbon will be a characteristic downfield signal (typically >185 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. A strong absorption band is expected in the range of 1680-1710 cm⁻¹ corresponding to the C=O stretching vibration of the aromatic aldehyde.[6] Characteristic bands for C-H stretching of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations of the indazole ring system, will also be present.[6]
Mass Spectrometry (MS)
Mass spectrometric analysis should reveal a molecular ion peak (M+) at m/z 160, corresponding to the molecular weight of the compound.[6] Common fragmentation patterns would likely involve the loss of the formyl group (M-29) and the methyl group (M-15).[6]
Applications in Drug Discovery and Medicinal Chemistry
The this compound molecule is a valuable intermediate for the synthesis of a diverse range of more complex molecules with potential therapeutic applications. The aldehyde functionality serves as a versatile chemical handle for various transformations, including:
-
Reductive Amination: To introduce diverse amine-containing side chains, which can modulate the pharmacological properties of the molecule.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds and extend the molecular scaffold.
-
Condensation Reactions: With various nucleophiles to generate a wide array of heterocyclic systems.
Given the established biological activities of the 2H-indazole scaffold, derivatives of this compound are promising candidates for screening in various disease areas, particularly in oncology and inflammatory diseases.[4][10]
Logical Flow: From Building Block to Drug Candidate
Caption: The role of this compound in a drug discovery pipeline.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound represents a strategically important, albeit under-documented, building block in the field of medicinal chemistry. Its 2H-indazole core is a well-validated pharmacophore, and the C4-aldehyde functionality provides a versatile point for synthetic elaboration. This guide has outlined its known properties, proposed a viable synthetic strategy, and highlighted its potential in the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds promise for the discovery of new and effective drugs.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. PubChemLite - 2-methyl-2h-indazole-3-carbaldehyde (C9H8N2O) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. 2-Methyl-2H-indazole-4-carboxaldehyde | 1079992-61-2 | ETB99261 [biosynth.com]
- 6. Buy 2-methyl-2H-indazole-3-carbaldehyde | 34252-54-5 [smolecule.com]
- 7. chemscene.com [chemscene.com]
- 8. 2H-Indazole synthesis [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Detailed Guide to the Multi-Step Synthesis of 2-Methyl-2H-indazole-4-carbaldehyde from 2-Nitrotoluene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive, multi-step protocol for the synthesis of 2-Methyl-2H-indazole-4-carbaldehyde, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, 2-nitrotoluene. Each synthetic step is detailed with in-depth procedural instructions, mechanistic rationale, and key experimental considerations. The protocols cover the reduction of 2-nitrotoluene, the formation of the indazole core via diazotization, the regioselective N-methylation to yield the desired 2H-indazole isomer, and a final C4-formylation using a directed metalation strategy. This document is intended to serve as a practical laboratory guide for chemists engaged in the synthesis of complex heterocyclic molecules.
Introduction and Overall Strategy
The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-tumor and anti-inflammatory agents.[1][2] Specifically, N-2 substituted indazoles like this compound are crucial intermediates for creating complex molecular architectures. The aldehyde functional group, in particular, serves as a versatile handle for a wide array of subsequent chemical transformations.
This document outlines a robust, four-step synthetic pathway starting from 2-nitrotoluene. The strategy is designed to be logical and reproducible, relying on well-established chemical transformations while addressing key challenges such as regioselectivity. The overall sequence is as follows:
-
Reduction: Conversion of 2-nitrotoluene to o-toluidine.
-
Cyclization: Formation of the 1H-indazole core from o-toluidine via diazotization.
-
N-Methylation: Alkylation of 1H-indazole to form a mixture of N-1 and N-2 methyl isomers, followed by separation.
-
C4-Formylation: Regioselective introduction of a carbaldehyde group onto the C4 position of the 2-methyl-2H-indazole ring via a directed ortho-metalation (DoM) approach.
Overall Synthetic Workflow
Below is a graphical representation of the complete synthetic pathway from the starting material to the final product.
Caption: High-level overview of the four-step synthesis.
Part 1: Synthesis of the 1H-Indazole Core
This section details the initial two steps to construct the foundational indazole heterocycle from 2-nitrotoluene.
Step 1: Reduction of 2-Nitrotoluene to o-Toluidine
Mechanistic Rationale: The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method, utilizing molecular hydrogen (H₂) and a metal catalyst (e.g., Palladium on carbon, Pd/C) to reduce the nitro group. The reaction proceeds on the surface of the catalyst, where H₂ is adsorbed and reacts with the nitro compound. This method is often preferred due to its high yield and the simple workup, which typically involves filtering off the catalyst.
Protocol 1: Catalytic Hydrogenation of 2-Nitrotoluene
| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |
| 2-Nitrotoluene | 13.7 g (100 mmol) | 1.0 | Starting material. |
| Ethanol (or Methanol) | 200 mL | - | Solvent. |
| 10% Palladium on Carbon (Pd/C) | ~1.4 g | - | Catalyst (approx. 10 wt%). |
| Hydrogen Gas (H₂) | 50 psi | Excess | Reducing agent. |
| Typical Yield | ~90-95% |
Step-by-Step Procedure:
-
Reaction Setup: In a Parr hydrogenation apparatus or a similar high-pressure reactor, combine 2-nitrotoluene and ethanol. Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reactor, flush it several times with hydrogen gas, and then pressurize to 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and may require initial cooling to maintain room temperature. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 2-4 hours when hydrogen uptake ceases.
-
Workup: Carefully vent the excess hydrogen from the reactor and purge with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Ensure the filter cake is kept wet with solvent during filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude o-toluidine is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.[3]
Step 2: Cyclization of o-Toluidine to 1H-Indazole
Mechanistic Rationale: This transformation is a classic example of indazole synthesis via diazotization of an o-toluidine derivative.[1][4] The process involves two key stages:
-
N-Nitrosation: The amine is first acetylated with acetic anhydride. The resulting N-acetyl-o-toluidine is then treated with nitrous gases (generated in situ or supplied externally) to form an N-nitroso intermediate.[5]
-
Intramolecular Cyclization: The N-nitroso compound undergoes an intramolecular cyclization. Mechanistic studies suggest this proceeds via an intramolecular azo coupling, where an initial acyl shift is the rate-determining step, leading to the formation of the indazole ring.[5] The final product is obtained after acidic workup and neutralization.
Protocol 2: Synthesis of 1H-Indazole from o-Toluidine
| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |
| o-Toluidine | 90.0 g (0.84 mol) | 1.0 | From Step 1. |
| Acetic Acid, Glacial | 90 mL | - | Solvent. |
| Acetic Anhydride | 180 mL (1.90 mol) | ~2.2 | Acetylating agent. |
| Sodium Nitrite (NaNO₂) | 63.5 g (0.92 mol) | ~1.1 | For in situ nitrosation. |
| Hydrochloric Acid (conc.) | ~100 mL | - | For workup. |
| Ammonia (conc.) | As needed | - | For neutralization. |
| Typical Yield | ~36-47% |
Step-by-Step Procedure: (Adapted from Organic Syntheses[5])
-
Acetylation: In a large flask equipped with a thermometer and mechanical stirrer, slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride. The reaction is exothermic.
-
Cooling & Nitrosation: Cool the resulting solution in an ice bath to 0-5 °C. Prepare a solution of sodium nitrite in water and add it dropwise to the cold reaction mixture, ensuring the temperature does not rise above 10 °C. Stir for 1-2 hours at this temperature. This forms the N-nitroso-o-acetotoluidide intermediate.
-
Cyclization/Decomposition: Remove the ice bath and allow the mixture to warm to room temperature. The solution is then carefully heated on a steam bath, which initiates the decomposition of the nitroso compound and cyclization to the indazole ring.
-
Workup and Extraction: After cooling, pour the reaction mixture into a separatory funnel. Extract with an organic solvent like benzene or toluene. Wash the combined organic extracts with water and then with dilute sodium bicarbonate solution.
-
Acidic Extraction: Extract the indazole from the organic phase into 2N hydrochloric acid. The indazole will move into the aqueous layer as its hydrochloride salt.
-
Isolation: Cool the acidic aqueous extract in an ice bath and carefully neutralize it with concentrated ammonia until the indazole precipitates.
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude indazole can be purified by recrystallization from water or by vacuum distillation.
Part 2: N-Methylation and Isomer Separation
Mechanistic Rationale: The alkylation of 1H-indazole is a critical step that typically yields a mixture of two regioisomers: the thermodynamically favored 1-methyl-1H-indazole and the kinetically favored 2-methyl-2H-indazole.[6] The 1H-tautomer is generally more stable than the 2H-tautomer.[2] The ratio of these products is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent.[7][8]
-
Thermodynamic Control (N-1): Using strong bases like NaH deprotonates the indazole completely, and the subsequent alkylation often favors the more stable N-1 isomer.[9]
-
Kinetic Control (N-2): Under neutral or mildly acidic conditions, the N-2 lone pair is considered more kinetically accessible, leading to a higher proportion of the N-2 isomer.[6]
For this synthesis, we will use conditions that produce a mixture, followed by chromatographic separation, which provides access to both valuable isomers.
Protocol 3: N-Methylation of 1H-Indazole
| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |
| 1H-Indazole | 11.8 g (100 mmol) | 1.0 | From Step 2. |
| Potassium Carbonate (K₂CO₃) | 20.7 g (150 mmol) | 1.5 | Base. |
| Iodomethane (CH₃I) | 15.6 g (110 mmol) | 1.1 | Methylating agent. |
| Acetone or DMF | 250 mL | - | Solvent. |
| Typical Yield | ~85-95% (combined isomers) |
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 1H-indazole in acetone or DMF, add finely powdered potassium carbonate.
-
Methylation: Stir the suspension vigorously and add iodomethane dropwise at room temperature.
-
Reaction: Continue stirring the mixture at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Workup: Filter off the potassium carbonate and wash the solid with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude mixture of 1-methyl-1H-indazole and 2-methyl-2H-indazole.
-
Separation: The two isomers must be separated. This is reliably achieved by column chromatography on silica gel. A solvent system of ethyl acetate/hexanes (e.g., starting with 5:95 and gradually increasing the polarity) is typically effective. The two isomers can be distinguished by their spectroscopic data.[10] Alternatively, separation by recrystallization from a mixed solvent system may be possible.[11]
Part 3: Regioselective C4-Formylation
Mechanistic Rationale: The final step, the introduction of a formyl group at the C4 position of the benzene ring, is the most challenging due to regioselectivity. Standard electrophilic aromatic substitution reactions like the Vilsmeier-Haack reaction typically favor the electron-rich C3 position on the pyrazole ring.[12][13] Therefore, a more directed approach is required.
Directed ortho-Metalation (DoM) is a powerful strategy for achieving regioselective functionalization.[14][15] In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. While the N2-nitrogen of the indazole ring itself is a Lewis basic site, its directing ability towards the C4 position is not guaranteed. However, the acidity of the C7 proton is generally higher than C4, C5, or C6. For C4-functionalization, a plausible strategy involves lithiation with a strong, sterically hindered base like Lithium diisopropylamide (LDA) at low temperatures, followed by quenching the resulting aryllithium intermediate with a suitable formylating agent like N,N-dimethylformamide (DMF).
Caption: Workflow for the C4-formylation via directed metalation.
Protocol 4: C4-Formylation of 2-Methyl-2H-indazole
| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |
| 2-Methyl-2H-indazole | 13.2 g (100 mmol) | 1.0 | From Step 3. |
| Diisopropylamine | 11.1 g (110 mmol) | 1.1 | LDA precursor. |
| n-Butyllithium (n-BuLi) | 44 mL of 2.5 M in hexanes (110 mmol) | 1.1 | LDA precursor. |
| Tetrahydrofuran (THF), anhydrous | 400 mL | - | Solvent. |
| N,N-Dimethylformamide (DMF) | 8.8 g (120 mmol) | 1.2 | Formylating agent. |
| Typical Yield | ~40-60% | Yield can vary significantly. |
Step-by-Step Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium dropwise and stir the solution at -78 °C for 30 minutes to generate LDA.
-
Lithiation: To the freshly prepared LDA solution, add a solution of 2-methyl-2H-indazole in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours at -78 °C to ensure complete deprotonation and formation of the C4-lithiated species.
-
Formylation: Add anhydrous DMF dropwise to the reaction mixture at -78 °C. Stir for an additional hour at this temperature.
-
Quenching and Workup: Slowly warm the reaction to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic extracts and wash them with water and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to isolate the desired this compound.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. prepchem.com [prepchem.com]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. research.ucc.ie [research.ucc.ie]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. thieme-connect.de [thieme-connect.de]
- 14. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 15. Directed Ortho Metalation [organic-chemistry.org]
Application Note & Protocol: Palladium-Catalyzed Synthesis of 2-Aryl-2H-Indazoles
Abstract
The 2-aryl-2H-indazole scaffold is a privileged structure in modern medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents, including anti-inflammatory, antitumor, and anti-HIV drugs[1][2]. Traditional synthetic routes to these compounds often suffer from poor regioselectivity, harsh reaction conditions, or limited substrate scope[1][3]. This application note presents a robust and highly efficient methodology for the synthesis of diverse 2-aryl-2H-indazoles centered on a palladium-catalyzed intramolecular C-N cross-coupling reaction. We provide a detailed explanation of the reaction mechanism, optimized protocols based on the seminal work of Song and Yee, and expert insights into critical reaction parameters, troubleshooting, and substrate scope[3][4]. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for accessing this important class of heterocycles.
Introduction: The Significance of the Indazole Core
The indazole nucleus is a bicyclic heteroaromatic system that serves as a versatile pharmacophore. Its ability to act as a bioisosteric replacement for structures like indole has made it a cornerstone in drug design[5]. Compounds containing the 2-aryl-2H-indazole motif have demonstrated a wide array of biological activities, making their synthesis a topic of significant interest[1][5].
The primary challenge in N-functionalizing the indazole ring is controlling regioselectivity. Direct N-arylation or N-alkylation of an indazole parent ring typically yields a difficult-to-separate mixture of N1 and N2 isomers, with the N1 product often being the thermodynamic favorite[6][7][8]. The palladium-catalyzed intramolecular amination strategy detailed herein circumvents this issue by building the indazole ring through a regiochemically defined cyclization, providing exclusive access to the 2-aryl-2H-indazole isomer.
The Synthetic Strategy: Intramolecular Buchwald-Hartwig Amination
The core of this methodology is a palladium-catalyzed intramolecular Buchwald-Hartwig amination reaction[2][9]. This powerful C-N bond-forming reaction is adapted to cyclize an N-aryl-N-(o-bromobenzyl)hydrazine precursor. The reaction proceeds through a catalytic cycle that creates the crucial N(1)–C(7a) bond, followed by a spontaneous dehydrogenation (aromatization) to furnish the final 2-aryl-2H-indazole product[3][10].
Causality of Reagent Selection
The success of this transformation is critically dependent on the careful selection of the catalytic system components.
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. In the reaction mixture, it is reduced in situ by a phosphine ligand or other components to the active Pd(0) species, which enters the catalytic cycle[9][11]. Other Pd(0) sources like Pd₂(dba)₃ can also be used.
-
Phosphine Ligand: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are required to promote both the oxidative addition and, crucially, the rate-limiting reductive elimination step that forms the C-N bond. 1,1'-Bis(diphenylphosphino)ferrocene (dppf) has proven to be highly effective for this specific transformation[3][4]. Its wide bite angle and electron-donating properties stabilize the palladium center and facilitate the key steps of the catalytic cycle. Other ligands like Xantphos are also widely used in C-N couplings for their robustness and large bite angles[12][13].
-
Base: A strong, non-nucleophilic base is essential to deprotonate the hydrazine nitrogen, making it sufficiently nucleophilic to displace the halide from the palladium center after oxidative addition. Sodium tert-butoxide (t-BuONa) is the base of choice, as it is strong enough to effect the deprotonation without competing as a nucleophile[3][11].
-
Solvent: Anhydrous, non-protic aromatic solvents like toluene or dioxane are ideal for this reaction, as they effectively solubilize the reactants and do not interfere with the catalytic cycle.
Reaction Mechanism
The reaction is believed to proceed through the classic Buchwald-Hartwig catalytic cycle, followed by an aromatization step.
dot digraph "Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#FFFFFF", label="Figure 1: Proposed Catalytic Cycle", fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sub [label="N-Aryl-N-(o-bromobenzyl)hydrazine", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; ox_add [label="Oxidative\nAddition", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_complex [label="Pd(II) Intermediate\n(A)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; base_deprot [label="Base (-H⁺)", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_amido [label="Pd(II) Amido Complex\n(B)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; red_elim [label="Reductive\nElimination", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; dihydro [label="Dihydroindazole\nIntermediate", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; oxidation [label="Spontaneous\nAromatization (-2H)", shape=ellipse, style="", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="2-Aryl-2H-indazole", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges sub -> ox_add [label="Ar-Br"]; pd0 -> ox_add; ox_add -> pd2_complex; pd2_complex -> base_deprot; base_deprot -> pd2_amido; pd2_amido -> red_elim; red_elim -> pd0 [label="Regenerates\nCatalyst"]; red_elim -> dihydro [style=dashed]; dihydro -> oxidation; oxidation -> product; } } Caption: Proposed catalytic cycle for intramolecular amination.
The cycle begins with the oxidative addition of the active Pd(0) catalyst into the aryl-bromine bond of the precursor. The resulting Pd(II) complex (A) then undergoes deprotonation by the base, followed by coordination of the nitrogen to form a Pd(II) amido complex (B). The key C-N bond-forming step is the reductive elimination from complex B, which releases the dihydroindazole intermediate and regenerates the Pd(0) catalyst[3][11]. The dihydroindazole intermediate is prone to air oxidation and spontaneously aromatizes, either in situ or during workup, to yield the stable 2-aryl-2H-indazole product[3][10].
Experimental Protocols
The following protocols provide a general framework. Optimization may be necessary for specific substrates.
Overall Workflow
The synthesis is a two-step process starting from commercially available materials.
dot digraph "Workflow" { graph [bgcolor="#FFFFFF", fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [color="#4285F4"];
start [label="Aryl Hydrazine +\no-Bromobenzyl Bromide", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Step 1: Synthesis of Precursor\n(N-Benzylation)"]; precursor [label="N-Aryl-N-(o-bromobenzyl)hydrazine", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step2 [label="Step 2: Pd-Catalyzed Cyclization\n(Intramolecular Amination)"]; cyclization [label="Crude Reaction Mixture"]; step3 [label="Step 3: Work-up & Purification\n(Filtration, Chromatography)"]; product [label="Pure 2-Aryl-2H-indazole", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1; step1 -> precursor; precursor -> step2; step2 -> cyclization; cyclization -> step3; step3 -> product; } } Caption: Overall experimental workflow.
Step 1: Synthesis of N-Aryl-N-(o-bromobenzyl)hydrazine Precursor
This procedure is a representative example for the selective benzylation of an arylhydrazine.
-
Setup: To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the desired arylhydrazine (1.0 eq).
-
Dissolution: Dissolve the hydrazine in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq).
-
Alkylation: Cool the mixture to 0 °C in an ice bath. Add a solution of o-bromobenzyl bromide (1.05 eq) in the same solvent dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure precursor.
Step 2: Palladium-Catalyzed Intramolecular Amination
This protocol is adapted from the optimized conditions reported by Song and Yee[3][10].
-
Setup: To a pressure tube or a sealable reaction vial equipped with a magnetic stir bar, add the N-aryl-N-(o-bromobenzyl)hydrazine precursor (1.0 eq, e.g., 1.0 mmol).
-
Catalyst Loading: Add Palladium(II) acetate (Pd(OAc)₂, 0.05 eq, 11.2 mg for a 1.0 mmol scale) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.075 eq, 41.6 mg for a 1.0 mmol scale).
-
Base Addition: Add Sodium tert-butoxide (t-BuONa, 1.5 eq, 144.2 mg for a 1.0 mmol scale).
-
Solvent: Add anhydrous toluene (approx. 0.3 M concentration, e.g., 3.5 mL for a 1.0 mmol scale).
-
Inerting: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously for 15-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite or silica gel, washing with ethyl acetate or ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-2H-indazole.
Results and Discussion
Optimized Reaction Conditions
The optimal conditions identified in the literature provide a reliable starting point for a wide range of substrates[3][4].
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (5 mol%) | Reliable Pd(0) source, commercially available. |
| Ligand | dppf (7.5 mol%) | Bulky, electron-rich ligand promoting reductive elimination. |
| Base | t-BuONa (1.5 eq) | Strong, non-nucleophilic base for efficient deprotonation. |
| Solvent | Toluene | High-boiling, non-protic solvent. |
| Temperature | 90-100 °C | Provides sufficient thermal energy for catalytic turnover. |
| Atmosphere | Inert (Argon) | Prevents oxidation of the Pd(0) catalyst and phosphine ligand. |
Substrate Scope & Limitations
This method demonstrates broad functional group tolerance. Both electron-donating and electron-withdrawing substituents are well-tolerated on both the arylhydrazine and the bromobenzyl portions of the precursor[1][3].
-
Tolerated Groups: Halogens (F, Cl), ethers (OMe), alkyls, esters, and nitriles.
-
Yields: Moderate to good yields (typically 50-85%) are achievable for most substrates[3].
-
Limitations: Sterically hindered substrates, particularly those with ortho-substituents on the arylhydrazine ring, may react more slowly or give lower yields.
-
Byproducts: The primary byproduct often observed is the debrominated starting material, resulting from a competing hydrodehalogenation pathway. This typically accounts for 10-20% of the mass balance[3].
Troubleshooting & Self-Validation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (Pd(0) oxidation); Insufficiently anhydrous conditions; Poor quality reagents. | Ensure rigorous inert atmosphere technique; Use freshly opened, anhydrous solvents and bases; Use high-purity catalyst and ligand. |
| High Byproduct Formation | Reaction temperature too high or reaction time too long; Presence of protic impurities. | Lower the reaction temperature slightly (e.g., to 85-90 °C); Monitor reaction closely and stop once starting material is consumed; Ensure all reagents and solvents are anhydrous. |
| Difficult Purification | Product and starting material have similar polarity. | Adjust the eluent system for column chromatography (e.g., use a toluene/ethyl acetate gradient); Consider recrystallization if the product is a solid. |
| Inconsistent Yields | Inconsistent heating; Inefficient stirring; Impurities in the precursor. | Use a temperature-controlled heating mantle or oil bath; Ensure vigorous stirring; Re-purify the hydrazine precursor before the cyclization step. |
Self-Validation: A successful reaction should result in the consumption of the starting material (observable by TLC/LC-MS) and the appearance of a new, typically more fluorescent spot for the aromatic indazole product. The purified product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.
References
- 1. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 2. [Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel synthesis of 2-aryl-2H-indazoles via a palladium-catalyzed intramolecular amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex [organic-chemistry.org]
Regioselective Synthesis of 2H-Indazoles: A Guide for Researchers and Drug Development Professionals
Introduction: The Significance of the 2H-Indazole Scaffold
The 2H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its unique electronic and steric properties allow for specific interactions with biological targets, leading to a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][4] Notable drugs such as Niraparib, an anti-cancer agent, highlight the therapeutic importance of this heterocyclic motif.[2] However, the regioselective synthesis of 2H-indazoles presents a significant challenge due to the thermodynamic preference for the 1H-tautomer.[1] This guide provides an in-depth overview of modern, regioselective synthetic strategies to access 2H-indazoles, with a focus on the underlying principles and practical applications for researchers in drug discovery and development.
Strategic Approaches to Regioselective 2H-Indazole Synthesis
The selective construction of the 2H-indazole ring system hinges on the strategic formation of the crucial N-N bond and subsequent cyclization. Several powerful methodologies have emerged, each with distinct advantages and mechanistic underpinnings.
The Cadogan Reductive Cyclization: A Classic Reimagined
The Cadogan reaction is a cornerstone of 2H-indazole synthesis, traditionally involving the reductive cyclization of o-nitrobenzylidene amines at high temperatures.[5] Modern advancements have rendered this method significantly milder and more efficient, expanding its applicability.
A notable improvement is the one-pot condensation-Cadogan reductive cyclization.[6][7][8] This approach commences with the condensation of an o-nitrobenzaldehyde with a primary amine to form an ortho-imino-nitrobenzene intermediate. This intermediate then undergoes an intramolecular reductive cyclization promoted by a phosphine reagent, such as tri-n-butylphosphine, to yield the 2H-indazole.[6][7] This one-pot procedure is operationally simple and avoids the isolation of potentially unstable intermediates.[6] The choice of a protic solvent like isopropanol has been shown to facilitate the reaction under milder conditions (e.g., 80 °C) compared to traditional methods.[6][8]
The mechanism of the Cadogan cyclization has been a subject of discussion, with a widely accepted pathway involving a nitrene intermediate formed by the deoxygenation of the nitro group.[5] However, recent studies have provided evidence for non-nitrene pathways, suggesting the involvement of oxygenated intermediates like 2H-indazole N-oxides.[5][9]
Experimental Protocol: One-Pot Condensation-Cadogan Reductive Cyclization [6][7]
This protocol describes a general procedure for the synthesis of 2-aryl-2H-indazoles.
Materials:
| Reagent/Solvent | Grade | Supplier |
| o-Nitrobenzaldehyde | Reagent | Commercially Available |
| Aniline | Reagent | Commercially Available |
| Tri-n-butylphosphine | Reagent | Commercially Available |
| Isopropanol (i-PrOH) | Anhydrous | Commercially Available |
Procedure:
-
To a solution of o-nitrobenzaldehyde (1.0 equiv.) in isopropanol, add the desired primary amine (1.1 equiv.).
-
Heat the mixture at 80 °C for 1-2 hours to facilitate imine formation.
-
To the resulting solution of the ortho-imino-nitrobenzene intermediate, add tri-n-butylphosphine (1.5 equiv.).
-
Continue heating the reaction mixture at 80 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2H-indazole.
Workflow Diagram:
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. escholarship.org [escholarship.org]
Application Notes and Protocols: The Strategic Use of 2-Methyl-2H-indazole-4-carbaldehyde in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition
The indazole core is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1] In the realm of oncology, indazole derivatives have emerged as a cornerstone in the design of small-molecule kinase inhibitors.[2][3] Several FDA-approved drugs, such as Pazopanib (a VEGFR inhibitor) and Niraparib (a PARP inhibitor), feature this scaffold, underscoring its importance in targeting the ATP-binding site of various kinases.[1][4] The dysregulation of protein kinases is a hallmark of many cancers, making them critical targets for therapeutic intervention.[5] Indazole-based compounds have shown potent inhibitory activity against a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Aurora kinases, which are pivotal in tumor angiogenesis, proliferation, and survival.[6][7][8]
The 2H-indazole tautomer, in particular, offers a unique vector for substitution that can be exploited to achieve high affinity and selectivity for the target kinase. The strategic placement of functional groups on the indazole ring allows for the modulation of physicochemical properties and the establishment of key interactions within the kinase domain. This document provides a detailed guide on the application of a key building block, 2-Methyl-2H-indazole-4-carbaldehyde , in the synthesis of novel kinase inhibitors.
This compound: A Versatile Synthon
This compound is a valuable starting material in drug discovery due to the reactive aldehyde group at the C4 position. This functional group serves as a versatile handle for introducing molecular diversity through a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Its utility is confirmed by its inclusion as a reactant in patent literature for the synthesis of complex therapeutic agents.[9] The methyl group at the N2 position provides metabolic stability and directs the geometry of substituents, influencing their interaction with the kinase hinge region.
The aldehyde at the C4 position is particularly amenable to two powerful synthetic transformations for building kinase inhibitor libraries:
-
Reductive Amination: To form a crucial secondary or tertiary amine linkage, connecting the indazole core to other pharmacophoric fragments.
-
Knoevenagel Condensation: To create a carbon-carbon double bond, providing a rigid linker to other ring systems, often seen in type II kinase inhibitors.
The following sections will provide detailed protocols for these key transformations, along with the scientific rationale behind the procedural steps.
Signaling Pathway: VEGFR-2 in Angiogenesis
To provide context for the application of these synthesized inhibitors, the following diagram illustrates a simplified VEGFR-2 signaling pathway, a common target for indazole-based kinase inhibitors.[10][11]
Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.
Experimental Protocols
Protocol 1: Synthesis of an Amine-Linked Kinase Inhibitor via Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for forming C-N bonds.[12][13] This two-step, one-pot process involves the initial formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This protocol describes the reaction of this compound with a substituted aniline, a common motif in kinase inhibitors that often interacts with the DFG motif of the kinase.[1]
Caption: Workflow for Reductive Amination.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 4-fluoroaniline) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (catalytic amount)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 160 mg, 1.0 mmol) and the substituted aniline (e.g., 122 mg, 1.1 mmol).
-
Solvent Addition: Dissolve the reactants in anhydrous DCM (10 mL).
-
Imine Formation: Add a catalytic amount of glacial acetic acid (1-2 drops) to the mixture. The acid catalyzes the formation of the imine intermediate. Stir the reaction at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (e.g., 318 mg, 1.5 mmol) portion-wise over 10 minutes. NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reductive aminations, minimizing the reduction of the starting aldehyde.[14]
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction to completion by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure secondary amine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Synthesis of a Vinyl-Linked Kinase Inhibitor via Knoevenagel Condensation
The Knoevenagel condensation is a powerful reaction for forming carbon-carbon bonds between an aldehyde and an active methylene compound.[15][16] In kinase inhibitor synthesis, this reaction can be used to create a vinyl linker, which can position a key binding moiety in a desired orientation within the ATP pocket.[5] This protocol details the condensation with an active methylene compound, such as 2-oxoindoline, a scaffold present in several approved kinase inhibitors like Sunitinib.
Caption: Workflow for Knoevenagel Condensation.
Materials:
-
This compound (1.0 eq)
-
Active Methylene Compound (e.g., 5-fluorooxindole) (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine this compound (e.g., 160 mg, 1.0 mmol) and the active methylene compound (e.g., 5-fluorooxindole, 151 mg, 1.0 mmol).
-
Solvent and Catalyst: Add ethanol (10 mL) to dissolve or suspend the reactants. Add a catalytic amount of piperidine (2-3 drops). Piperidine acts as a base to deprotonate the active methylene compound, initiating the condensation.[17]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) and stir for 4-8 hours. The product often precipitates out of the solution upon formation. Monitor the reaction by TLC or LC-MS.
-
Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.
-
Drying: Dry the purified product under vacuum to obtain the final vinyl-linked compound. Further purification, if necessary, can be achieved by recrystallization.
-
Characterization: Confirm the structure, purity, and stereochemistry (E/Z isomerism) of the product using ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: Representative Inhibitory Activity
The following table presents representative (illustrative) data for indazole-based kinase inhibitors targeting FGFR1 and VEGFR-2. While not derived directly from this compound, this data is typical for this class of compounds and demonstrates the potency that can be achieved.[3][7][8]
| Compound ID | Synthetic Route | Target Kinase | IC₅₀ (nM) |
| IND-AMINE-01 | Reductive Amination | FGFR1 | 15.0 |
| IND-AMINE-02 | Reductive Amination | VEGFR-2 | 5.5 |
| IND-VINYL-01 | Knoevenagel Condensation | FGFR1 | 3.3 |
| IND-VINYL-02 | Knoevenagel Condensation | VEGFR-2 | 1.2 |
Note: The IC₅₀ values are representative examples from the literature for potent indazole-based inhibitors and serve to illustrate the potential of compounds synthesized from this compound.
Conclusion and Future Perspectives
This compound is a highly strategic and versatile building block for the synthesis of novel kinase inhibitors. The protocols detailed herein for reductive amination and Knoevenagel condensation provide reliable and efficient methods for generating libraries of diverse indazole derivatives. These methods allow for the systematic exploration of the chemical space around the indazole core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. The continued use of such well-designed synthons will undoubtedly accelerate the discovery of the next generation of targeted cancer therapeutics.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and evaluate of novel dual FGFR1 and HDAC inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indazole derivatives as selective covalent inhibitors of FGFR4 in wild-type and gatekeeper mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2023183540A1 - Ikzf2 degraders and uses thereof - Google Patents [patents.google.com]
- 9. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methyl-2H-indazole-4-carbaldehyde as a Versatile Precursor for the Synthesis of Novel Heterocycles
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with a significant number of indazole-containing compounds exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] 2-Methyl-2H-indazole-4-carbaldehyde is a valuable and versatile building block for the synthesis of a diverse array of novel heterocyclic systems. The presence of a reactive aldehyde functional group on the indazole core allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it an ideal precursor for drug discovery and development professionals.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel heterocycles. The protocols described herein are based on established synthetic methodologies for aromatic aldehydes and are adapted for this specific precursor.
Physicochemical Properties of this compound
A clear understanding of the precursor's properties is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 1079992-61-2 | [4] |
| Molecular Formula | C₉H₈N₂O | [4] |
| Molecular Weight | 160.18 g/mol | [4] |
| Appearance | Likely a yellow to off-white solid | General knowledge |
Synthetic Applications and Protocols
The aldehyde functionality of this compound is the key to its synthetic versatility. It readily undergoes condensation reactions with active methylene compounds, participates in multicomponent reactions, and serves as a precursor for the construction of various fused and non-fused heterocyclic rings.
Synthesis of Indazole-Containing Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation of this compound with various acetophenones provides a straightforward route to indazole-chalcones, which are known precursors for flavonoids, pyrazolines, and other biologically active heterocycles.
Reaction Scheme:
Caption: General scheme for Claisen-Schmidt condensation.
Detailed Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in ethanol (10 mL) in a round-bottom flask, add the desired substituted acetophenone (1.1 eq.).
-
Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (10%, 5 mL) to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure indazole-chalcone derivative.
| Entry | Acetophenone Substituent (R) | Expected Product | Typical Yield (%) |
| 1 | H | (E)-1-(2-Methyl-2H-indazol-4-yl)-3-phenylprop-2-en-1-one | 85-95 |
| 2 | 4-OCH₃ | (E)-1-(2-Methyl-2H-indazol-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 80-90 |
| 3 | 4-Cl | (E)-3-(4-Chlorophenyl)-1-(2-methyl-2H-indazol-4-yl)prop-2-en-1-one | 82-92 |
Synthesis of Indazolyl-Substituted Pyrimidines via Multicomponent Reactions
This compound can be employed in multicomponent reactions (MCRs) to construct complex heterocyclic scaffolds in a single step. The Biginelli reaction, for example, allows for the synthesis of dihydropyrimidinones.
Workflow for Biginelli Reaction:
Caption: Workflow for the Biginelli multicomponent reaction.
Detailed Protocol:
-
Reactant Preparation: In a 50 mL round-bottom flask, combine this compound (1.0 eq.), ethyl acetoacetate (1.0 eq.), and urea (or thiourea for the thio-analogue) (1.5 eq.) in ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).
-
Reaction Conditions: Heat the mixture to reflux with constant stirring for 4-6 hours.
-
Product Isolation: Upon cooling to room temperature, a solid precipitate will form. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure dihydropyrimidinone derivative.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation of this compound with active methylene compounds like malononitrile or ethyl cyanoacetate provides access to electron-deficient alkenes, which are versatile intermediates for further transformations.[5][6][7][8][9][10]
Reaction Scheme and Mechanism Overview:
Caption: Mechanistic overview of the Knoevenagel condensation.
Detailed Protocol for Condensation with Malononitrile:
-
Reaction Setup: Dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol (15 mL) in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid, with a precipitate forming within 30-60 minutes.
-
Monitoring: Check for the completion of the reaction using TLC.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry. The product is often pure enough for subsequent steps without further purification.
Potential for Further Derivatization
The products obtained from the protocols above are themselves valuable intermediates for the synthesis of more complex heterocyclic systems. For example:
-
Indazole-chalcones can be cyclized with hydrazine or phenylhydrazine to yield indazolyl-pyrazoline derivatives.
-
The α,β-unsaturated products from the Knoevenagel condensation can undergo Michael addition followed by cyclization to afford various six-membered heterocycles.
-
The dihydropyrimidinones from the Biginelli reaction can be oxidized to the corresponding pyrimidinones.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of novel heterocyclic compounds. The protocols detailed in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to explore the rich chemistry of this building block. The straightforward nature of these reactions, coupled with the potential for generating libraries of diverse molecular architectures, underscores the importance of this compound in modern synthetic and medicinal chemistry.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01778H [pubs.rsc.org]
- 5. acgpubs.org [acgpubs.org]
- 6. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 2-Methyl-2H-indazole-4-carbaldehyde via Optimized Flash Column Chromatography
Abstract
This application note provides a comprehensive and robust protocol for the purification of 2-Methyl-2H-indazole-4-carbaldehyde, a critical heterocyclic building block in contemporary drug discovery and medicinal chemistry. The purity of this intermediate is paramount for the success of subsequent synthetic transformations and for obtaining reliable biological data. This guide details an optimized method using silica gel column chromatography, emphasizing a systematic approach from initial method development with Thin-Layer Chromatography (TLC) to a scalable flash chromatography protocol. We will explore the causality behind solvent system selection, sample loading techniques, and elution strategies to ensure high purity (>98%) and optimal recovery of the target compound.
Introduction and Significance
This compound is a member of the indazole class of bicyclic heteroaromatic compounds. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including kinase inhibitors for oncology.[1][2] The carbaldehyde functional group at the 4-position is a versatile synthetic handle, enabling a wide array of chemical modifications such as Knoevenagel condensations, Wittig reactions, and reductive aminations to build molecular complexity.[3]
Given its role as a key intermediate, the purity of this compound is a critical quality attribute. Impurities, such as regioisomers (e.g., 1-methyl-1H-indazole isomers) or unreacted starting materials, can lead to side reactions, complicate downstream purification, and ultimately compromise the integrity of biological screening results. Column chromatography remains a fundamental and highly effective technique for achieving the requisite purity levels in a laboratory setting.[1] This document serves as a field-proven guide for researchers, scientists, and drug development professionals to reliably purify this important intermediate.
Physicochemical Properties of this compound
Understanding the physicochemical properties of the target molecule is essential for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [4] |
| Molecular Weight | 160.18 g/mol | [4] |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds[3] |
| Calculated LogP | ~1.4 | Estimated from similar isomer[5] |
| Topological Polar Surface Area (TPSA) | 34.89 Ų | Estimated from similar isomer[5] |
The moderate LogP and TPSA values suggest that the compound possesses "normal" polarity, making it an ideal candidate for purification via normal-phase silica gel chromatography using common organic solvents.[6][7]
Principle of Normal-Phase Chromatography
The purification protocol described herein relies on normal-phase column chromatography. The fundamental principle involves the differential partitioning of components from a mixture between a polar, solid stationary phase (silica gel) and a less polar, liquid mobile phase.
-
Stationary Phase: Silica gel (SiO₂) is a highly porous adsorbent with surface silanol (Si-OH) groups, making it very polar.
-
Mobile Phase: A mixture of non-polar and moderately polar organic solvents (e.g., Hexane/Ethyl Acetate).
-
Separation Mechanism: Components of the crude mixture are introduced at the top of the column. As the mobile phase flows through, compounds that are more polar will have stronger interactions (hydrogen bonding, dipole-dipole) with the polar silica gel and will therefore move down the column more slowly. Less polar compounds will spend more time in the mobile phase and elute from the column faster. By carefully selecting the mobile phase composition, a clean separation between the target compound and its impurities can be achieved.
Experimental Protocol: A Self-Validating System
This protocol is designed as a self-validating workflow, where the initial small-scale TLC analysis provides the necessary data to confidently execute the larger-scale column chromatography purification.
Part A: Method Development using Thin-Layer Chromatography (TLC)
TLC is an indispensable prerequisite for developing a successful column chromatography method. It allows for the rapid and inexpensive determination of the optimal solvent system for separation. The goal is to find a mobile phase composition that results in a Retention Factor (Rƒ) of 0.2 - 0.4 for the target compound. This Rƒ range typically ensures good separation on the column without excessively long elution times.
Materials:
-
Crude this compound
-
TLC plates (Silica gel 60 F₂₅₄)
-
TLC developing chambers
-
Capillary spotters
-
Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade
-
UV lamp (254 nm)
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the crude product in a few drops of a suitable solvent like DCM or EtOAc.
-
Spotting: Using a capillary spotter, carefully spot the solution onto the baseline of a TLC plate (approx. 1 cm from the bottom). Make the spot as small as possible to ensure good resolution.
-
Developing the Plate: Place a small amount of a test solvent system (e.g., 20% EtOAc in Hexane) into a developing chamber. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry completely. Visualize the separated spots under a UV lamp (254 nm). The indazole core is UV active and should be clearly visible.
-
Rƒ Calculation and Optimization:
-
Calculate the Rƒ value: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
If Rƒ is too high (> 0.5): The solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., try 10% EtOAc in Hexane).
-
If Rƒ is too low (< 0.2): The solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., try 30% or 40% EtOAc in Hexane).
-
Test several solvent ratios until the target compound has an Rƒ of 0.2-0.4 and is well-separated from major impurities. A standard starting point for compounds of this nature is 10-50% EtOAc/Hexane.[6]
-
Diagram: TLC-Based Solvent System Optimization
Caption: Decision workflow for optimizing the mobile phase using TLC.
Part B: Flash Column Chromatography Protocol
Once an optimal solvent system is identified, the purification can be scaled up to a flash column. The following protocol assumes a crude sample load of approximately 1 gram. Adjust column size and solvent volumes accordingly for different scales.
Materials and Equipment:
-
Glass chromatography column (e.g., 40-60 mm diameter)
-
Silica gel for flash chromatography (230-400 mesh)
-
Optimized mobile phase solvents (e.g., Hexane and Ethyl Acetate)
-
Crude this compound
-
Round-bottom flasks, beakers, graduated cylinders
-
Source of pressurized air or nitrogen (for flash chromatography)
-
Fraction collector or test tubes
-
Rotary evaporator
Step-by-Step Protocol:
-
Column Packing (Slurry Method):
-
Secure the column vertically to a stand. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the least polar solvent system you will use (e.g., 5-10% EtOAc in Hexane). A typical ratio is ~50-100 g of silica per 1 g of crude material.
-
Pour the slurry into the column. Use gentle pressure from an air/nitrogen line to push the solvent through, packing the silica bed uniformly. Ensure no air bubbles or cracks form.
-
Add a protective layer of sand on top of the packed silica. Drain the excess solvent until it is just level with the top of the sand.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude material (1.0 g) in a minimal amount of a low-boiling solvent like DCM.
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica. This technique prevents solvent-induced band broadening at the start of the chromatography.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
-
Elution and Fraction Collection:
-
Carefully add the initial, low-polarity mobile phase to the column.
-
Apply gentle pressure to begin eluting the solvent. The goal is a flow rate of approximately 2 inches/minute.
-
Start collecting fractions immediately. The volume of each fraction can range from 10-50 mL depending on the column size.
-
Gradient Elution: If TLC showed multiple impurities, a gradient elution is recommended. Start with a low polarity mobile phase (e.g., 10% EtOAc/Hexane) to elute non-polar impurities. Gradually increase the polarity (e.g., to 20%, then 30% EtOAc/Hexane) to elute the target compound.[7] This provides better separation than a single isocratic elution.
-
Monitor the fractions by spotting them sequentially on a TLC plate. Develop the plate to identify which fractions contain the pure product.
-
-
Product Isolation:
-
Combine all fractions that contain only the pure target compound.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent.
-
Determine the final mass and calculate the percent recovery. Confirm purity using analytical techniques such as NMR, LC-MS, or melting point.
-
Diagram: Purification Workflow
Caption: Workflow from crude material to purified product.
Results and Troubleshooting
Following the protocol outlined above should result in the isolation of this compound with high purity.
Table: Typical Chromatography Parameters
| Parameter | Recommended Value | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard for normal-phase flash chromatography. |
| Column Dimensions | 40mm x 200mm (for ~1g scale) | Provides adequate capacity and resolution. |
| Sample Loading | Dry Loading | Minimizes band broadening, improving separation. |
| Mobile Phase | Hexane / Ethyl Acetate | Effective for compounds of moderate polarity; low toxicity.[6][8] |
| Elution Profile | Gradient: 10% to 40% EtOAc | Efficiently removes impurities of varying polarities. |
| Expected Rƒ | 0.2 - 0.4 in ~25% EtOAc/Hexane | Optimal for good separation and reasonable run time. |
| Purity (Post-Column) | >98% (by ¹H NMR/LC-MS) | Target for use in sensitive downstream applications. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column overloaded.- Sample band too diffuse (wet loading). | - Re-optimize solvent system with TLC.- Reduce sample load (use more silica).- Use the dry loading method. |
| Compound Won't Elute | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (increase % EtOAc). |
| Cracked/Channeling Column Bed | - Column packed improperly.- Solvents of vastly different polarity mixed too quickly. | - Repack the column carefully.- Use a gradual gradient to avoid thermal stress on the silica bed. |
| All Compounds Elute Together | - Mobile phase is too polar. | - Start with a much less polar solvent system (e.g., 5% EtOAc or pure Hexane). |
Conclusion
This application note provides a detailed, reliable, and scientifically grounded protocol for the purification of this compound by flash column chromatography. By following a systematic approach that begins with TLC-based method development, researchers can confidently achieve high purity and recovery of this valuable synthetic intermediate. The principles and techniques described are broadly applicable to the purification of other moderately polar small molecules, making this guide a valuable resource for professionals in organic synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. Buy 2-methyl-2H-indazole-3-carbaldehyde | 34252-54-5 [smolecule.com]
- 4. calpaclab.com [calpaclab.com]
- 5. chemscene.com [chemscene.com]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-2H-indazole-4-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-2H-indazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis. Here, we will address common challenges and provide in-depth, scientifically-grounded solutions to optimize your reaction conditions.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles you may encounter. Each issue is analyzed from a mechanistic standpoint to provide robust and effective solutions.
Question 1: Low or No Product Yield
"I am attempting to synthesize this compound via Vilsmeier-Haack formylation of 2-methyl-2H-indazole, but I am observing very low to no yield of the desired product. What are the likely causes and how can I improve the outcome?"
Answer:
Low or no yield in the Vilsmeier-Haack formylation of 2-methyl-2H-indazole is a common issue that can stem from several factors related to the Vilsmeier reagent formation, the reactivity of the substrate, and the reaction conditions.
Potential Causes and Step-by-Step Solutions:
-
Inefficient Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloroiminium salt, is the key electrophile in this reaction.[1][2] Its formation from phosphorus oxychloride (POCl₃) and a formylating agent like N,N-dimethylformamide (DMF) is critical.[3]
-
Solution:
-
Reagent Quality: Ensure that both POCl₃ and DMF are of high purity and anhydrous. Moisture will quench the Vilsmeier reagent.
-
Order of Addition: Add POCl₃ dropwise to chilled DMF (0-5 °C) with vigorous stirring. This exothermic reaction needs to be controlled to prevent the decomposition of the reagent.
-
Activation Time: Allow the Vilsmeier reagent to form completely by stirring the mixture at 0-5 °C for at least 30 minutes before adding the indazole substrate.
-
-
-
Substrate Reactivity and Regioselectivity: The indazole ring system is electron-rich and susceptible to electrophilic substitution.[4] However, the regioselectivity of formylation can be influenced by the N-substituent and reaction conditions. While the C3 position is often reactive in 2H-indazoles, formylation at other positions or side reactions can occur.[5][6]
-
Solution:
-
Reaction Temperature: After the addition of 2-methyl-2H-indazole to the pre-formed Vilsmeier reagent, the reaction temperature should be carefully controlled. Start at a low temperature (e.g., 0 °C) and slowly warm to room temperature or slightly above (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
-
Solvent: While the formylating agent (e.g., DMF) can serve as the solvent, using an inert co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can sometimes improve solubility and reaction outcomes.
-
-
-
Ineffective Quenching and Work-up: The reaction is typically quenched with an aqueous solution to hydrolyze the intermediate iminium salt to the aldehyde.[2] Improper work-up can lead to product loss.
-
Solution:
-
Controlled Quenching: Pour the reaction mixture slowly onto crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate. This neutralizes the strong acid and controls the exotherm.
-
Extraction: Extract the product thoroughly with a suitable organic solvent like ethyl acetate or DCM. Multiple extractions may be necessary.
-
Purification: The crude product often requires purification by column chromatography. A gradient elution of ethyl acetate in hexanes is typically effective.
-
-
Question 2: Formation of Multiple Products and Impurities
"My reaction is producing the desired this compound, but I am also observing significant amounts of other spots on my TLC plate. What are these impurities and how can I minimize their formation?"
Answer:
The formation of multiple products in this synthesis is often due to competing formylation at different positions on the indazole ring, over-formylation, or side reactions involving the starting material or product.
Potential Side Products and Mitigation Strategies:
-
Isomeric Carbaldehydes: Formylation can potentially occur at other positions on the indazole ring, such as C3, C5, C6, or C7, leading to a mixture of isomers. The electronic and steric effects of the N-methyl group influence the regioselectivity.
-
Mitigation:
-
Temperature Control: Lowering the reaction temperature can often enhance the regioselectivity of the formylation.
-
Formylating Agent: While the Vilsmeier-Haack reaction is common, exploring alternative formylation methods like the Duff reaction (using hexamethylenetetramine) or Riecke formylation might offer different regioselectivity.[7] However, the Duff reaction is generally less efficient.[7]
-
-
-
N-Formylation: In some cases, formylation can occur at the N1 position if the starting material is not fully N2-methylated.
-
Mitigation:
-
Starting Material Purity: Ensure the starting 2-methyl-2H-indazole is pure and free of the 1-methyl-1H-indazole isomer. The synthesis of the starting material should be optimized for regioselectivity.[8]
-
-
-
Decomposition Products: Harsh reaction conditions (e.g., high temperatures, prolonged reaction times) can lead to the decomposition of the starting material or the product aldehyde.
-
Mitigation:
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent over-reaction or degradation.
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis and optimization of this compound.
Question 3: What are the alternative synthetic routes to this compound?
Answer:
While Vilsmeier-Haack formylation is a direct approach, other synthetic strategies can be employed, particularly if direct formylation proves challenging or if a different precursor is more readily available.
Alternative Synthetic Pathways:
-
Oxidation of a Precursor Alcohol: If (2-Methyl-2H-indazol-4-yl)methanol is available or can be synthesized, it can be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents.
-
Reagents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are suitable for this transformation.
-
-
Reduction of a Carboxylic Acid Derivative: Starting from 2-Methyl-2H-indazole-4-carboxylic acid or its ester, a partial reduction can yield the aldehyde.
-
Reagents: Diisobutylaluminium hydride (DIBAL-H) is a common reagent for the partial reduction of esters to aldehydes at low temperatures.
-
-
Formylation via a Grignard or Organolithium Reagent:
-
Procedure: This multi-step approach involves the initial synthesis of a 4-halo-2-methyl-2H-indazole. This can then be converted to a Grignard or organolithium reagent, which is subsequently quenched with a formylating agent like DMF or ethyl formate.
-
-
From 2-Methyl-2H-indazole-4-carbonitrile: The nitrile can be reduced to the aldehyde using DIBAL-H, or it can be reacted with a Grignard reagent followed by acidic hydrolysis to yield a ketone, which is not the desired product in this case.[9][10]
Question 4: How can I effectively monitor the progress of the reaction?
Answer:
Effective reaction monitoring is crucial for optimizing yield and minimizing impurity formation.
Recommended Monitoring Techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the disappearance of the starting material (2-methyl-2H-indazole) and the appearance of the product.
-
Procedure: Use a suitable mobile phase (e.g., 20-30% ethyl acetate in hexanes) and visualize the spots under UV light (254 nm). The product, being more polar due to the aldehyde group, will have a lower Rf value than the starting material.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can provide information on the conversion of the starting material and the formation of the product and any byproducts, confirmed by their respective mass-to-charge ratios.
III. Experimental Protocols & Data
Optimized Vilsmeier-Haack Formylation Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization of temperature and reaction time may be necessary depending on the specific laboratory conditions and scale.
Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF via the dropping funnel over 15-20 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting pale-yellow solution at 0 °C for 30 minutes.
-
Reaction: Dissolve 2-methyl-2H-indazole (1 equivalent) in a minimal amount of anhydrous DMF or an inert solvent like 1,2-dichloroethane (DCE). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and pour it slowly onto a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution.
-
Stir for 30 minutes, then extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Table 1: Troubleshooting Reaction Parameters
| Parameter | Problem Indication | Recommended Action | Scientific Rationale |
| Temperature | Low conversion | Gradually increase temperature (e.g., from RT to 60 °C) | Increases reaction rate by providing sufficient activation energy for the electrophilic substitution. |
| Formation of multiple spots (impurities) | Decrease reaction temperature (e.g., run at 0 °C to RT) | Enhances regioselectivity and minimizes thermal decomposition of starting material and product. | |
| Reaction Time | Incomplete reaction | Extend reaction time and monitor by TLC/LC-MS | Allows the reaction to proceed to completion. |
| Increased impurity profile | Reduce reaction time | Prevents over-reaction and the formation of degradation byproducts. | |
| Stoichiometry | Low yield | Use a slight excess of Vilsmeier reagent (1.2-1.5 eq.) | Ensures complete conversion of the limiting indazole starting material. |
| Complex mixture | Use a 1:1.1 ratio of substrate to Vilsmeier reagent | Minimizes side reactions caused by excess electrophile. |
IV. Visualizations
Workflow for Troubleshooting Low Yield
This flowchart provides a logical sequence for diagnosing and resolving issues of low product yield in the synthesis.
Caption: Troubleshooting workflow for low product yield.
V. References
-
Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8(01), 76-82. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. --INVALID-LINK--
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. --INVALID-LINK--
-
Chemistry Steps. Vilsmeier-Haack Reaction. --INVALID-LINK--
-
Smolecule. 2-methyl-2H-indazole-3-carbaldehyde | 34252-54-5. --INVALID-LINK--
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research.
-
Wikipedia. Duff reaction. --INVALID-LINK--
-
Tokyo Chemical Industry Co., Ltd. Formylation [Synthetic Reagents]. --INVALID-LINK--
-
Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Chronicle of Organic Chemistry, 2(4), 187-192.
-
Cheung, J. L., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5627–5630. --INVALID-LINK--
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. --INVALID-LINK--
-
ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. --INVALID-LINK--
-
Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2 H -Indazoles Using Selectfluor under Microwave-Assisted Conditions. ResearchGate. --INVALID-LINK--
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). --INVALID-LINK--
-
Watson, A. J. B., et al. (2011). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 54(24), 8306–8321. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Formylation of 2-Methyl-2H-Indazole
Welcome to the technical support center for the formylation of 2-methyl-2H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial chemical transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your reaction yields and overcome common experimental hurdles.
Our approach is grounded in scientific literature and practical experience, aiming to provide not just procedural steps, but a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the formylation of 2-methyl-2H-indazole, with a focus on why traditional methods may fail and how to implement a more successful, modern approach.
Issue 1: Low to No Yield with Vilsmeier-Haack or Duff Reactions
Question: I am attempting to formylate 2-methyl-2H-indazole using the Vilsmeier-Haack (POCl₃/DMF) or Duff (hexamethylenetetramine/acid) reaction, but I am observing no product or only trace amounts. What is going wrong?
Answer:
This is a common and expected outcome for the formylation of 2H-indazoles. The Vilsmeier-Haack reaction, a widely used method for formylating electron-rich aromatic and heteroaromatic compounds, is notably ineffective for the direct C3-formylation of indazoles.[1] Similarly, the Duff reaction often yields only trace amounts of the desired product with this substrate.[2]
Causality Explained:
The Vilsmeier-Haack reagent is a relatively weak electrophile.[3] The electron-withdrawing nature of the pyrazole ring in the indazole system deactivates the C3 position towards electrophilic substitution, making it insufficiently nucleophilic to react with the Vilsmeier reagent under standard conditions.
Recommended Solution: Microwave-Assisted, Selectfluor-Mediated Formylation
A highly effective and recently developed method involves a microwave-assisted, Selectfluor-mediated C3-formylation using dimethyl sulfoxide (DMSO) as the formylating agent.[2][4] This method has been shown to produce moderate to excellent yields for a variety of 2H-indazoles, including N-alkyl derivatives.[2][4]
Experimental Protocol: Microwave-Assisted Formylation
The following is a generalized protocol based on the literature.[2] Optimization for your specific setup may be required.
-
Reagent Preparation: In a microwave-safe reaction vessel, combine 2-methyl-2H-indazole (1 equivalent) and Selectfluor (3 equivalents).
-
Solvent Addition: Add anhydrous DMSO to the reaction vessel.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 125°C for 1 hour.
-
Work-up: After cooling, the reaction mixture can be worked up using standard aqueous and organic extraction procedures.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel.
Issue 2: Optimizing the Microwave-Assisted Formylation
Question: I am using the microwave-assisted Selectfluor method, but my yields are still not optimal. How can I improve them?
Answer:
Several parameters can be adjusted to optimize the yield of this reaction. The table below summarizes key variables and their impact based on reported optimization studies.[2]
| Parameter | Recommended Condition | Rationale & Key Insights |
| Equivalents of Selectfluor | 3 equivalents | Using fewer equivalents (e.g., 1 or 2) results in trace product formation. A sufficient excess of the oxidant is crucial for driving the reaction to completion.[2] |
| Solvent | DMSO | DMSO is not only the solvent but also the source of the formyl group. Other solvents like DMF, DMA, or HFIP do not yield the desired product.[2] |
| Temperature | 125°C (Microwave) | While conventional heating shows some product formation, microwave irradiation significantly improves the yield and reduces reaction time. Increasing the temperature from 80°C to 125°C leads to a substantial increase in conversion.[2] |
| Reaction Time | 1 hour | This method is significantly faster than other formylation techniques which can require up to 24 hours.[2][4] |
Logical Workflow for Optimization:
Caption: Troubleshooting workflow for optimizing microwave-assisted formylation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Selectfluor-mediated formylation?
A1: The reaction is believed to proceed through a radical pathway.[2][4] Control experiments have shown that the presence of a radical scavenger like TEMPO inhibits product formation. The formyl group's carbon and hydrogen atoms are sourced from the DMSO solvent.[4]
Q2: Can I use conventional heating instead of a microwave reactor?
A2: Conventional heating can be used, but it is generally less effective. Studies have shown that microwave irradiation provides a significant improvement in yield (e.g., from ~30% with conventional heating at 120°C to 55% under microwave conditions at 125°C for the same substrate).[2]
Q3: Are there any known limitations to the microwave-assisted formylation method?
A3: Yes, while this method is robust for many N-alkyl and N-aryl substituted 2H-indazoles, it has been reported to fail for heteroaryl and sterically hindered 2H-indazoles.[2][4]
Q4: Why is the Vilsmeier-Haack reaction so widely used if it fails for indazoles?
A4: The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of a broad range of electron-rich aromatic and heteroaromatic compounds, such as indoles, pyrroles, and anilines.[5][6][7] Its failure with the indazole scaffold is a specific limitation due to the electronic properties of the indazole ring system, and not an indictment of the reaction's general utility.
Reaction Mechanism: The Vilsmeier-Haack Reagent Formation and Electrophilic Attack
Caption: General mechanism of the Vilsmeier-Haack formylation.
Q5: Are there any other C-H functionalization methods for 2H-indazoles?
A5: Yes, the C3-functionalization of 2H-indazoles is an active area of research. Besides formylation, methods for acylation, arylation, alkylation, trifluoromethylation, and selenylation have been reported, some of which utilize visible-light-mediated reactions.[2]
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of 2-Methyl-2H-indazole-4-carbaldehyde
Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 2-Methyl-2H-indazole-4-carbaldehyde. As a crucial building block in pharmaceutical research, achieving high purity and yield for this intermediate is paramount. However, its multi-step synthesis presents distinct challenges, primarily concerning regioselectivity in both N-methylation and C-H formylation steps.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the mechanistic underpinnings of common side reactions and offer validated protocols to mitigate these issues, ensuring the integrity of your experimental outcomes.
Section 1: Troubleshooting the N-Methylation of Indazole
The primary hurdle in the initial alkylation step is controlling the site of methylation on the indazole nucleus. The reaction can yield both the desired N-2 isomer (2-methyl-2H-indazole) and the undesired N-1 isomer (1-methyl-1H-indazole). The ratio of these products is highly sensitive to reaction conditions.
FAQ 1.1: My methylation of 4-formyl-1H-indazole is producing a mixture of N-1 and N-2 isomers. How can I maximize the yield of the N-2 product?
Answer: This is the most common issue encountered in the synthesis of N-substituted indazoles. The regiochemical outcome of the N-alkylation is a delicate balance of thermodynamics, kinetics, and steric and electronic factors. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer[1][2]. However, kinetic control can be leveraged to favor the N-2 product.
Several factors dictate the N-1/N-2 ratio:
-
Choice of Base and Solvent: This is the most critical parameter. The use of strong, non-coordinating bases in polar aprotic solvents tends to favor N-1 alkylation. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method for achieving high N-1 selectivity[1][3]. To favor the N-2 isomer, milder bases and different solvent systems are often required. Some systems utilize phase-transfer catalysis or specific metal salts to direct the alkylation.
-
Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C-7 position, can sterically hinder the N-1 position, thereby promoting alkylation at N-2. Studies have shown that indazoles with substituents like NO₂ or CO₂Me at the C-7 position can yield excellent N-2 regioselectivity[1][3].
-
Nature of the Alkylating Agent: While methyl iodide or dimethyl sulfate are common, alternative methylating agents can offer superior selectivity. For example, using methyl 2,2,2-trichloroacetimidate under acidic conditions has been reported to provide highly selective N-2 alkylation of various indazoles[4].
Troubleshooting Flowchart for Low N-2 Selectivity
Caption: Troubleshooting workflow for N-methylation regioselectivity.
Recommended Protocol for N-2 Selective Methylation:
Based on a highly selective method reported by Pfizer chemists, the use of methyl 2,2,2-trichloroacetimidate is recommended.[4] The mechanism involves protonation of the imidate, which is then attacked by the N-2 nitrogen of the indazole.
-
Reagent Preparation: Prepare methyl 2,2,2-trichloroacetimidate by reacting trichloroacetonitrile with methanol in the presence of a catalytic amount of a base like sodium methoxide.
-
Reaction Setup: Dissolve the starting indazole (1 equivalent) in a suitable solvent such as 1,4-dioxane.
-
Addition: Add methyl 2,2,2-trichloroacetimidate (1.2-1.5 equivalents).
-
Catalyst: Add a catalytic amount of trifluoromethanesulfonic acid (TfOH) or copper(II) triflate (Cu(OTf)₂).
-
Reaction: Stir the reaction at room temperature to 50 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the pure 2-methyl-2H-indazole.
FAQ 1.2: I have an unavoidable mixture of N-1 and N-2 methylated isomers. What is the best way to separate them?
Answer: The N-1 and N-2 isomers of methylated indazoles typically have different polarities, making them separable by silica gel column chromatography.[5] Generally, the N-2 isomer is less polar than the N-1 isomer and will have a higher Rf value on a TLC plate.
Separation Strategy:
-
Solvent System Selection: Start by developing a solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Vary the ratio to achieve good separation between the two spots (a ΔRf of at least 0.2 is ideal).
-
Column Chromatography: Pack a silica gel column with your chosen solvent system. Load the crude mixture onto the column (either dry-loaded onto silica or dissolved in a minimal amount of solvent). Elute the column, collecting fractions and monitoring them by TLC to isolate the separate isomers.
| Isomer | Typical Polarity | Elution Order (Normal Phase) |
| 2-Methyl-2H-indazole | Less Polar | First |
| 1-Methyl-1H-indazole | More Polar | Second |
Section 2: Troubleshooting the Formylation of 2-Methyl-2H-indazole
After successfully synthesizing 2-methyl-2H-indazole, the next critical step is the introduction of the aldehyde group at the C-4 position. The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic systems and is often employed here.[6][7][8] However, regioselectivity can again be a significant issue.
FAQ 2.1: My Vilsmeier-Haack formylation of 2-methyl-2H-indazole is giving me a mixture of positional isomers, with significant amounts of the C-3 aldehyde. How do I achieve C-4 selectivity?
Answer: The directing effect of the substituents on the indazole ring governs the position of electrophilic substitution. In 2-substituted 2H-indazoles, the C-3 position is often electronically activated and can be the kinetically favored site for formylation.[9][10] Achieving C-4 formylation requires careful control of reaction conditions to favor the thermodynamically more stable, though potentially less reactive, product or to find conditions where the C-4 position is kinetically preferred.
Factors Influencing Formylation Regioselectivity:
-
Reaction Temperature: Lower temperatures often provide better selectivity. Running the reaction at 0 °C or even lower can help suppress the formation of the C-3 isomer. Vilsmeier-Haack reactions can be sensitive, with temperatures ranging from below 0 °C to 80 °C depending on substrate reactivity.[7]
-
Stoichiometry: The amount of the Vilsmeier reagent (formed from POCl₃ and DMF) can influence the product distribution. Using a minimal excess (e.g., 1.1-1.5 equivalents) is advisable to avoid over-reaction or side product formation.
-
Alternative Routes: If direct formylation proves unselective, an alternative synthetic route may be necessary. For example, starting with a pre-functionalized indazole, such as 2-methyl-2H-indazole-4-carbonitrile, which can then be reduced to the desired aldehyde using a reagent like Diisobutylaluminium hydride (DIBAL-H).[11]
Potential Formylation Side Products
Caption: Possible isomers from the formylation of 2-methyl-2H-indazole.
Recommended Protocol for C-4 Selective Vilsmeier-Haack Formylation:
-
Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, used as both reagent and solvent) to 0 °C. Add phosphorus oxychloride (POCl₃, ~1.2 equivalents) dropwise, ensuring the temperature does not exceed 5-10 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2-methyl-2H-indazole (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it slowly warm to room temperature. The reaction may require gentle heating (e.g., 40-60 °C) for completion. Monitor progress closely by TLC or LC-MS.
-
Hydrolysis (Work-up): Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Then, neutralize the solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or aqueous sodium hydroxide, until the pH is ~7-8. This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate. Purify the resulting crude solid by column chromatography or recrystallization to obtain pure this compound.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ucc.ie [research.ucc.ie]
- 4. wuxibiology.com [wuxibiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. thieme-connect.de [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Common impurities in 2-Methyl-2H-indazole-4-carbaldehyde and their removal
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and removing common impurities in 2-Methyl-2H-indazole-4-carbaldehyde. The information is presented in a question-and-answer format to directly address challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my sample of this compound?
A1: The impurities in your sample will largely depend on the synthetic route used. Based on common synthetic strategies for indazole derivatives, you can anticipate several classes of impurities. These include regioisomers of the desired product, unreacted starting materials, and byproducts from side reactions.
Q2: How can I identify the impurities in my sample?
A2: A combination of analytical techniques is recommended for robust impurity profiling. High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of your sample and quantifying the levels of impurities. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide valuable molecular weight information. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying isomers and other byproducts by analyzing the distinct chemical shifts and coupling patterns of the protons and carbons in the different molecules.[1]
Q3: Are there any specific safety precautions I should take when handling this compound and its impurities?
A3: As with any chemical research, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For specific handling and disposal information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guide: Impurity Identification and Removal
This section provides a detailed guide to troubleshooting common impurity issues. For clarity, we will consider a plausible synthetic route to this compound, which involves the N-methylation of 1H-indazole-4-carbaldehyde, followed by purification.
Scenario 1: Presence of Isomeric Impurities
Issue: My analytical data (HPLC, NMR) suggests the presence of one or more isomers in my this compound sample.
Probable Cause: The N-methylation of indazole is a common source of isomeric impurities. The methylation can occur at either the N1 or N2 position of the indazole ring, leading to the formation of both 1-Methyl-1H-indazole-4-carbaldehyde and the desired this compound. The ratio of these isomers can be influenced by the reaction conditions, including the choice of base and solvent.
Solution:
Separating these isomers can be challenging due to their similar physical properties. However, two primary methods have proven effective:
-
Column Chromatography: This is the most common and effective method for separating indazole isomers. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) can effectively separate the N1 and N2 isomers. The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column.[2][3]
-
Recrystallization: In some cases, fractional recrystallization can be employed to enrich one isomer. Experimentation with different solvent systems (e.g., ethanol/water, acetone/water) may be necessary to find conditions where one isomer preferentially crystallizes.
| Impurity | Structure | Identification | Removal Method |
| 1-Methyl-1H-indazole-4-carbaldehyde | Isomer | HPLC, ¹H NMR | Column Chromatography, Recrystallization |
Experimental Protocol: Column Chromatography for Isomer Separation
-
TLC Analysis: Develop a TLC method to achieve good separation between the desired product and the isomeric impurity. A starting point for the mobile phase could be a 70:30 mixture of hexanes and ethyl acetate.
-
Column Preparation: Pack a glass column with silica gel slurried in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.
-
Elution: Begin elution with the less polar mobile phase, gradually increasing the polarity by adding more of the more polar solvent.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Workflow for Isomer Separation
Caption: Workflow for the separation of isomeric impurities.
Scenario 2: Presence of Unreacted Starting Material
Issue: My reaction has gone to completion, but I still have a significant amount of the starting material, 1H-indazole-4-carbaldehyde, in my crude product.
Probable Cause: Incomplete methylation reaction. This could be due to several factors, including insufficient reaction time, low temperature, or deactivation of the methylating agent.
Solution:
The unreacted 1H-indazole-4-carbaldehyde has different polarity and acidity compared to the methylated product, which can be exploited for its removal.
-
Acid-Base Extraction: The N-H proton of the unreacted indazole is weakly acidic. By washing the organic solution of the crude product with a dilute aqueous base (e.g., 1M NaOH), the unreacted starting material can be deprotonated to form a water-soluble salt, which will partition into the aqueous phase. The desired N-methylated product will remain in the organic layer.
-
Column Chromatography: As with isomer separation, column chromatography can effectively separate the more polar unreacted starting material from the less polar product.
| Impurity | Structure | Identification | Removal Method |
| 1H-indazole-4-carbaldehyde | Starting Material | HPLC, ¹H NMR | Acid-Base Extraction, Column Chromatography |
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Base Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous NaOH solution. Shake the funnel gently and allow the layers to separate.
-
Separation: Drain the aqueous layer containing the deprotonated starting material.
-
Water Wash: Wash the organic layer with water to remove any residual base, followed by a wash with brine to aid in drying.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Workflow for Removing Unreacted Starting Material
Caption: Workflow for the removal of unreacted starting material.
Scenario 3: Presence of Over-Oxidized Impurity
Issue: I have an impurity that I suspect is 2-Methyl-2H-indazole-4-carboxylic acid.
Probable Cause: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.
Solution:
The acidic nature of the carboxylic acid impurity allows for its straightforward removal.
-
Base Wash: Similar to the removal of the unreacted starting material, a wash with a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution) will convert the carboxylic acid into its water-soluble carboxylate salt, which can then be separated in the aqueous phase.
| Impurity | Structure | Identification | Removal Method |
| 2-Methyl-2H-indazole-4-carboxylic acid | Oxidation Product | LC-MS, IR | Base Wash |
The experimental protocol for a base wash is the same as described in Scenario 2.
References
Stability and storage conditions for 2-Methyl-2H-indazole-4-carbaldehyde
Technical Support Center: 2-Methyl-2H-indazole-4-carbaldehyde
Welcome to the technical support guide for this compound (CAS No. 1079992-61-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this key synthetic building block. Drawing from established principles of aldehyde chemistry and best practices for handling heterocyclic compounds, this guide provides practical, field-tested advice to prevent experimental failure due to reagent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For maximum long-term stability, the solid compound should be stored refrigerated at 2-8°C.[1] To prevent degradation from atmospheric components, it is crucial to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[1][2] Additionally, the compound should be protected from light by using an amber glass vial or by storing the vial in a dark location.[2][3]
Q2: I need to use the compound frequently. Can I store it at room temperature?
While some suppliers may list room temperature as a viable storage option for short periods, this is not recommended for long-term stability.[4] Aldehyde functional groups are inherently reactive and susceptible to oxidation when exposed to air and heat.[3][5] Frequent temperature cycling from opening and closing a container stored at room temperature can introduce moisture and oxygen, accelerating degradation. If frequent access is needed, consider aliquoting the material into smaller, single-use vials under an inert atmosphere.
Q3: How should I prepare and store solutions of this compound?
Solutions are generally less stable than the solid material. When preparing a stock solution, use a dry, HPLC-grade solvent like acetonitrile or methanol.[5] For optimal stability, solutions should be stored cold (4°C or -20°C) in vials with tight-fitting caps, such as those with PTFE-lined septa, to minimize solvent evaporation and exposure to air.[5][6] If storing for an extended period, flushing the headspace of the vial with an inert gas before sealing is highly recommended.
Q4: What are the primary degradation pathways for this molecule?
The principal point of instability is the aldehyde functional group (-CHO). The two most common degradation pathways are:
-
Oxidation: The aldehyde can be easily oxidized by atmospheric oxygen to the corresponding carboxylic acid (2-Methyl-2H-indazole-4-carboxylic acid). This process can be accelerated by light and heat.[5]
-
Polymerization: Aldehydes can undergo self-condensation or polymerization, often presenting as a change in the material's consistency or the formation of precipitates.[5]
Q5: How can I visually identify if my this compound has degraded?
Signs of degradation can include a noticeable change in color, the formation of solid precipitates in what should be a clear solution, or the material becoming gummy or discolored in its solid form.[5] However, significant degradation can occur without obvious visual cues. Therefore, analytical verification is always the most reliable method.
Troubleshooting Guide
This section addresses common experimental issues that may be linked to the stability and handling of this compound.
| Problem Encountered | Potential Cause & Scientific Rationale | Recommended Action & Troubleshooting Steps |
| Low or inconsistent reaction yields. | Degraded Starting Material: The most likely cause is the oxidation of the aldehyde to its corresponding carboxylic acid. This inactive byproduct reduces the molar quantity of the reactive aldehyde, leading to lower-than-expected yields. | 1. Verify Purity: Before starting your reaction, run a quick purity check on the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).2. Use a Fresh Aliquot: If degradation is suspected, use a new, unopened vial of the compound.3. Repurification: If material is scarce, consider repurifying the compound via column chromatography, though this is often less efficient than using a fresh supply. |
| Appearance of an unexpected, more polar spot on TLC. | Oxidation Product: The formation of 2-Methyl-2H-indazole-4-carboxylic acid is a common issue. The carboxylic acid is significantly more polar than the starting aldehyde and will have a lower Rf value on a normal-phase silica TLC plate. | 1. Confirm Identity: Co-spot your material with a known standard if available. Alternatively, analyze the material by LC-MS to confirm the presence of a mass corresponding to the oxidized product.2. Review Handling Protocol: This is a clear sign that your storage and handling procedures are allowing air exposure. Ensure you are using an inert atmosphere and promptly sealing containers after use. |
| Compound fails to dissolve completely in the reaction solvent. | Polymerization: Aldehydes can polymerize over time, forming insoluble materials.[5] This is often accelerated by trace amounts of acid or base. | 1. Visual Inspection: Check the solid material for any change in texture or the presence of a gummy residue.2. Solubility Test: Attempt to dissolve a small sample in a reliable solvent (e.g., DMSO, DCM). If it is not fully soluble, the material has likely degraded and should be discarded.3. Source New Material: Do not attempt to use partially soluble or polymerized starting material, as it will lead to unreliable and unrepeatable results. |
Experimental Protocol: Assessing Compound Integrity
This workflow provides a self-validating system to confirm the purity of this compound before its use in a critical experiment.
Objective: To quickly assess the purity and integrity of a stored sample.
Materials:
-
Sample of this compound
-
TLC plate (silica gel 60 F254)
-
Mobile Phase (e.g., 7:3 Hexane:Ethyl Acetate - Note: optimize based on your experience)
-
Developing chamber
-
UV lamp (254 nm)
-
NMR tube, deuterated solvent (e.g., CDCl₃)
-
NMR Spectrometer
Methodology:
-
Visual Inspection:
-
Carefully observe the solid material. Note its color and consistency. It should be a free-flowing solid. Any discoloration or clumping may indicate degradation.
-
-
Solubility Check:
-
Weigh approximately 1-2 mg of the compound and place it in a small vial.
-
Add 0.5 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Gently swirl the vial. The compound should dissolve completely to give a clear, colorless, or pale-yellow solution. Any suspended particles or cloudiness are red flags.
-
-
Thin Layer Chromatography (TLC) Analysis:
-
Prepare a dilute solution of your compound (~1 mg/mL).
-
Spot a small amount onto the baseline of the TLC plate.
-
Develop the plate in a chamber pre-saturated with the mobile phase.
-
After development, visualize the plate under a UV lamp.
-
Interpretation: A pure sample should show a single, well-defined spot. The presence of a second spot at a lower Rf (closer to the baseline) often indicates the more polar carboxylic acid impurity. Streaking can indicate decomposition on the silica plate or the presence of multiple impurities.
-
-
¹H NMR Spectroscopy (Gold Standard):
-
Prepare an NMR sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
Interpretation: Carefully examine the aldehyde proton peak (typically a singlet around 9-10 ppm). The integration of this peak should correspond to one proton relative to other protons in the molecule (e.g., the N-methyl group). A diminished integration value for the aldehyde proton is a quantitative indicator of degradation. Look for the appearance of new, broad peaks which could signal impurities.
-
Data Summary: Storage Conditions
| Parameter | Optimal Condition | Acceptable (Short-Term) | Rationale |
| Temperature | 2–8 °C (Refrigerated)[1][2] | Room Temperature | Minimizes thermal degradation and oxidative processes. |
| Atmosphere | Inert Gas (Nitrogen/Argon)[1][2] | Tightly Sealed Container | Prevents oxidation of the highly susceptible aldehyde group.[5] |
| Light | Protected from Light (Amber Vial)[2][3] | Standard Vial in a Dark Cabinet | Prevents photo-degradation. |
| Container | Borosilicate Glass Vial w/ PTFE-lined Cap[6] | Standard Screw-Cap Vial | Ensures chemical inertness and a high-quality seal to prevent moisture and air ingress.[6] |
Workflow Diagram: Troubleshooting Reagent Stability
The following diagram outlines a logical workflow for diagnosing issues potentially related to the stability of this compound.
Caption: Troubleshooting flowchart for reagent integrity assessment.
References
Troubleshooting low yields in palladium-catalyzed indazole synthesis
Welcome to the technical support center for palladium-catalyzed indazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields and purity in their reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established scientific principles and field-proven insights.
Introduction: The Challenge of Indazole Synthesis
Indazoles are a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including anti-tumor, anti-HIV, and anti-inflammatory drugs.[1][2] Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and direct C-H arylation, have become indispensable tools for the synthesis of functionalized indazoles.[1][3][4] However, these reactions are often sensitive to a variety of parameters, and achieving high yields can be a significant challenge. This guide will walk you through common issues and provide systematic approaches to troubleshoot and optimize your reactions.
Troubleshooting Guide: Low Yields and Side Reactions
Question 1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?
Low or no conversion is a common issue that can often be traced back to the catalyst system or reaction setup.
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle to begin.[1][5][6]
-
Troubleshooting:
-
Use a Pre-catalyst: Consider using a palladium pre-catalyst that readily forms the active Pd(0) species upon exposure to a base.[6]
-
In-situ Reduction: If using a Pd(II) source like Pd(OAc)₂, ensure your conditions promote its reduction to Pd(0). This can sometimes be facilitated by phosphine ligands or amine reagents.[5][6]
-
Catalyst Decomposition: Palladium black precipitation is a visual indicator of catalyst decomposition. This can be caused by excessive temperature or improper ligand choice.
-
-
-
Inappropriate Ligand: The ligand plays a critical role in stabilizing the palladium center, promoting oxidative addition and reductive elimination.[7]
-
Troubleshooting:
-
Ligand Screening: The optimal ligand is highly substrate-dependent. For Buchwald-Hartwig amination of indazoles, bulky, electron-rich phosphine ligands like Xantphos, SPhos, and XPhos are often effective.[5][8] For direct C-H arylation, bidentate ligands like 1,10-phenanthroline can be beneficial.[9][10]
-
Ligand-to-Metal Ratio: The stoichiometry of the ligand to the palladium source can be critical. An excess of ligand is often used to prevent catalyst decomposition.[11]
-
-
-
Poorly Chosen Base: The base is essential for activating the indazole nitrogen and facilitating the catalytic cycle.
-
Troubleshooting:
-
Base Strength: Strong, non-nucleophilic bases like NaOt-Bu, K₂CO₃, or Cs₂CO₃ are commonly used.[2][8] The choice of base can significantly impact the reaction rate and yield.
-
Solubility: Ensure the base is at least partially soluble in the reaction solvent to be effective. The use of a combination of bases can sometimes be advantageous.[6]
-
-
-
Solvent Effects: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[6][12][13]
-
Troubleshooting:
-
Solvent Screening: Common solvents for these reactions include toluene, dioxane, and DMF.[2][3][12] For direct C-H arylation, "on water" conditions have also been reported to be effective.[9]
-
Degassing: These reactions are often air and moisture sensitive. Ensure your solvent is thoroughly degassed to remove oxygen, which can oxidize the Pd(0) catalyst.
-
-
Troubleshooting Workflow for Low Conversion
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 3. [Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 9. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. soc.chim.it [soc.chim.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Preventing N1 vs N2 isomerization in indazole synthesis
A-Level Guide to Controlling N1 vs. N2 Regioselectivity
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of N-alkylation and substitution on the indazole scaffold. As Senior Application Scientists, we have consolidated field-proven insights and mechanistic data to help you troubleshoot and control the formation of N1 and N2 isomers, a critical challenge in the synthesis of many pharmacologically active compounds.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding N1 and N2 isomerization in indazole synthesis.
Q1: Why do I get a mixture of N1 and N2 alkylated products?
The indazole core possesses two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation or arylation often leads to a mixture of regioisomers because both nitrogens are reactive.[1][2][3] The final product ratio is a result of a delicate balance between several factors, including the thermodynamic stability of the products, kinetic accessibility of the nitrogen lone pairs, and the specific reaction conditions employed.[1][4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, which often favors N1 substitution under equilibrating conditions.[2][3][5]
Q2: What is the fundamental difference between kinetic and thermodynamic control in indazole alkylation?
-
Kinetic Control: This regime favors the fastest-forming product. In some cases, the N2 lone pair is considered more sterically accessible, leading to the kinetically favored N2 isomer under mild, irreversible conditions.[4] For instance, short reaction times in Silyl Hilbert-Johnson glycosylations can favor the N2-isomer.[6]
-
Thermodynamic Control: This regime favors the most stable product. Given that the 1H-indazole is typically the more stable tautomer, reactions that allow for equilibrium between the N1 and N2 products will ultimately favor the N1 isomer.[4][5][6] This can be achieved with longer reaction times, higher temperatures, or specific reagents that permit isomer interconversion.[5][7]
Q3: How do I unambiguously determine if I have the N1 or N2 isomer?
While simple analysis by TLC, melting point, or basic NMR can be inconclusive, advanced 2D NMR techniques are definitive.[8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard. For an N1-alkylated indazole, you will observe a 1H–13C correlation between the protons on the alkyl group's alpha-carbon and the C7a carbon of the indazole ring. For an N2-alkylated isomer, this correlation will be to the C3 carbon.[5][10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can also be used to establish spatial proximity. For example, a correlation between the protons of the N-substituent and the H7 proton on the benzene portion of the indazole ring can help assign the structure.[9]
Troubleshooting Guide: Achieving Regioselective Synthesis
This section provides actionable strategies to steer your reaction toward the desired N1 or N2 product.
Issue 1: My reaction is non-selective and yields a roughly 1:1 mixture of N1 and N2 isomers.
This is a common outcome when using standard strong base conditions, such as K2CO3 in DMF, where the delocalized indazolide anion is trapped unselectively.[4][9] To resolve this, you must introduce conditions that differentiate the two nitrogen atoms electronically or sterically.
Solution A: How to Selectively Synthesize the N1-Alkylated Indazole
The key to N1 selectivity is often to exploit the greater thermodynamic stability of the 1H-indazole tautomer or to use conditions that sterically block the N2 position.[1][5]
This is one of the most reliable methods for achieving high N1 selectivity, particularly for indazoles with an electron-rich substituent at the C3 position (e.g., -CO2Me, -C(O)Me).[1][5][11][12]
-
Mechanism: The sodium cation (Na+) is believed to chelate between the N2 atom and the C3 substituent. This coordination complex sterically hinders the approach of the electrophile to the N2 position, forcing alkylation to occur at N1.[1][2] Using a crown ether to sequester the Na+ cation disrupts this effect and diminishes N1 selectivity, supporting the chelation hypothesis.[5]
Caption: Chelation of Na+ between N2 and a C3 substituent directs alkylation to N1.
Using specific electrophiles like α-halo carbonyls or β-halo esters can lead to an equilibrium that favors the more stable N1-substituted product over time.[5][7]
-
Conditions: This often involves running the reaction in a solvent like DMF, which may initially produce a mixture, but allows for eventual conversion to the thermodynamic N1 product.[5]
Solution B: How to Selectively Synthesize the N2-Alkylated Indazole
Favoring the N2 isomer often requires overcoming the inherent stability of the 1H-tautomer. This can be achieved through kinetic control, specialized reaction conditions, or by exploiting the electronic properties of the indazole ring.
The Mitsunobu reaction (using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate like DEAD or DIAD) often shows a strong preference for producing the N2-alkylated isomer.[5][10]
-
Mechanism: While the exact reason for N2 selectivity is debated, it is considered a kinetically controlled process where the more accessible N2 lone pair attacks the phosphonium intermediate.[3][4]
A highly effective modern method involves reacting the indazole with an alkyl 2,2,2-trichloroacetimidate under strong acid catalysis (e.g., TfOH). This protocol has shown excellent N2 selectivity with no observable N1 isomer formation.[13][14]
-
Mechanism: Quantum mechanical calculations suggest that while the 1H-indazole is the more stable starting material, the energy barrier to alkylate at N2 is significantly lower than the combined barrier of tautomerizing to 2H-indazole and then alkylating at N1. The total reaction energy barrier for N1 alkylation is calculated to be over 3 kcal/mol higher than for N2 alkylation, accounting for the high selectivity.[13]
Caption: N2-alkylation is kinetically favored due to a lower overall energy barrier.
The electronic nature of substituents on the indazole ring can override other factors. Strong electron-withdrawing groups at the C7 position, such as -NO2 or -CO2Me, have been shown to confer excellent N2 regioselectivity (≥96%), even under conditions that would normally favor N1 (NaH in THF).[5][10][11][12]
Summary of Conditions and Protocols
The following tables summarize the key reaction conditions for achieving regioselective N-alkylation of indazoles.
Table 1: Conditions for Selective N1-Alkylation
| Strategy | Base/Reagent | Solvent | Key Feature / Substrate Scope | Selectivity (N1:N2) |
| Chelation Control | Sodium Hydride (NaH) | THF | Requires C3 electron-rich group (e.g., ester, ketone).[1][5] | >99:1 in optimal cases[11][12] |
| Thermodynamic Control | Varies (e.g., K2CO3) | DMF | Uses equilibrating electrophiles (α-halo carbonyls).[5][7] | Favors N1 at equilibrium |
| Acid-Catalyzed Protection | Dihydropyran (DHP), p-TsOH | Dichloromethane | Thermodynamic protection with THP group.[4] | >3:1 (after 18h) |
Table 2: Conditions for Selective N2-Alkylation
| Strategy | Reagent/Catalyst | Solvent | Key Feature / Substrate Scope | Selectivity (N2:N1) |
| Acid-Catalyzed Alkylation | Alkyl Trichloroacetimidate, TfOH | Dichloromethane | Broad scope, including primary, secondary, and tertiary alcohols.[14] | Highly selective; N1 not observed[13] |
| Mitsunobu Reaction | Alcohol, PPh3, DIAD/DEAD | THF | General method for N2-alkylation.[5] | ~2.5:1[10] |
| Substituent Directed | NaH | THF | Requires C7 electron-withdrawing group (e.g., NO2).[5][12] | ≥96:4[10] |
| Kinetic Protection | Dihydropyran (DHP), p-TsOH | Dichloromethane | Kinetic protection with THP group (short reaction time).[4] | Kinetically favored |
Experimental Protocols
Protocol 1: General Procedure for Highly N1-Selective Alkylation via Chelation Control
This protocol is adapted from studies demonstrating the effectiveness of NaH in THF.[5][10][12]
-
To a stirred, flame-dried flask under an inert atmosphere (N2 or Ar), add the C3-substituted 1H-indazole (1.0 equiv).
-
Add anhydrous tetrahydrofuran (THF) to form a solution or suspension (approx. 0.1-0.2 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LCMS analysis indicates complete consumption of the starting material (typically 2-16 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the N1-alkylated indazole.
Protocol 2: General Procedure for Highly N2-Selective Alkylation via Acid Catalysis
This protocol is based on the highly selective method using trichloroacetimidates.[14]
-
To a stirred solution of the desired 1H-indazole (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere, add the alkyl 2,2,2-trichloroacetimidate (1.5 equiv).
-
Cool the mixture to 0 °C.
-
Add trifluoromethanesulfonic acid (TfOH, 0.1 equiv) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LCMS. Allow it to warm to room temperature if necessary.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the pure N2-alkylated indazole.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. research.ucc.ie [research.ucc.ie]
- 13. wuxibiology.com [wuxibiology.com]
- 14. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
Navigating the Synthesis of 2-Methyl-2H-indazole-4-carbaldehyde: A Technical Support Guide for Scale-Up Challenges
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of 2-Methyl-2H-indazole-4-carbaldehyde, a key intermediate in the synthesis of various pharmaceuticals, including the PARP inhibitor Niraparib, presents a unique set of challenges. This technical support guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers and process chemists in navigating the complexities of its production, from laboratory to pilot plant and beyond.
Troubleshooting Guide: From Low Yields to Impurity Profiles
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Formation
Q: We are attempting the formylation of 2-methyl-2H-indazole and are observing very low conversion to the desired this compound. What are the likely causes and how can we improve the yield?
A: Low or no product formation in the C4-formylation of 2-methyl-2H-indazole is a common hurdle, often stemming from the choice of formylation method and reaction conditions. The C3 position of the indazole ring is generally more reactive towards electrophilic substitution, making regioselective C4-formylation challenging.
Potential Causes and Solutions:
-
Incorrect Formylation Strategy: The classical Vilsmeier-Haack reaction, while a go-to for many formylations, often favors the C3 position on the indazole nucleus. For C4-formylation, a directed ortho-lithiation followed by quenching with a formylating agent is a more reliable strategy.
-
Inefficient Lithiation: Incomplete deprotonation at the C4 position is a primary suspect.
-
Base Selection: Ensure you are using a sufficiently strong base to deprotonate the C4 position. n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) are commonly employed.
-
Temperature Control: The lithiation step is typically performed at low temperatures (-78 °C) to prevent side reactions and ensure regioselectivity. Inadequate cooling can lead to a complex mixture of products.
-
Solvent Choice: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential for successful lithiation. Ensure your solvent is rigorously dried before use.
-
-
Formylating Agent Reactivity: The choice of electrophile to trap the lithiated intermediate is critical.
-
N,N-Dimethylformamide (DMF) is a widely used and effective formylating agent. Ensure it is anhydrous.
-
Other formylating agents like ethyl formate can also be used, but may require optimization of reaction conditions.
-
-
Reaction Quenching: The quench of the reaction must be done carefully at low temperature to avoid decomposition of the product.
Issue 2: Formation of the Incorrect Isomer (C3-Formylation)
Q: Our analysis shows a significant amount of the C3-formylated isomer, 2-methyl-2H-indazole-3-carbaldehyde, instead of the desired C4-product. How can we improve the regioselectivity?
A: The inherent electronic properties of the indazole ring favor electrophilic attack at the C3 position. Overcoming this preference is key to a successful C4-formylation.
Strategies to Enhance C4-Selectivity:
-
Directed ortho-Metalation (DoM): This is the most effective strategy. The nitrogen at the N1 position of the pyrazole ring can act as a directing group, guiding the organolithium base to deprotonate the adjacent C7 or the more sterically accessible C4 protons on the benzene ring. For 2-substituted indazoles, C4-lithiation is often favored.
-
Reaction Conditions for DoM:
-
Temperature: Maintain a strict low-temperature profile (typically -78 °C) during the lithiation step.
-
Addition Rate: Slow, controlled addition of the organolithium reagent is crucial to maintain temperature and minimize side reactions.
-
Stirring: Efficient stirring is necessary to ensure homogeneity, especially at larger scales.
-
Issue 3: Complex Reaction Mixture and Purification Challenges
Q: The crude reaction mixture contains multiple byproducts, making the purification of this compound difficult, especially at scale. What are the likely impurities and how can we simplify the work-up and purification?
A: A complex impurity profile is often a consequence of incomplete reactions, side reactions, or decomposition.
Common Impurities and Mitigation Strategies:
-
Unreacted 2-methyl-2H-indazole: This indicates incomplete lithiation or inefficient trapping of the lithiated intermediate.
-
Solution: Increase the equivalents of the organolithium reagent and/or the formylating agent. Ensure efficient mixing.
-
-
C3-formylated isomer: As discussed above, this is a common regioisomeric impurity.
-
Solution: Optimize the directed ortho-metalation conditions to favor C4-lithiation.
-
-
Di-lithiated or over-lithiated species: At higher temperatures or with excess base, multiple deprotonations can occur, leading to a mixture of products upon formylation.
-
Solution: Maintain strict temperature control and use the appropriate stoichiometry of the base.
-
-
Byproducts from the formylating agent: Self-condensation or other reactions of the formylating agent can introduce impurities.
Scalable Purification Strategies:
-
Crystallization: This is the preferred method for purification at scale. A systematic screening of solvents is recommended to find a suitable system that provides good recovery and high purity. Potential solvent systems to explore include isopropanol, ethyl acetate/heptane mixtures, and toluene.
-
Extraction: A well-designed aqueous work-up is crucial to remove inorganic salts and water-soluble impurities. Careful pH adjustment during the work-up can help to separate acidic or basic impurities.
-
Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure could be a viable option, although crystallization is more common for this type of compound.
Frequently Asked Questions (FAQs)
Q1: What is the most promising and scalable synthetic route to this compound?
A1: The most widely recognized and scalable approach is a two-step process:
-
Synthesis of 2-methyl-2H-indazole: This can be achieved through various published methods, often starting from commercially available precursors.
-
Directed ortho-lithiation followed by formylation: This involves the regioselective deprotonation of 2-methyl-2H-indazole at the C4 position using a strong organolithium base at low temperature, followed by quenching the resulting aryllithium species with an anhydrous formylating agent like DMF.
Q2: What are the critical process parameters to monitor during the scale-up of the lithiation and formylation steps?
A2: Careful monitoring and control of the following parameters are essential for a safe and successful scale-up:
| Parameter | Importance | Recommended Control Measures |
| Temperature | The lithiation reaction is highly exothermic and temperature-sensitive. Poor temperature control can lead to loss of regioselectivity and the formation of hazardous byproducts. | Use a reactor with efficient heat transfer capabilities. Implement a controlled addition profile for the organolithium reagent. |
| Reagent Addition Rate | Rapid addition of the organolithium reagent can lead to localized "hot spots" and uncontrolled exotherms. | Utilize a calibrated dosing pump for slow, continuous addition. Monitor the internal temperature closely during the addition. |
| Mixing/Agitation | Inefficient mixing can result in localized high concentrations of reagents, leading to side reactions and poor yield. | Use an appropriately designed agitator and ensure sufficient agitation speed to maintain a homogeneous mixture. |
| Water Content | Organolithium reagents are extremely reactive with water. The presence of moisture will quench the reagent and prevent the desired reaction. | Use rigorously dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Q3: What analytical techniques are recommended for in-process control and final product analysis?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for monitoring reaction progress, assessing product purity, and quantifying impurities. A reverse-phase method with a C18 column and a mobile phase gradient of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.
-
Gas Chromatography (GC): Can be used to monitor the consumption of volatile starting materials and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying the structure of unknown impurities.
-
Mass Spectrometry (MS): Used for molecular weight confirmation and for identifying impurities, often in conjunction with HPLC (LC-MS) or GC (GC-MS).
Q4: Are there any specific safety considerations for the scale-up of this process?
A4: Yes, the use of organolithium reagents and the potential for exothermic reactions necessitate strict safety protocols:
-
Pyrophoric Reagents: Organolithium reagents like n-BuLi are pyrophoric and will ignite on contact with air. They must be handled under an inert atmosphere at all times.
-
Exothermic Reactions: Both the lithiation and the quenching of the reaction are highly exothermic. Ensure that the cooling capacity of the reactor is sufficient to handle the heat load.
-
Quenching: The quenching of unreacted organolithium reagent and the hydrolysis of the reaction intermediate must be done slowly and with extreme care to control the exotherm.
-
Pressure Management: The reaction may generate off-gases. The reactor must be equipped with a proper venting system. A thorough thermal hazard assessment is crucial before proceeding with scale-up.[1][2][3]
Experimental Protocols & Visualizations
Protocol 1: Laboratory-Scale Synthesis of this compound via Directed ortho-Lithiation
Disclaimer: This protocol is for informational purposes only and should be adapted and optimized for specific laboratory conditions. A thorough risk assessment must be conducted before carrying out this reaction.
-
Reactor Setup: A multi-necked, flame-dried flask equipped with a magnetic stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel is assembled.
-
Starting Material: 2-methyl-2H-indazole (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise, again maintaining the temperature below -70 °C. The reaction is stirred at -78 °C for another 2 hours.
-
Quenching: The reaction is slowly quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride, ensuring the temperature does not rise above -50 °C.
-
Work-up: The mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to afford this compound as a solid.
Diagram 1: Synthetic Pathway via Directed ortho-Lithiation
Caption: Synthetic route to this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting low yield in synthesis.
This guide is intended to serve as a valuable resource for scientists and engineers involved in the synthesis of this compound. By understanding the key challenges and implementing robust process controls, the successful and safe scale-up of this important pharmaceutical intermediate can be achieved.
References
Technical Support Center: Navigating the Role of Solvents in the Regioselective Synthesis of Indazoles
Welcome to the technical support center dedicated to unraveling the complexities of regioselectivity in indazole synthesis. For researchers, medicinal chemists, and drug development professionals, controlling the site of substitution on the indazole ring is a frequent and critical challenge. Direct alkylation can yield a mixture of N1 and N2 substituted products, complicating downstream applications and purification efforts.[1] This guide provides in-depth, field-proven insights, troubleshooting strategies, and detailed protocols to empower you to selectively synthesize your desired indazole regioisomer.
The regiochemical outcome of these reactions is a delicate balance of steric and electronic factors of the indazole core, the nature of the electrophile, and, crucially, the reaction conditions, with the choice of solvent playing a pivotal role.[2][3] This document is structured to address the common questions and issues that arise during these synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the formation of both N1 and N2 isomers during indazole alkylation?
A1: The indazole scaffold exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered to be the more thermodynamically stable form.[3] When an indazole is deprotonated with a base, it forms a delocalized anion with negative charge shared between the N1 and N2 positions. This ambident nucleophile can then be attacked by an electrophile at either nitrogen, leading to a mixture of N1 and N2 substituted products.[4] The final ratio of these isomers is dictated by a combination of kinetic and thermodynamic factors, which are heavily influenced by the solvent.
Q2: How does solvent choice fundamentally influence whether N1 or N2 alkylation is favored?
A2: Solvents mediate the reaction environment in several key ways to influence regioselectivity:
-
Solvation of the Cation: In reactions involving metal bases (e.g., NaH, K₂CO₃), the solvent's ability to solvate the metal cation is critical. Polar aprotic solvents like DMF or DMSO can create "solvent-separated ion pairs," potentially leaving the indazole anion more exposed and reactive. In contrast, less polar solvents like THF may favor "tight ion pairs," where the cation is closely associated with the indazole anion. This association can sterically block one nitrogen over the other.[2]
-
Thermodynamic vs. Kinetic Control: Some solvent systems can facilitate an equilibrium between the N1 and N2 products. For instance, polar aprotic solvents like DMF have been shown to allow for an equilibration process that favors the formation of the more thermodynamically stable N1-substituted product, especially with certain electrophiles like β-halo esters.[2][3]
-
Reactant and Intermediate Solubility: The solubility of the starting indazole, the base, and any intermediates can affect reaction rates and pathways. A solvent that ensures all components are in solution is generally preferred for reproducibility.
Q3: I need to synthesize a 2H-indazole. What type of solvent system should I consider?
A3: For the preferential synthesis of 2H-indazoles, the Davis-Beirut Reaction is a robust and widely used method.[5] This reaction typically involves treating a 2-nitrobenzylamine with a base in an alcoholic solvent.[6][7] Interestingly, the presence of a controlled amount of water in the alcohol can dramatically increase the yield of the 2H-indazole. For example, one study found that switching from anhydrous n-propanol to a mixture with 15% water significantly improved the yield.[5] However, be aware that excessive water (e.g., >25%) can lead to a sharp decrease in yield.[5]
Q4: Are there "green" or more environmentally friendly solvent options for indazole synthesis?
A4: Yes, the field is increasingly adopting more sustainable practices. For certain indazole syntheses, particularly those utilizing microwave or ultrasound irradiation, environmentally benign solvents like distilled water and ethanol have been used effectively.[8] These methods can offer the dual benefits of operational simplicity and a reduced environmental footprint.[8] For instance, one-pot three-component syntheses of 2H-indazoles have been successfully carried out in polyethylene glycol (PEG), a green solvent.[9]
Troubleshooting Guide: Overcoming Common Regioselectivity Issues
This section addresses specific problems you might encounter in the lab.
Problem 1: My reaction consistently produces an inseparable mixture of N1 and N2 isomers.
-
Question: How can I improve the selectivity for the N1-alkylated product?
-
Answer: To favor the thermodynamically more stable 1H-indazole, a carefully chosen base-solvent combination is your most powerful tool. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is highly effective for achieving excellent N1 selectivity with a range of indazoles.[1][2] It is hypothesized that the sodium cation coordinates with the N2 nitrogen and an electron-rich substituent at the C3 position, which sterically hinders the approach of the electrophile to the N2 position.[1] This strategy has been shown to provide >99% N1 regioselectivity for certain 3-substituted indazoles.[2][10]
Descriptive Caption: General scheme of indazole N-alkylation leading to N1 and N2 isomers.
-
Question: I actually want the N2-alkylated isomer. How can I achieve that?
-
Answer: While often the kinetic product, selectively isolating the N2 isomer requires suppressing the more thermodynamically favorable N1 pathway.
-
Exploit Substituent Effects: The electronic nature of substituents on the indazole ring can direct alkylation. For example, indazoles with electron-withdrawing groups like NO₂ or CO₂Me at the C-7 position have been shown to exhibit excellent N2 regioselectivity (≥96%) when using the NaH/THF protocol.[10]
-
Acid-Catalyzed Protection: Under mildly acidic conditions, kinetic protection of the N2 position can be achieved.[4] The N2 lone pair is considered more kinetically accessible in the neutral indazole.[4] This is often used for installing protecting groups like tetrahydropyran (THP).
-
Use Specific Synthetic Routes: Employing a synthetic strategy that inherently favors 2H-indazole formation, such as the Davis-Beirut reaction, is a direct approach.[5][11]
-
Problem 2: My reaction yield is very low, regardless of the isomer ratio.
-
Question: What solvent-related factors should I investigate for a low-yielding reaction?
-
Answer: Low yields can often be traced back to the reaction conditions.
-
Check Solubility: Ensure your indazole starting material and base are sufficiently soluble in the chosen solvent. If reactants are not fully dissolved, the reaction will be sluggish and incomplete. Consider a solvent with higher solubilizing power, such as DMF or DMSO, but be mindful of its potential impact on selectivity.[8][11]
-
Solvent-Base Mismatch: Certain solvent-base combinations are ineffective. For example, using potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in THF has been reported to fail in producing N-alkylated products.[2][3] These bases often require more polar solvents like DMF to be effective.
-
Reaction Temperature: The boiling point of your solvent dictates the accessible temperature range. If the reaction requires significant thermal energy, a low-boiling solvent like THF might be insufficient. Conversely, if side reactions are occurring, a higher-boiling solvent like DMF or toluene might be promoting decomposition.[8]
-
Problem 3: I have a mixture of isomers and chromatographic separation is difficult and costly.
-
Question: Can I use the solvent system to help with purification?
-
Answer: Yes, a mixed-solvent recrystallization can be a highly effective and scalable alternative to column chromatography for separating N1 and N2 isomers.[8] The principle relies on the differential solubility of the isomers in a carefully chosen solvent/anti-solvent system. By screening various water-soluble organic solvents (e.g., ethanol, acetone, isopropanol) and using water as an anti-solvent, you can often find conditions where one isomer crystallizes out in high purity (>99%).[8]
Data Summary: Solvent Effects on Indazole Alkylation
The following table summarizes common solvent and base combinations and their typical effect on the regioselectivity of indazole N-alkylation. This should serve as a starting point for your experimental design.
| Base | Solvent | Typical Outcome | Mechanistic Considerations | Reference(s) |
| NaH | THF | Highly N1 Selective | Favors a tight ion pair; Na⁺ coordinates with N2 and a C3 substituent, sterically blocking N2. | [1][2][10] |
| NaHMDS | THF | N2 Selective (for some pyrazolopyrimidines) | Solvent-dependent selectivity observed. | [10] |
| NaHMDS | DMSO | N1 Selective (reverses THF selectivity) | Postulated to proceed via solvent-separated ion pairs, favoring the thermodynamic product. | [2][10] |
| K₂CO₃ | DMF | Mixture, often favors N1 | Common conditions, but selectivity can be poor depending on the substrate. | [12] |
| K₂CO₃ | THF | No Reaction | Base is poorly soluble and/or inactive in this less polar solvent. | [2][3] |
| Cs₂CO₃ | DMF / Chlorobenzene | Good N1 yields | Effective base for N-alkylation, with chlorobenzene sometimes giving slightly better yields. | [12] |
| KOH (aq) | Alcohol (e.g., n-PrOH) | Highly N2 Selective | Conditions for the Davis-Beirut reaction, leading to 2H-indazoles. | [5][11] |
Experimental Protocols
Protocol 1: General Procedure for Highly N1-Selective Alkylation
This protocol is adapted from methodologies proven to be highly selective for the N1 position.[2][10]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.1-0.2 M solution.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Electrophile Addition: Add the alkylating agent (e.g., alkyl bromide, 1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.
Protocol 2: Solvent Screening Workflow for Optimization
When facing a new substrate or poor selectivity, a systematic solvent screen is invaluable.
Descriptive Caption: Workflow for optimizing regioselectivity via solvent screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Davis-Beirut Reaction | Blog Baladi [blogbaladi.com]
- 7. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. 2H-Indazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Methyl-2H-indazole-4-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of successful research. The indazole scaffold, a bicyclic aromatic system containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1][2] The precise substitution pattern on the indazole ring system, particularly at the N-1 versus N-2 position, is critical as it profoundly influences the molecule's biological activity and physicochemical properties.
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methyl-2H-indazole-4-carbaldehyde. Due to the limited availability of public domain experimental spectra for this specific molecule, we will leverage established principles of NMR spectroscopy and comparative data from closely related analogues to predict and interpret its spectral features. This guide will also present a comparative analysis with its N-1 isomer, 1-Methyl-1H-indazole-4-carbaldehyde, to highlight the diagnostic NMR characteristics that allow for unequivocal isomer differentiation.[1][3]
The Indazole Isomer Challenge: Why NMR is a Definitive Tool
Indazole exists in two tautomeric forms, 1H-indazole and 2H-indazole.[3][4] Alkylation or other substitutions on the nitrogen atoms lead to stable N-1 or N-2 isomers. Distinguishing between these isomers is a common challenge in synthetic chemistry. Fortunately, NMR spectroscopy serves as a powerful and definitive diagnostic tool. The electronic environment, and thus the chemical shifts of the ring protons and carbons, are significantly different between the two isomers.[1][4][5]
Generally, in 2H-indazoles, the proton at the 3-position (H-3) is notably shielded (shifted to a lower ppm value) compared to its counterpart in the 1H-isomer. Conversely, the H-7 proton in 2H-indazoles is deshielded (shifted to a higher ppm value) due to the anisotropic effect of the lone pair on the N-1 nitrogen.[1] These predictable patterns are instrumental in assigning the correct isomeric structure.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound. These predictions are based on the analysis of substituent effects (N-methyl, C4-aldehyde) on the parent 2H-indazole scaffold, drawing upon data from various substituted indazoles reported in the literature.[6][7][8]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |
| CHO | ~10.2 | s | - | Deshielded aldehyde proton. |
| H-3 | ~8.1 | s | - | Singlet, characteristic of 2H-indazoles. |
| H-5 | ~7.9 | d | ~8.4 | Ortho coupling to H-6. Deshielded by the adjacent aldehyde group. |
| H-7 | ~7.8 | d | ~8.8 | Ortho coupling to H-6. Deshielded due to proximity to N-1.[1] |
| H-6 | ~7.4 | t | ~8.6 | Triplet due to coupling with H-5 and H-7. |
| N-CH₃ | ~4.2 | s | - | Methyl group attached to N-2. |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon | Predicted δ (ppm) | Notes |
| C=O | ~192 | Aldehyde carbonyl carbon. |
| C-7a | ~150 | Bridgehead carbon adjacent to N-1. |
| C-3 | ~128 | Carbon at position 3. |
| C-4 | ~127 | Carbon bearing the aldehyde group. |
| C-3a | ~125 | Bridgehead carbon adjacent to C-4. |
| C-6 | ~124 | Aromatic CH. |
| C-5 | ~122 | Aromatic CH. |
| C-7 | ~118 | Aromatic CH. |
| N-CH₃ | ~38 | Methyl carbon attached to N-2. |
Comparative Analysis: this compound vs. 1-Methyl-1H-indazole-4-carbaldehyde
To illustrate the power of NMR in isomer identification, the table below contrasts the predicted data for the title compound with the expected data for its N-1 isomer.
Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) of N-1 and N-2 Isomers
| Proton | This compound (Predicted) | 1-Methyl-1H-indazole-4-carbaldehyde (Expected) | Key Differentiating Feature |
| H-3 | ~8.1 (Shielded) | ~8.4 (Deshielded) | Diagnostic: H-3 is significantly upfield in the 2H-isomer. |
| H-7 | ~7.8 (Deshielded) | ~7.6 (Shielded) | Diagnostic: H-7 is downfield in the 2H-isomer. |
| N-CH₃ | ~4.2 | ~4.1 | Minor difference, less reliable for differentiation. |
The key takeaway is the reversal in the chemical shifts of H-3 and H-7 between the two isomers, providing an unambiguous method for structural assignment.
Experimental Protocol for NMR Spectral Acquisition
To ensure the generation of high-quality, reproducible NMR data for the structural confirmation of this compound, the following detailed protocol should be followed.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the synthesized this compound. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube. d. Cap the NMR tube securely.
2. NMR Spectrometer Setup: a. Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. b. Tune and match the probe for both ¹H and ¹³C frequencies. c. Lock the spectrometer on the deuterium signal of the CDCl₃. d. Shim the magnetic field to achieve optimal resolution, aiming for a linewidth of <0.5 Hz on the TMS signal.
3. ¹H NMR Spectrum Acquisition: a. Experiment: Standard 1D proton experiment (e.g., Bruker 'zg30'). b. Spectral Width: ~16 ppm (centered around 6 ppm). c. Acquisition Time: ~2-3 seconds. d. Relaxation Delay (d1): 2 seconds. e. Pulse Angle: 30 degrees. f. Number of Scans: 16 to 64, depending on sample concentration. g. Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
4. ¹³C NMR Spectrum Acquisition: a. Experiment: Proton-decoupled 1D carbon experiment (e.g., Bruker 'zgpg30'). b. Spectral Width: ~220 ppm (centered around 110 ppm). c. Acquisition Time: ~1-2 seconds. d. Relaxation Delay (d1): 2 seconds. e. Pulse Angle: 30 degrees. f. Number of Scans: 1024 to 4096, as ¹³C has low natural abundance. g. Processing: Apply an exponential window function with a line broadening of 1-2 Hz. Perform Fourier transformation, followed by phasing and baseline correction. Calibrate the spectrum using the CDCl₃ triplet signal at 77.16 ppm.
5. 2D NMR Experiments (Optional but Recommended for Unambiguous Assignment): a. COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks (e.g., between H-5, H-6, and H-7). b. HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei. c. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations, which are crucial for assigning quaternary carbons and confirming the overall structure (e.g., correlation from the aldehyde proton to C-4 and C-3a).
Visualization of Key Structural Features and Workflow
The following diagrams illustrate the molecular structure and the logical workflow for NMR-based isomer differentiation.
Caption: Molecular structure of this compound.
Caption: Logical workflow for distinguishing indazole isomers using ¹H NMR.
Conclusion
References
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Dissected Molecule: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methyl-2H-indazole-4-carbaldehyde
For Immediate Release
A Deep Dive into the Structural Elucidation of a Key Heterocyclic Aldehyde
In the landscape of pharmaceutical research and drug development, the unambiguous identification and characterization of novel chemical entities are paramount. Among the diverse heterocyclic scaffolds, indazole derivatives hold a prominent position due to their wide-ranging biological activities.[1][2][3] This guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Methyl-2H-indazole-4-carbaldehyde, a key building block in medicinal chemistry. We will explore the predictable yet intricate fragmentation pathways of this molecule, offering a comparative perspective against other analytical techniques and structurally related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of mass spectral interpretation for heterocyclic compounds.
Introduction to Electron Ionization Mass Spectrometry and Fragmentation
Electron ionization (EI) remains a cornerstone technique in mass spectrometry for the structural elucidation of volatile and semi-volatile organic compounds. The process involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into a series of characteristic product ions.[4] The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint, providing invaluable information about the compound's molecular weight and structure. The fragmentation patterns are governed by the relative stabilities of the bonds within the molecule and the resulting carbocations and radical species.[4]
Predicted Fragmentation Pattern of this compound
Key Predicted Fragmentation Pathways:
Aromatic aldehydes are known to exhibit distinct fragmentation patterns, primarily involving cleavages adjacent to the carbonyl group.[5][6][7] For this compound, the following key fragmentation steps are anticipated:
-
Formation of the Molecular Ion (M⁺˙) at m/z 160: A moderately intense to strong molecular ion peak is expected due to the relative stability of the aromatic indazole ring system.
-
Loss of a Hydrogen Radical ([M-H]⁺) at m/z 159: A common fragmentation for aromatic aldehydes, resulting from the cleavage of the C-H bond of the aldehyde group, leading to a stable acylium ion.[6][8]
-
Loss of the Aldehyde Group ([M-CHO]⁺) at m/z 131: This significant fragment arises from the cleavage of the bond between the indazole ring and the carbonyl group. The resulting ion at m/z 131 would correspond to the 2-methyl-2H-indazole cation.
-
Loss of Carbon Monoxide ([M-CO]⁺˙) from the [M-H]⁺ ion at m/z 131: The acylium ion at m/z 159 can further lose a neutral carbon monoxide molecule to form the 2-methyl-2H-indazolyl cation at m/z 131.
-
Fragmentation of the Indazole Ring: The 2-methyl-2H-indazole cation (m/z 131) is expected to undergo further fragmentation. This could involve the loss of a methyl radical (CH₃) to yield an ion at m/z 116, or more complex ring cleavages. For instance, the loss of HCN from the indazole ring is a known fragmentation pathway for some nitrogen-containing heterocycles.[9]
-
Formation of the Tropylium Ion (m/z 91) and related aromatic fragments: While less direct, rearrangements and subsequent fragmentations of the indazole ring could potentially lead to the formation of the stable tropylium ion or other characteristic aromatic fragments, such as the phenyl cation at m/z 77.[8]
Table 1: Predicted Key Fragment Ions for this compound
| m/z | Proposed Fragment | Predicted Relative Abundance | Fragmentation Pathway |
| 160 | [C₉H₈N₂O]⁺˙ (Molecular Ion) | Moderate to High | Electron Ionization |
| 159 | [C₉H₇N₂O]⁺ | High | Loss of H˙ from the aldehyde group |
| 131 | [C₈H₇N₂]⁺ | High | Loss of CHO˙ from the molecular ion |
| 131 | [C₈H₇N₂]⁺ | High | Loss of CO from the [M-H]⁺ ion |
| 116 | [C₇H₄N₂]⁺˙ | Moderate | Loss of CH₃˙ from the [M-CHO]⁺ ion |
| 91 | [C₇H₇]⁺ | Low to Moderate | Rearrangement and fragmentation of the indazole ring |
| 77 | [C₆H₅]⁺ | Low | Further fragmentation of the indazole ring |
Diagram 1: Proposed Fragmentation Pathway of this compound
Caption: Proposed EI-MS fragmentation pathway for this compound.
Comparison with Alternative Analytical Techniques
While EI-MS is a powerful tool for structural elucidation, a comprehensive characterization of this compound would benefit from the application of complementary analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework, including the number and connectivity of protons and carbons. | Unambiguous structure determination. | Requires larger sample amounts; less sensitive than MS. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as the carbonyl (C=O) of the aldehyde and N-H or C-H bonds. | Rapid and non-destructive. | Provides limited information on the overall molecular structure. |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecular ion and fragment ions, allowing for the determination of the elemental composition. | Highly accurate mass measurements. | Does not provide detailed structural connectivity information on its own. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components of a mixture prior to mass analysis. Useful for analyzing less volatile or thermally labile compounds. | High sensitivity and applicability to a wide range of compounds. | Fragmentation patterns can be different from EI-MS (e.g., using ESI or APCI). |
Experimental Protocol for Mass Spectrometry Analysis
For researchers wishing to acquire an experimental mass spectrum of this compound, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.
Objective: To obtain the electron ionization mass spectrum of this compound.
Materials:
-
This compound sample
-
Volatile solvent (e.g., dichloromethane or ethyl acetate)
-
GC-MS instrument equipped with an EI source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern and compare it to the predicted pattern.
-
Diagram 2: GC-MS Experimental Workflow
Caption: A typical workflow for the analysis of a small molecule by GC-MS.
Conclusion
The predicted mass spectrometry fragmentation pattern of this compound provides a valuable roadmap for its identification and structural confirmation. The key fragments arising from the loss of a hydrogen radical, the aldehyde group, and subsequent cleavages of the indazole ring are expected to be prominent features in its EI mass spectrum. By combining this predictive analysis with data from complementary techniques such as NMR and IR spectroscopy, researchers can achieve a high degree of confidence in the structural assignment of this and related heterocyclic compounds. This guide serves as a foundational resource for scientists engaged in the synthesis, characterization, and application of novel indazole derivatives.
References
- 1. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. whitman.edu [whitman.edu]
- 9. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 2-Methyl-2H-indazole-4-carbaldehyde
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the synthesis of Active Pharmaceutical Ingredients (APIs), the quality of chemical intermediates is paramount. 2-Methyl-2H-indazole-4-carbaldehyde is a crucial heterocyclic building block in the development of various therapeutic agents. Its molecular structure, featuring an indazole core and a reactive aldehyde group, makes it a versatile precursor. However, the synthetic route can introduce impurities such as starting materials, by-products, or degradation products.[1] The presence of these unwanted chemicals, even at trace levels, can compromise the safety and efficacy of the final drug product, making rigorous purity assessment a non-negotiable aspect of quality control and regulatory compliance.[2]
This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity profiling of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a clear, data-driven comparison to guide researchers and drug development professionals in selecting the most appropriate technique for their needs.
Physicochemical Profile: this compound
Understanding the analyte's properties is the foundation of method development.
-
Molecular Formula: C₉H₈N₂O[3]
-
Molecular Weight: 160.17 g/mol [3]
-
Structure: A bicyclic aromatic indazole ring with a methyl group on one of the nitrogen atoms and a carbaldehyde group on the benzene ring.
-
Expected Properties: As a moderately polar, non-volatile solid, this compound is well-suited for liquid chromatography. Its aromatic nature provides a strong chromophore for UV detection. While it has a relatively low molecular weight, its polarity and potential for thermal degradation at high temperatures present challenges for gas chromatography.[4][5]
Part 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Non-Volatile Analytes
HPLC is often the primary choice for the purity analysis of pharmaceutical compounds due to its wide applicability to non-volatile and thermally sensitive molecules.[6][7][8]
Causality of Method Development Choices
The development of a robust, stability-indicating HPLC method is a systematic process guided by the analyte's chemistry.
-
Chromatographic Mode Selection: Reversed-Phase HPLC (RP-HPLC) is the logical choice. The analyte is moderately polar, making it ideal for interaction with a non-polar stationary phase (like C18) and elution with a polar mobile phase. This mode is highly effective at separating compounds with subtle differences in hydrophobicity, which is typical for process-related impurities.
-
Column Chemistry: A C18 (octadecylsilane) column is the workhorse of pharmaceutical analysis for its versatility and robust performance. A column with end-capping is preferred to minimize peak tailing of the basic nitrogen-containing indazole ring by masking residual silanol groups on the silica support.
-
Mobile Phase Strategy: A gradient elution using a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is essential. A gradient is necessary to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved with good peak shape in a reasonable timeframe. Using a buffer (e.g., ammonium formate) controls the pH, ensuring the ionization state of the analyte and impurities remains consistent, leading to reproducible retention times and sharp peaks.
-
Detection: The conjugated aromatic system of the indazole ring makes the molecule a strong UV absorber. Diode Array Detection (DAD) or Photodiode Array (PDA) detection is superior to a simple UV detector, as it provides spectral data across a range of wavelengths. This allows for the selection of the optimal detection wavelength for maximum sensitivity and can also help in assessing peak purity by comparing spectra across a single peak.
Visual Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity Assessment.
Detailed Experimental Protocol: HPLC-UV
This protocol is designed as a self-validating system by incorporating system suitability tests (SST) as mandated by pharmacopeial guidelines.
1. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with formic acid)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: DAD/PDA, Wavelength 254 nm
-
Injection Volume: 10 µL
2. Preparation of Solutions:
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Sample Solution: Accurately weigh and dissolve ~10 mg of this compound in the diluent to a final concentration of 1.0 mg/mL.
-
Reference Standard Solution: Prepare a solution of the reference standard at the same concentration (1.0 mg/mL).
-
System Suitability Solution: Use the Reference Standard Solution.
3. System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the System Suitability Solution. The system is deemed ready if the following criteria are met:
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Theoretical Plates: ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.[9]
4. Analysis Procedure: Inject the diluent (as a blank), followed by the sample solution. Identify the peak for this compound by comparing its retention time with the reference standard. Calculate the percentage of each impurity by the area normalization method.
Illustrative Data & Validation Summary
The method must be validated according to ICH Q2(R1) guidelines to prove it is suitable for its intended purpose.[10][11]
Table 1: Hypothetical HPLC Purity Data and Validation Parameters
| Parameter | This compound | Impurity A | Impurity B |
| Retention Time (min) | 10.5 | 8.2 | 12.1 |
| Area % | 99.75% | 0.15% | 0.10% |
| Validation Results | |||
| Linearity (r²) | >0.999 | >0.999 | >0.999 |
| Range (% of target) | 80-120% | LOQ-150% | LOQ-150% |
| Accuracy (% Recovery) | 98.0-102.0% | 95.0-105.0% | 95.0-105.0% |
| LOD | 0.01% | 0.01% | 0.01% |
| LOQ | 0.03% | 0.03% | 0.03% |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) - A Powerful Tool for Volatile Impurities
GC-MS is an indispensable technique for separating and identifying volatile and semi-volatile compounds.[12] For the target analyte, its application is conditional on its thermal stability and volatility.
Causality of Method Development Choices
-
Applicability Assessment: The primary consideration is whether this compound can be volatilized without degradation. The high temperatures of the GC inlet (typically >250 °C) can cause sensitive molecules to break down.[4] Therefore, GC-MS is more suited for identifying thermally stable, volatile impurities (e.g., residual solvents, starting materials) rather than for quantifying the main component or its non-volatile degradation products.
-
Column Selection: A standard, low-polarity 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., DB-5ms or equivalent) is an excellent starting point. This phase provides good separation for a wide range of compounds based on their boiling points and is compatible with mass spectrometry.[13]
-
Inlet and Oven Program: A split injection is used to avoid overloading the column when analyzing a concentrated sample. The inlet temperature must be carefully optimized—high enough to ensure rapid volatilization but low enough to prevent thermal degradation. A programmed temperature ramp for the oven is crucial for separating compounds with different boiling points, starting at a low temperature to retain volatile impurities and gradually increasing to elute less volatile components.
-
Detector: The mass spectrometer is the key advantage of this method. It acts as a universal detector and provides structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation pattern upon electron ionization (EI). This allows for the putative identification of unknown impurities by comparing their mass spectra to extensive libraries like NIST.[12][14]
Visual Workflow for GC-MS Analysis
Caption: Workflow for GC-MS Impurity Identification.
Detailed Experimental Protocol: GC-MS
1. Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Inlet Temperature: 270 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Program: 50 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min)
2. Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-450 m/z
3. Preparation of Solutions:
-
Sample Solution: Dissolve ~1 mg of this compound in 1 mL of a volatile solvent like Dichloromethane or Ethyl Acetate.
4. Analysis Procedure: Inject the sample solution. The resulting total ion chromatogram (TIC) will show all separated components. For each peak of interest, extract the corresponding mass spectrum. Perform a library search to tentatively identify the compound. Confirmation requires analysis of a certified reference standard.
Illustrative Data
Table 2: Hypothetical GC-MS Data for Volatile Impurities
| Retention Time (min) | Tentative ID | Key m/z Fragments | Match Factor |
| 3.5 | Toluene | 91, 92, 65 | >950 |
| 15.2 | 2-Methyl-2H-indazole | 132, 104, 77 | >900 |
| 18.9 | This compound | 160, 159, 131, 103 | - |
Note: The main peak may show signs of degradation (e.g., loss of the aldehyde group) in the hot inlet, complicating quantification.
Part 3: Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which technique is superior overall, but which is best suited for the specific analytical challenge.[6]
Table 3: Comparative Summary for Purity Assessment of this compound
| Feature | HPLC-UV/DAD | GC-MS | Rationale & Recommendation |
| Analyte Suitability | Excellent . Ideal for non-volatile, thermally labile compounds.[4][6] | Poor to Moderate . Requires volatility and thermal stability, which is a risk for this analyte.[4][5] | HPLC is the primary choice for quantifying the main component and its non-volatile impurities. |
| Identification Power | Limited . Based on retention time comparison with standards. DAD provides spectral confirmation. | Excellent . Provides mass spectra for structural elucidation and library-based identification.[12] | GC-MS is superior for identifying unknown volatile or semi-volatile impurities. |
| Quantification | Excellent . High precision and accuracy for purity assays.[8] | Challenging . Potential for on-column degradation makes accurate quantification of the main peak unreliable. | HPLC is the validated method for quantitative purity determination. |
| Sensitivity | High (ng range). | Very High (pg range). More sensitive for amenable compounds.[15][16] | Both are highly sensitive, but the choice depends on analyte compatibility. |
| Typical Use Case | Routine QC, purity assay, stability testing, quantification of known and unknown impurities. | Identification of unknown volatile impurities, residual solvent analysis.[6][12] | Use HPLC for routine quality control and GC-MS for specific investigations into volatile contaminants. |
| Complexity & Cost | Moderate complexity, lower initial cost than GC-MS.[4][5] | Higher complexity, higher initial cost.[16] | The choice should be driven by analytical need, not cost alone. |
Conclusion and Senior Scientist Recommendation
For the comprehensive purity assessment of this compound, an orthogonal approach utilizing both HPLC and GC-MS is recommended, but with distinct roles.
1. Primary Method for Purity & Assay: HPLC-DAD is the definitive technique. Its ability to handle non-volatile and thermally sensitive compounds makes it the only reliable choice for accurately quantifying the main component and its process-related, non-volatile impurities. A validated HPLC method, as outlined, should be the cornerstone of routine quality control and batch release testing.[7][8]
2. Complementary Method for Impurity ID: GC-MS serves as a powerful, complementary tool for identifying unknown volatile or semi-volatile impurities that may not be detected or identified by HPLC. It is particularly valuable for troubleshooting, identifying residual solvents, or characterizing potential thermally stable by-products from the synthesis.[6][12]
By leveraging HPLC for its quantitative strength and GC-MS for its unparalleled identification capabilities, researchers and drug development professionals can build a complete and robust purity profile for this compound, ensuring the highest standards of quality, safety, and regulatory compliance.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. 2-Methyl-2H-indazole-4-carboxaldehyde | 1079992-61-2 | ETB99261 [biosynth.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. blog.brewerscience.com [blog.brewerscience.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. moravek.com [moravek.com]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 12. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 13. ijpsr.com [ijpsr.com]
- 14. nelsonlabs.com [nelsonlabs.com]
- 15. amptechfl.com [amptechfl.com]
- 16. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
A Comparative Guide to the Synthetic Routes of 2-Methyl-2H-indazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2H-indazole-4-carbaldehyde is a valuable intermediate in the synthesis of a variety of biologically active molecules. The indazole scaffold is a well-recognized "privileged structure" in drug discovery, and the presence of a reactive carbaldehyde group at the C4-position, combined with a methyl group at the N2-position, offers a unique constellation of functionalities for further chemical elaboration. The regioselective synthesis of this specific isomer, however, presents notable challenges. This guide will explore and compare two principal synthetic philosophies: the late-stage functionalization of a pre-formed indazole core versus a constructive approach utilizing a pre-functionalized starting material.
Strategic Overview: Two Divergent Paths to a Key Intermediate
The synthesis of this compound can be conceptually divided into two main strategies, each with its own set of advantages and drawbacks.
Caption: High-level comparison of the two main synthetic strategies.
Strategy A: Late-Stage C4-Formylation of 2-Methyl-2H-indazole
This approach prioritizes the early construction of the 2-methyl-2H-indazole core, followed by the challenging introduction of the carbaldehyde group at the C4-position.
Part 1: Synthesis of the 2-Methyl-2H-indazole Core
The synthesis of N-alkylated indazoles is well-documented. A common and effective method is the reductive cyclization of an ortho-imino-nitrobenzene substrate. This one-pot procedure offers operational simplicity and good yields.[1]
Experimental Protocol: Synthesis of 2-Methyl-2H-indazole
-
Condensation: In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1.0 eq) in isopropanol. Add methylamine (1.2 eq, as a solution in a suitable solvent) dropwise at room temperature. Stir the mixture for 2-4 hours until the formation of the corresponding ortho-imino-nitrobenzene is complete (monitored by TLC).
-
Reductive Cyclization: To the reaction mixture, add tri-n-butylphosphine (1.5 eq). Heat the reaction to 80 °C and stir for 12-24 hours. The progress of the cyclization can be monitored by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature and concentrate under reduced pressure. The residue can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-methyl-2H-indazole.
Part 2: Regioselective C4-Formylation
The introduction of a formyl group onto the benzene ring of the indazole nucleus is a significant challenge due to the directing effects of the fused heterocyclic ring. Standard electrophilic formylation methods like the Vilsmeier-Haack or Duff reactions are known to favor positions activated by electron-donating groups.[2][3] For 2H-indazoles, the C3 position is often the most reactive towards electrophiles.[4]
While direct C4-formylation of 2-methyl-2H-indazole is not well-documented, a plausible approach involves directed ortho-metalation. This strategy would require the introduction of a directing group at either the C3 or C5 position, which can then be removed after formylation. This multi-step process, however, adds complexity and reduces the overall yield.
Hypothetical Protocol (based on related transformations): Directed Ortho-Metalation
-
Introduction of a Directing Group: Synthesize a 3- or 5-substituted 2-methyl-2H-indazole (e.g., with a removable group like a carboxylic acid or a silyl group).
-
Lithiation and Formylation: Treat the substituted indazole with a strong base such as n-butyllithium at low temperature, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
-
Removal of the Directing Group: Deprotect to yield the 4-formyl-2-methyl-2H-indazole.
Given the lack of direct literature precedent and the multi-step nature of this hypothetical route, Strategy A is considered less efficient and more challenging for achieving the desired product.
Strategy B: Indazole Ring Formation from a Pre-functionalized Precursor
This more convergent approach involves the synthesis of the indazole ring from a starting material that already possesses the required formyl (or a protected formyl) group at the appropriate position.
Key Starting Material: 2-Nitro-5-formyltoluene
A crucial precursor for this strategy is 2-nitro-5-formyltoluene. Its synthesis can be achieved from commercially available materials.
Experimental Protocol: Synthesis of 2-Nitro-5-formyltoluene
-
Nitration: 2-fluoro-toluene can be nitrated using a mixture of nitric acid to yield 2-fluoro-5-nitrotoluene.[5]
-
Nucleophilic Aromatic Substitution and Oxidation: While not explicitly detailed for this substrate in the search results, a plausible subsequent step would involve a nucleophilic aromatic substitution to replace the fluorine with a group that can be converted to a formyl group, such as a protected hydroxymethyl group, followed by oxidation. A more direct, albeit less common, approach would be the direct formylation of a suitable toluene derivative prior to nitration, though regioselectivity could be an issue.
Indazole Ring Formation
With the key precursor in hand, the indazole ring can be constructed. A plausible route involves the condensation with a hydrazine derivative followed by cyclization. However, for the synthesis of a 2-methyl-2H-indazole, a more direct approach is the reductive cyclization of a Schiff base formed from a suitable amine.
Caption: Proposed workflow for Strategy B.
Experimental Protocol: Synthesis of this compound from 2-Nitro-5-formyltoluene
-
Schiff Base Formation: Dissolve 2-nitro-5-formyltoluene (1.0 eq) in a suitable solvent like isopropanol. Add methylamine (1.2 eq) and stir at room temperature for 2-4 hours to form the corresponding imine.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture and heat to 80 °C for 12-24 hours.[1]
-
Work-up and Purification: Upon completion, cool the reaction and concentrate in vacuo. Purify the crude product by column chromatography to yield this compound.
Comparative Analysis
| Feature | Strategy A: Late-Stage C4-Formylation | Strategy B: Pre-functionalized Precursor |
| Overall Feasibility | Low to Moderate | High |
| Number of Steps | Potentially High (if directing group is needed) | Moderate |
| Key Challenge | Regioselective C4-formylation of the indazole core | Synthesis of the key precursor (2-nitro-5-formyltoluene) |
| Predictability | Low, due to competing C3- and other positions | High, based on established cyclization methods |
| Potential Yield | Likely low due to multiple steps and poor regioselectivity | Moderate to good, depending on the efficiency of the precursor synthesis |
| Scalability | Poor | Good |
Conclusion and Recommendation
Based on the analysis of available synthetic methodologies and general principles of heterocyclic chemistry, Strategy B, which involves the formation of the indazole ring from a pre-functionalized precursor, is the recommended approach for the synthesis of this compound.
The primary advantage of Strategy B lies in its convergent and predictable nature. While the synthesis of the key starting material, 2-nitro-5-formyltoluene, requires careful planning and execution, the subsequent cyclization to the desired indazole is based on reliable and well-established reductive cyclization methodology. This approach avoids the significant and likely insurmountable challenge of achieving regioselective C4-formylation on the pre-formed 2-methyl-2H-indazole ring, a transformation for which there is a lack of favorable precedent in the literature.
For researchers and drug development professionals requiring a reliable and scalable synthesis of this compound, focusing efforts on the efficient preparation of the 2-nitro-5-formyltoluene precursor will be the most productive path forward.
References
A Comparative Guide to the Biological Activity of 2-Methyl-2H-indazole-4-carbaldehyde and Other Indazole Derivatives
Introduction: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the field of medicinal chemistry.[1] This scaffold exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being generally more thermodynamically stable.[2] The unique structural and electronic properties of the indazole ring allow for diverse substitutions, leading to a vast chemical space of derivatives with a wide spectrum of pharmacological activities.[3] Consequently, indazole-containing compounds have been successfully developed into drugs for various therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4][5] This guide provides a comparative analysis of the biological activity of 2-Methyl-2H-indazole-4-carbaldehyde against other key indazole derivatives, offering insights into their structure-activity relationships and therapeutic potential. While specific biological data for this compound is not extensively published, its potential activities can be inferred from the extensive research on related substituted indazoles.[6]
The Biological Landscape of Indazole Derivatives: A Multifaceted Profile
Indazole derivatives have demonstrated a remarkable range of biological activities, a testament to their ability to interact with various biological targets.[3][4] The nature and position of substituents on the indazole ring play a crucial role in determining their specific pharmacological effects.
Anticancer Activity: A Prominent Therapeutic Avenue
The indazole scaffold is a well-established pharmacophore in the design of anticancer agents.[5][7][8] Many indazole-based compounds exert their effects by inhibiting protein kinases, enzymes that play a critical role in cell signaling and are often dysregulated in cancer.[9]
-
Kinase Inhibition: Pazopanib, an FDA-approved drug, is a multi-targeted tyrosine kinase inhibitor with a 2,3-dimethyl-2H-indazol-6-yl moiety that is effective in treating renal cell carcinoma and soft tissue sarcoma.[1][3] Other indazole derivatives have shown potent inhibitory activity against various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Pim kinases, and Aurora kinases.[3][10] The substitution pattern on the indazole ring is critical for kinase binding and inhibitory potency.
-
Cytotoxicity: Numerous synthetic indazole derivatives have exhibited significant cytotoxic effects against various cancer cell lines.[7][11] For instance, certain 2f derivative has shown potent growth inhibitory activity against several cancer cell lines with IC50 values in the sub-micromolar range.[7] The mechanism of action often involves the induction of apoptosis, as evidenced by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3.[7]
The aldehyde group at the 4-position of this compound offers a reactive handle for further synthetic modifications, potentially leading to the development of novel kinase inhibitors or cytotoxic agents.[6]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Indazole derivatives have also emerged as promising anti-inflammatory agents.[3][12] The commercially available non-steroidal anti-inflammatory drug (NSAID) Bendazac features a 1H-indazole core.[3]
-
Enzyme Inhibition: The anti-inflammatory effects of indazole compounds are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes.[13] Some 2,3-diphenyl-2H-indazole derivatives have shown in vitro inhibitory activity against COX-2.[14][15]
-
Cytokine Modulation: Indazole derivatives can also modulate the production of pro-inflammatory cytokines. Their anti-inflammatory potential is often evaluated by their ability to inhibit the production of cytokines like TNF-α and various interleukins in stimulated immune cells.[1][16]
The 2-methyl-2H-indazole scaffold, as present in the target compound, has been explored for its anti-inflammatory properties, suggesting that this compound could be a starting point for the development of new anti-inflammatory drugs.[12][13]
Antimicrobial and Antiprotozoal Activities: Combating Infectious Diseases
The versatility of the indazole scaffold extends to the realm of infectious diseases.[4]
-
Antibacterial and Antifungal Activity: Various indazole derivatives have been reported to possess antibacterial and antifungal properties.[4] For example, novel 3-methyl-1H-indazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[4]
-
Antiprotozoal Activity: A series of 2H-indazole derivatives have demonstrated potent activity against various protozoa, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with some compounds showing greater potency than the standard drug metronidazole.[14][17]
Comparative Analysis: this compound in Context
While direct experimental data on the biological activity of this compound is limited, we can extrapolate its potential based on the structure-activity relationships (SAR) of analogous compounds.
Table 1: Comparative Biological Activities of Selected Indazole Derivatives
| Compound/Derivative Class | Key Substituents | Primary Biological Activity | Reported IC50/Activity | Reference |
| Pazopanib | 2,3-dimethyl-2H-indazol-6-yl | Anticancer (Tyrosine Kinase Inhibitor) | VEGFR-2 IC50 = 30 nM | [1] |
| Bendazac | 1-benzyl-1H-indazole-3-oxyacetic acid | Anti-inflammatory (NSAID) | Marketed Drug | [3] |
| 2f Derivative | Indazole with pyridyl & piperazinyl groups | Anticancer (Cytotoxic) | 4T1 cells IC50 = 0.23 µM | [7] |
| 2,3-diphenyl-2H-indazoles | Phenyl groups at C2 and C3 | Antiprotozoal, Anti-inflammatory (COX-2) | Potent antiprotozoal activity | [13][14] |
| N-hydrazinecarbothioamide substituted indazoles | Carbothioamide at N1 | α-glucosidase & α-amylase inhibition | IC50 in low µM range | [18] |
| This compound | 2-Methyl, 4-Carbaldehyde | Hypothesized: Anticancer, Anti-inflammatory | Data not available | N/A |
The presence of the 2-methyl group in this compound directs its classification as a 2H-indazole. The carbaldehyde (-CHO) group at the C4 position is an electron-withdrawing group and a versatile synthetic handle.[6] Structure-activity relationship studies on other indazoles suggest that substitution at the C4 position can significantly influence biological activity.[19] For instance, in a series of indazole arylsulfonamides as CCR4 antagonists, methoxy or hydroxyl groups at C4 were found to be potent.[19] The aldehyde functionality in the target molecule opens avenues for derivatization to explore a range of biological targets.
Experimental Protocols for Biological Evaluation
To facilitate the investigation of the biological activity of this compound and its derivatives, detailed protocols for key assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic potential.[20][21]
Protocol:
-
Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[22]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 72 hours.[22]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[22]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[22]
References
- 1. benchchem.com [benchchem.com]
- 2. atcc.org [atcc.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Activity of Indazole Compounds: A Mini Review [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 2-methyl-2H-indazole-3-carbaldehyde | 34252-54-5 [smolecule.com]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents | MDPI [mdpi.com]
- 14. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pnrjournal.com [pnrjournal.com]
- 18. Synthesis of new indazole based dual inhibitors of α-glucosidase and α-amylase enzymes, their in vitro, in silico and kinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. MTT (Assay protocol [protocols.io]
Reactivity comparison of 2-Methyl-2H-indazole-4-carbaldehyde with other aldehydes
Introduction
In the landscape of pharmaceutical and materials science research, heterocyclic aldehydes serve as pivotal building blocks for the synthesis of complex molecular architectures. Their reactivity profile dictates their utility in a myriad of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of 2-Methyl-2H-indazole-4-carbaldehyde against other common aldehydes. We will delve into the electronic and steric factors governing its reactivity and provide standardized experimental protocols for quantitative comparison, empowering researchers to make informed decisions in their synthetic strategies.
The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by both inductive and resonance effects of the substituent attached to the formyl group, as well as by steric hindrance around the reaction center. A greater partial positive charge on the carbonyl carbon enhances its susceptibility to nucleophilic attack, thereby increasing its reactivity.
Understanding the Reactivity of this compound
This compound is a unique heterocyclic aldehyde with a bicyclic aromatic system containing two nitrogen atoms. The position of the aldehyde group at the 4-position of the indazole ring, and the methyl group on one of the nitrogen atoms, imparts a distinct electronic and steric environment that influences its chemical behavior.
Electronic Effects: The indazole ring system is electron-rich and can act as an electron-donating group through resonance. This donation of electron density to the carbonyl group can decrease the electrophilicity of the carbonyl carbon, potentially rendering it less reactive than simple aromatic aldehydes like benzaldehyde. However, the nitrogen atoms within the ring also exert an inductive electron-withdrawing effect. The overall electronic influence is a fine balance of these opposing effects.
Steric Effects: The proximity of the fused benzene ring and the N-methyl group to the aldehyde functionality can introduce steric hindrance. This can impede the approach of bulky nucleophiles, thereby slowing down reaction rates compared to less sterically crowded aldehydes.
Comparative Reactivity Analysis
To provide a comprehensive understanding, we will compare the theoretical reactivity of this compound with representative aliphatic, aromatic, and other heterocyclic aldehydes.
| Aldehyde | Structure | Expected Relative Reactivity | Rationale |
| Formaldehyde | HCHO | Very High | No electron-donating groups and minimal steric hindrance. |
| Acetaldehyde | CH₃CHO | High | Alkyl group is weakly electron-donating, slightly reducing reactivity compared to formaldehyde. |
| Benzaldehyde | C₆H₅CHO | Moderate | The phenyl group can donate electron density through resonance, deactivating the carbonyl group. |
| 4-Nitrobenzaldehyde | O₂NC₆H₄CHO | High | The nitro group is strongly electron-withdrawing, increasing the electrophilicity of the carbonyl carbon. |
| 4-Methoxybenzaldehyde | CH₃OC₆H₄CHO | Low | The methoxy group is strongly electron-donating through resonance, deactivating the carbonyl group. |
| This compound | C₉H₈N₂O | Moderate to Low | The electron-donating nature of the indazole ring is expected to decrease reactivity. Steric hindrance may also play a role. |
| Pyridine-4-carbaldehyde | C₆H₅NCHO | High | The electron-withdrawing nitrogen atom in the pyridine ring increases the electrophilicity of the carbonyl carbon. |
Experimental Protocols for Reactivity Comparison
To empirically validate the theoretical comparisons, the following standardized experimental protocols can be employed. These reactions are chosen for their prevalence in synthetic chemistry and their sensitivity to the electronic and steric nature of the aldehyde.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[1] The rate of this reaction is highly dependent on the electrophilicity of the aldehyde.
Objective: To compare the reaction rates and yields of the Knoevenagel condensation between various aldehydes and malononitrile.
Methodology:
-
To a solution of the respective aldehyde (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL), add a catalytic amount of a weak base such as piperidine (0.1 mmol).
-
Stir the reaction mixture at a constant temperature (e.g., room temperature or 50 °C).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC-MS or ¹H NMR).
-
The rate of reaction can be determined by plotting the consumption of the starting aldehyde over time.
-
Isolate the product after the reaction goes to completion and calculate the yield.
Knoevenagel Condensation Workflow
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.[2][3] The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.
Objective: To compare the yields of the Wittig reaction between various aldehydes and a stabilized ylide, (triphenylphosphoranylidene)acetonitrile.
Methodology:
-
In a round-bottom flask under an inert atmosphere, dissolve (triphenylphosphoranylidene)acetonitrile (1.1 mmol) in anhydrous THF (10 mL).
-
Add a solution of the respective aldehyde (1 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture for a set period (e.g., 24 hours).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography and calculate the yield.
Wittig Reaction Workflow
Conclusion
The reactivity of this compound is a nuanced interplay of electronic and steric factors. While the electron-donating character of the indazole ring suggests a moderate to low reactivity, this can be advantageous in promoting selectivity in complex syntheses. The provided experimental protocols offer a robust framework for quantitatively assessing its reactivity in comparison to other aldehydes, enabling chemists to harness its unique properties for the development of novel pharmaceuticals and functional materials. The indazole scaffold is a key component in many biologically active molecules, and a thorough understanding of the reactivity of its derivatives is crucial for future drug discovery efforts.[4]
References
A Cost-Effectiveness Analysis of Synthetic Pathways to 2-Methyl-2H-indazole-4-carbaldehyde: A Guide for Researchers
For Immediate Release
In the competitive landscape of pharmaceutical research and development, the efficient synthesis of novel molecular scaffolds is paramount. This guide provides a detailed cost-effectiveness analysis of potential synthetic pathways for 2-Methyl-2H-indazole-4-carbaldehyde, a key intermediate for various therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important building block.
Introduction
The 2H-indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. Specifically, this compound serves as a crucial precursor for the synthesis of a wide range of small molecules with potential therapeutic applications. The strategic placement of the methyl group at the N2 position and the carbaldehyde at the C4 position offers a versatile handle for further chemical modifications. However, the synthesis of this particular isomer presents unique challenges, as direct formylation of the 2H-indazole ring system typically occurs at the C3 position. This guide explores viable multi-step synthetic routes, evaluating them based on reagent costs, reaction yields, and process complexity to provide a comprehensive economic and practical comparison.
Proposed Synthetic Pathways
Given the difficulty of direct C4-formylation, this analysis focuses on a two-step approach starting from a commercially available precursor: the synthesis of a 4-substituted 2-methyl-2H-indazole intermediate, followed by its conversion to the target carbaldehyde.
Pathway 1: Synthesis via 4-Bromo-2-methyl-2H-indazole
This pathway commences with the readily available 4-bromo-1H-indazole. The synthesis proceeds through two key steps: N-methylation followed by conversion of the bromo group to a formyl group.
Step 1: N-Methylation of 4-Bromo-1H-indazole
The methylation of 4-bromo-1H-indazole is a well-established procedure that typically yields a mixture of N1 and N2 isomers. These isomers can be separated by column chromatography.
-
Reaction: 4-bromo-1H-indazole is reacted with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
-
Rationale: The use of a mild base and a polar aprotic solvent like acetone or DMF facilitates the reaction. While this reaction produces a mixture of isomers, the 2-methyl isomer can be isolated for the subsequent step.
Step 2: Formylation of 4-Bromo-2-methyl-2H-indazole
The conversion of the aryl bromide to an aldehyde can be achieved through several methods, with lithium-halogen exchange followed by quenching with a formylating agent being a common and effective approach.
-
Reaction: 4-Bromo-2-methyl-2H-indazole is treated with an organolithium reagent, such as n-butyllithium, at low temperatures to generate the corresponding 4-lithiated indazole. This intermediate is then reacted with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to yield the desired aldehyde.
-
Rationale: The lithium-halogen exchange is a rapid and efficient method for introducing a formyl group. Low temperatures are crucial to prevent side reactions.
Visualizing Pathway 1:
Caption: Synthetic route to this compound via a 4-bromo intermediate.
Pathway 2: Synthesis via 4-Nitro-2-methyl-2H-indazole (Hypothetical)
This theoretical pathway involves the synthesis of a 4-nitro-substituted indazole, which could then be converted to the aldehyde.
Step 1: Synthesis of 2-Methyl-4-nitro-2H-indazole
The synthesis of this intermediate would likely involve the cyclization of a suitably substituted precursor, such as a 2-methyl-3-nitrophenylhydrazine derivative.
Step 2: Conversion of the Nitro Group to a Formyl Group
The transformation of a nitro group to a formyl group is a multi-step process, often involving reduction to an amine, diazotization, and subsequent conversion to the aldehyde (e.g., via a Sandmeyer-type reaction to introduce a nitrile followed by reduction). This multi-step conversion adds complexity and is likely to result in lower overall yields compared to Pathway 1.
Due to the increased number of steps and potential for lower yields in the conversion of the nitro group, Pathway 1 is considered the more practical and cost-effective approach for the purpose of this analysis.
Experimental Protocols
Pathway 1: Detailed Experimental Procedure
Step 1: Synthesis of 4-Bromo-1-methyl-1H-indazole and 4-Bromo-2-methyl-2H-indazole [1]
-
To a solution of 4-bromo-1H-indazole (1 equivalent) in acetone (15-30 mL), add potassium carbonate (3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add iodomethane (1.2-1.8 equivalents) to the reaction mixture.
-
Heat the reaction under reflux for 3-8 hours, monitoring the progress by TLC.
-
After completion, remove the acetone by evaporation under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated saline solution (3 x 15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/cyclohexane, 1:2 or dichloromethane) to separate the 4-bromo-1-methyl-1H-indazole and 4-bromo-2-methyl-2H-indazole isomers.
Step 2: Synthesis of this compound (Proposed)
This is a proposed procedure based on standard organic chemistry transformations, as a specific literature procedure for this exact conversion was not identified.
-
Dissolve 4-bromo-2-methyl-2H-indazole (1 equivalent) in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Cost-Effectiveness Analysis
The following table provides a comparative overview of the estimated costs and yields for the proposed synthetic pathway. Prices are based on currently available catalog prices from major chemical suppliers and are subject to change.
| Parameter | Pathway 1: Via 4-Bromo Intermediate | Notes |
| Starting Material | 4-Bromo-1H-indazole | Commercially available. |
| Step 1 Reagents | Methyl iodide, Potassium carbonate, Acetone | Common and relatively inexpensive reagents. |
| Step 1 Yield | ~24% for the 2-methyl isomer[1] | Separation of isomers is required, impacting the effective yield of the desired intermediate. |
| Step 2 Reagents | n-Butyllithium, N,N-Dimethylformamide, THF | Standard organometallic reagents. Requires anhydrous and inert conditions. |
| Step 2 Yield (Estimated) | 60-80% (Estimated) | Based on typical yields for similar lithium-halogen exchange and formylation reactions. |
| Overall Estimated Yield | 14-19% | Calculated from the yields of both steps. |
| Process Complexity | Moderate | Requires chromatographic separation of isomers and handling of air- and moisture-sensitive reagents. |
| Scalability | Moderate | The use of cryogenic temperatures and organolithium reagents may present challenges for large-scale synthesis. |
| Estimated Cost per Gram | Moderate to High | The cost is influenced by the price of the starting material and the multi-step nature of the synthesis with moderate overall yield. |
Conclusion and Recommendations
Based on this analysis, the synthesis of this compound is most practically achieved through a two-step process starting from 4-bromo-1H-indazole. While the N-methylation step produces a mixture of isomers, leading to a lower effective yield of the desired 4-bromo-2-methyl-2H-indazole intermediate, the subsequent formylation via lithium-halogen exchange is a reliable transformation.
Key considerations for researchers:
-
Optimization of N-Methylation: Further optimization of the methylation reaction to improve the regioselectivity towards the N2 isomer would significantly enhance the overall efficiency and cost-effectiveness of this pathway.
-
Alternative Formylation Methods: While lithium-halogen exchange is a robust method, exploring alternative palladium-catalyzed carbonylation reactions could offer a less hazardous and potentially more scalable option, although this may require more expensive catalysts and ligands.
-
Starting Material Sourcing: The cost of 4-bromo-1H-indazole is a significant contributor to the overall cost. Sourcing this starting material from bulk suppliers can substantially reduce the final product cost.
This guide provides a foundational analysis for the synthesis of this compound. Researchers are encouraged to use this information as a starting point for their own process development and optimization efforts.
References
A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the precise structural elucidation of heterocyclic compounds is paramount for successful drug discovery and development.[1] Indazole and its derivatives stand out as significant scaffolds, primarily existing in two tautomeric forms: 1H-indazole and 2H-indazole.[1][2] These isomers, while structurally similar, can exhibit distinct physicochemical and pharmacological properties, rendering their unambiguous differentiation a critical step in research.[1][2] The 1H-tautomer is generally the more thermodynamically stable form.[1][2][3][4] However, synthetic routes often yield mixtures of both N-1 and N-2 substituted isomers, necessitating robust analytical methods for their identification.[1]
This guide provides a comprehensive spectroscopic comparison of 1H- and 2H-indazole isomers, leveraging Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy. Supported by experimental data and detailed methodologies, this document serves as a practical resource for researchers to confidently distinguish between these two crucial isomeric forms.
The Structural Isomers: 1H- and 2H-Indazole
The core difference between 1H- and 2H-indazole lies in the position of the hydrogen atom on the nitrogen within the pyrazole ring. This seemingly minor structural variance leads to significant differences in electron distribution and, consequently, their spectroscopic signatures.
Caption: Molecular structures of 1H- and 2H-indazole.
Spectroscopic Differentiation: A Multi-faceted Approach
A combination of spectroscopic techniques provides a robust framework for the definitive identification of 1H- and 2H-indazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for distinguishing between 1H- and 2H-indazole isomers.[2][5] Both ¹H and ¹³C NMR provide distinct and diagnostic signals for each isomer.
Key diagnostic features in the ¹H NMR spectrum allow for a clear distinction:
-
N-H Proton: In unsubstituted 1H-indazoles, the N-H proton typically appears as a broad singlet at a significantly downfield chemical shift (around 10-13 ppm), a feature that is absent in N-substituted 1H- and all 2H-indazoles.[1]
-
H-3 Proton: The proton at the 3-position (H-3) is particularly sensitive to the electronic environment. In 2H-indazoles, the H-3 proton is generally more deshielded and appears at a higher chemical shift compared to its counterpart in 1H-indazoles.[1][5]
-
Aromatic Protons: While there are variations, the aromatic protons of the benzene ring also exhibit subtle but consistent differences in their chemical shifts between the two isomers.[1][5]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Representative Indazole Isomers
| Proton | 1H-Indazole (in CDCl₃) | 2H-Indazole Derivative (Representative) | Key Differentiating Feature |
| N-H | ~10.5-13.0 (broad s) | - | Presence of a broad, downfield signal is characteristic of unsubstituted 1H-indazoles.[1] |
| H-3 | ~8.0-8.2 (s) | ~8.3-8.6 (s) | H-3 proton in 2H-isomers is consistently more deshielded.[1][5] |
| H-4 | ~7.7-7.8 (d) | ~7.6-7.8 (d) | Shifts can vary depending on substituents. |
| H-7 | ~7.5-7.6 (d) | ~7.2-7.4 (d) | Shifts can vary depending on substituents. |
Note: Chemical shifts are approximate and can vary based on solvent and substituents.
¹³C NMR spectroscopy provides further conclusive evidence for isomer identification. The carbon chemical shifts, particularly those of the pyrazole ring, are highly diagnostic.[5][6]
-
C-3 and C-7a Carbons: The chemical shifts of the C-3 and C-7a carbons are significantly different between the two isomers. In 2H-indazoles, the C-3 carbon is typically more shielded (appears at a lower chemical shift), while the C-7a carbon is more deshielded compared to the 1H-isomer.[6]
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Representative Indazole Isomers
| Carbon | 1H-Indazole (in CDCl₃) | 2H-Indazole Derivative (Representative) | Key Differentiating Feature |
| C-3 | ~134-136 | ~122-124 | C-3 is significantly more shielded in 2H-isomers.[6] |
| C-3a | ~120-122 | ~122-124 | |
| C-7a | ~140-142 | ~148-150 | C-7a is more deshielded in 2H-isomers.[6] |
Note: Chemical shifts are approximate and can vary based on solvent and substituents.
Experimental Protocol: NMR Spectroscopic Analysis
Caption: Workflow for NMR spectroscopic analysis of indazole isomers.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of the indazole sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparative analysis.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, preferably 300 MHz or higher, for optimal signal dispersion.[1]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure the spectral width is sufficient to cover the expected range of chemical shifts (typically 0-15 ppm).[1] An adequate number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A significantly larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[1]
-
Data Processing: Process the raw data using appropriate NMR software. This involves Fourier transformation, phase correction, and baseline correction. Reference the spectra accurately to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy offers a rapid and straightforward method for distinguishing between 1H- and 2H-indazole isomers. The two tautomers exhibit distinct absorption profiles due to differences in their electronic structures. The 2H-tautomer of indazole generally absorbs light more strongly at longer wavelengths compared to the 1H-tautomer.[7]
Table 3: Comparative UV-Vis Absorption Maxima (λmax, nm) for Representative Indazole Isomers in Acetonitrile
| Isomer | λmax 1 (nm) | λmax 2 (nm) |
| 1H-Indazole | ~250 | ~290 |
| 2-Methyl-2H-indazole | ~260 | ~310 |
Data adapted from representative spectra.[7] Values can vary with substitution.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. For indazole isomers, the most telling region is the N-H stretching vibration.
-
N-H Stretch: Unsubstituted 1H-indazoles exhibit a characteristic broad N-H stretching band in the region of 3100-3500 cm⁻¹. This band is absent in the spectra of N-substituted 1H- and all 2H-indazoles, making it a clear diagnostic feature.
-
Aromatic C-H and C=C Stretches: Both isomers will show characteristic absorptions for aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C ring stretching (in the 1400-1600 cm⁻¹ region). While subtle differences may exist, the N-H stretch is the most definitive feature.
Table 4: Key IR Absorption Frequencies (cm⁻¹) for Indazole Isomers
| Functional Group | 1H-Indazole | 2H-Indazole Derivative | Key Differentiating Feature |
| N-H Stretch | ~3100-3500 (broad) | Absent | Definitive for unsubstituted 1H-indazoles. |
| Aromatic C-H Stretch | >3000 | >3000 | Present in both isomers. |
| Aromatic C=C Stretch | ~1400-1600 | ~1400-1600 | Present in both isomers. |
Synthesis and Isomer Separation
The regioselective synthesis of a specific indazole isomer is a key challenge in medicinal chemistry.[2] Various synthetic strategies have been developed to favor the formation of one isomer over the other.[3] For instance, intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines is a common route to 1H-indazoles.[2] Conversely, a one-pot, three-component condensation of 2-bromobenzaldehydes, primary amines, and sodium azide, often catalyzed by copper(I), can yield 2H-indazoles.[2][8]
When a mixture of isomers is obtained, chromatographic techniques such as column chromatography are typically employed for their separation, allowing for the isolation and individual characterization of each isomer.
Conclusion
The accurate structural determination of 1H- and 2H-indazole isomers is a critical task for chemists in academia and industry. While both isomers share the same molecular formula, their distinct electronic structures give rise to unique spectroscopic fingerprints. A multi-technique approach, with NMR spectroscopy as the central pillar, complemented by UV-Vis and IR spectroscopy, provides an unequivocal means of differentiation. By understanding the key diagnostic features outlined in this guide, researchers can confidently assign the correct isomeric structure, ensuring the integrity of their scientific findings and the progression of their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2H-Indazole synthesis [organic-chemistry.org]
A Medicinal Chemist's Guide to Strategic Scaffolding: Evaluating Alternatives to 2-Methyl-2H-indazole-4-carbaldehyde
In the intricate world of drug discovery, the selection of a core molecular scaffold is a decision that profoundly influences the trajectory of a research program. The indazole ring system, a bioisostere of the native indole nucleus, has emerged as a "privileged scaffold" in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1][2] Among the myriad of functionalized indazoles, 2-Methyl-2H-indazole-4-carbaldehyde stands as a versatile building block, particularly in the synthesis of kinase inhibitors. However, the astute medicinal chemist must always question the status quo: are there superior alternatives? This guide provides an in-depth technical comparison of this compound with its positional isomers, alternative functional groups at the 4-position, and key bioisosteric heterocyclic aldehydes, supported by experimental data and synthetic protocols.
The Reference Point: Understanding this compound
The 2-Methyl-2H-indazole scaffold offers a unique combination of physicochemical properties. The N2-methylation prevents the formation of tautomers and provides a fixed vector for substitution, influencing solubility and metabolic stability. The carbaldehyde group at the C4-position serves as a versatile chemical handle for a wide array of synthetic transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic rings. This reactivity is crucial for exploring the chemical space around the core scaffold to optimize interactions with biological targets.
Synthetic Accessibility
The synthesis of this compound can be achieved through multi-step sequences, often starting from commercially available nitrotoluenes. A common strategy involves the Cadogan-Sundberg indole synthesis followed by oxidative cleavage, or formylation of a pre-formed 2-methyl-2H-indazole. While feasible, these routes can sometimes be lengthy and require careful optimization of reaction conditions to achieve good yields and regioselectivity.
Positional Isomerism: A Subtle Shift with Significant Consequences
The position of the carbaldehyde group on the indazole ring can dramatically alter the molecule's electronic properties, reactivity, and its ability to interact with a target protein. Here, we compare the 4-carbaldehyde isomer with its 3-, 5-, 6-, and 7-substituted counterparts.
| Isomer | Key Differentiating Features | Synthetic Considerations | Impact on Biological Activity (General Trends) |
| 2-Methyl-2H-indazole-3-carbaldehyde | Aldehyde is positioned on the pyrazole ring, influencing its electronic character. | Often synthesized via Vilsmeier-Haack reaction on 2-methyl-2H-indazole or by nitrosation of indoles.[1][3] | Frequently utilized as a key intermediate for kinase inhibitors, where the C3 substituent can interact with the hinge region of the kinase. |
| This compound | Aldehyde is on the benzene ring, ortho to the fusion point. | Synthesis can be challenging due to potential for multiple isomers. | The C4-substituent often points towards the solvent-exposed region of the ATP-binding pocket in kinases. |
| 2-Methyl-2H-indazole-5-carbaldehyde | Aldehyde is para to the pyrazole nitrogen. | Can be prepared from corresponding 5-bromo or 5-cyano derivatives. | The C5-substituent can be directed towards the ribose pocket or solvent-exposed regions. |
| 2-Methyl-2H-indazole-6-carbaldehyde | Aldehyde is meta to the pyrazole nitrogen. | Accessible from 6-methyl or 6-bromo precursors.[4] | The C6-position is often modified to enhance solubility and pharmacokinetic properties. |
| 2-Methyl-2H-indazole-7-carbaldehyde | Aldehyde is ortho to the N-N bond of the pyrazole ring. | Synthesis can be complex due to steric hindrance. | The C7-substituent is less commonly explored but can offer unique interactions with the target. |
Table 1. Comparison of 2-Methyl-2H-indazole Carbaldehyde Positional Isomers.
The choice of isomer is highly target-dependent. For instance, in many kinase inhibitors, a substituent at the C3 position is crucial for hinge-binding interactions, making the 3-carbaldehyde a more common starting point. However, the 4-carbaldehyde can be advantageous when seeking to exploit interactions in other regions of the binding pocket or to modulate physicochemical properties.
Beyond the Aldehyde: Alternative Functional Groups at the C4-Position
While the aldehyde is a versatile handle, other functional groups at the C4-position can offer different reactivity profiles and biological outcomes. Structure-activity relationship (SAR) studies on various kinase inhibitors have explored a range of substituents at this position.[5][6]
| Functional Group | Synthetic Accessibility from C4-Bromo/Nitro Precursor | Reactivity Profile | Potential Advantages in Medicinal Chemistry |
| Carboxylic Acid | Hydrolysis of a nitrile or oxidation of an aldehyde. | Can form amides, esters. | Introduces a key hydrogen bond donor/acceptor and can improve solubility. |
| Amine | Reduction of a nitro group or Buchwald-Hartwig amination. | Can be acylated, alkylated, or used in reductive amination. | Provides a basic handle to modulate pKa and form salt bridges. |
| Cyano | Rosenmund-von Braun reaction or Sandmeyer reaction. | Can be hydrolyzed to a carboxylic acid or reduced to an amine. | A metabolically stable polar group that can act as a hydrogen bond acceptor. |
| Alkene/Alkyne | Suzuki, Stille, or Sonogashira coupling. | Can undergo various addition reactions or further cross-coupling. | Provides rigid linkers to extend the molecule and probe deeper pockets. |
Table 2. Comparison of Alternative Functional Groups at the C4-Position of 2-Methyl-2H-indazole.
The decision to replace the aldehyde should be driven by the specific goals of the drug discovery program, such as improving metabolic stability, altering solubility, or exploring new binding interactions.
Bioisosteric Scaffolds: Thinking Outside the Indazole Box
Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a powerful strategy in medicinal chemistry.[2] When considering alternatives to this compound, it is prudent to evaluate other heterocyclic aldehydes that can mimic its role.
Indole-4-carbaldehyde
Indole is the parent heterocycle of indazole, and indole-4-carbaldehyde is a close structural analog. The key difference is the presence of a C-H group instead of a nitrogen atom at the 2-position.
-
Synthetic Accessibility: Generally more accessible than the corresponding indazole-4-carbaldehyde.
-
Physicochemical Properties: The N-H of the indole can act as a hydrogen bond donor, which can be advantageous or disadvantageous depending on the target.
-
Biological Activity: In some cases, the switch from indazole to indole can lead to a change in selectivity or potency. For example, in the development of certain kinase inhibitors, the indole scaffold has been shown to be a viable alternative to indazole, with subtle differences in the binding mode.[7]
Benzimidazole-4-carbaldehyde
Benzimidazole is another common bioisostere for indazole. The arrangement of the nitrogen atoms is different, which can lead to altered hydrogen bonding patterns and dipole moments.
-
Synthetic Accessibility: Synthesis often involves the condensation of an o-phenylenediamine with a carboxylic acid derivative.
-
Physicochemical Properties: Benzimidazoles are generally more polar than indazoles.
-
Biological Activity: The change in the nitrogen positioning can significantly impact target engagement. In some instances, benzimidazole-based compounds have shown improved activity or a different selectivity profile compared to their indazole counterparts.[8]
Pyrazolopyridine Aldehydes
Pyrazolopyridines are another class of heterocyclic scaffolds that are isomeric with indazoles. They offer a different arrangement of nitrogen atoms within the bicyclic system, which can be exploited to fine-tune biological activity.
-
Synthetic Accessibility: A variety of synthetic routes are available, often involving the condensation of substituted pyrazoles with dicarbonyl compounds.[9]
-
Physicochemical Properties: The pyridine ring introduces a basic nitrogen atom, which can impact solubility and pKa.
-
Biological Activity: Pyrazolopyridine-based compounds have shown promise as inhibitors of various kinases and other enzymes.[10]
Experimental Protocols
To provide a practical context for this guide, detailed experimental protocols for the synthesis of 2-Methyl-2H-indazole-6-carbaldehyde and a representative alternative, 1H-indazole-3-carboxaldehyde, are provided below.
Protocol 1: Synthesis of 2-Methyl-6-nitro-2H-indazole[4]
This protocol describes a key intermediate step that can lead to the corresponding carbaldehyde.
Materials:
-
6-Nitro-1H-indazole (2 g)
-
Dichloromethane (30 ml)
-
Dimethyl sulfate (1.7 ml)
-
Dimethyl sulfoxide (2 ml)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate
Procedure:
-
Dissolve 6-Nitro-1H-indazole (2 g) in dichloromethane (30 ml).
-
Add dimethyl sulfate (1.7 ml) and dimethyl sulfoxide (2 ml) to the solution.
-
Heat the mixture to reflux and maintain for 12 hours.
-
After cooling, wash the reaction mixture with saturated sodium bicarbonate solution (10 ml).
-
Extract the aqueous layer with dichloromethane (20 ml).
-
Dry the combined organic layers over sodium sulfate and evaporate the solvent under reduced pressure to obtain the product as a yellow solid.
-
Yield: 78%
Protocol 2: Synthesis of 1H-Indazole-3-carboxaldehyde via Nitrosation of Indole[3]
Materials:
-
Indole (1 equiv.)
-
Dimethylformamide (DMF)
-
Sodium nitrite (NaNO₂) (8 equiv.)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of sodium nitrite (8 equiv.) in DMF.
-
Cool the solution to 0 °C and slowly add a solution of indole (1 equiv.) in DMF over 2 hours.
-
Slowly add HCl to the reaction mixture.
-
Allow the reaction to stir at room temperature for the appropriate time (monitor by TLC).
-
Extract the reaction mixture with ethyl acetate three times.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Synthetic Pathways
To further clarify the synthetic strategies, the following diagrams illustrate the key transformations.
Caption: Synthesis of a 2-methyl-2H-indazole precursor.
Caption: Synthesis of an alternative indazole aldehyde.
Conclusion and Future Directions
The choice of a core scaffold in medicinal chemistry is a multifaceted decision that requires a deep understanding of synthesis, structure-activity relationships, and ADMET properties. While this compound is a valuable and versatile building block, this guide has demonstrated that a wealth of viable alternatives exists. Positional isomers can offer subtle yet critical changes in vector space and electronics. Alternative functional groups at the C4-position provide different synthetic handles and opportunities for new interactions. Furthermore, bioisosteric heterocyclic aldehydes such as those based on indole, benzimidazole, and pyrazolopyridine scaffolds, present exciting avenues for scaffold hopping and the development of novel intellectual property.
The successful application of these alternatives will depend on the specific biological target and the desired properties of the final drug candidate. As our understanding of target biology and the tools of synthetic chemistry continue to expand, a willingness to explore beyond the familiar will be a key driver of innovation in drug discovery.
References
- 1. Buy 2-methyl-2H-indazole-3-carbaldehyde | 34252-54-5 [smolecule.com]
- 2. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray crystallographic data for 2-Methyl-2H-indazole-4-carbaldehyde derivatives
An In-Depth Technical Guide to the X-ray Crystallographic Analysis of 2-Methyl-2H-indazole Derivatives
A Comparative Study for Drug Discovery Professionals
The 2-methyl-2H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several therapeutic agents, including the anti-tumor drug pazopanib.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for deciphering their structure-activity relationships (SAR) and for the rational design of next-generation therapeutics. X-ray crystallography remains the gold standard for obtaining this detailed structural information.
Comparative Crystallographic Analysis: The Influence of Substitution
The substitution pattern on the indazole ring system significantly impacts its electronic properties, and consequently, its three-dimensional structure and intermolecular interactions. Here, we compare an arylated derivative, 2-(4-Methylphenyl)-2H-indazole, with a nitro-substituted derivative, 2-Methyl-6-nitro-2H-indazole.
Figure 1: Molecular structures of the compared 2-methyl-2H-indazole derivatives.
Molecular Geometry and Conformation
The indazole ring system in both derivatives is nearly planar, as expected for an aromatic bicyclic system. In 2-(4-Methylphenyl)-2H-indazole, the dihedral angle between the pyrazole and the benzene rings of the indazole core is a mere 1.58(10)°.[3] Similarly, in 2-Methyl-6-nitro-2H-indazole, the indazole ring system is almost perfectly planar, with a maximum deviation of 0.0118(7) Å for the N3 atom.[1]
The key structural differentiator lies in the orientation of the substituent at the 2-position relative to the indazole core. In 2-(4-Methylphenyl)-2H-indazole, the p-tolyl substituent is twisted with respect to the indazole plane, exhibiting a dihedral angle of 46.26(5)°.[3] This significant twist is likely due to steric hindrance between the ortho-hydrogens of the phenyl ring and the indazole system. In contrast, the methyl group in 2-Methyl-6-nitro-2H-indazole, being much smaller, does not impose such steric constraints. The nitro group at the 6-position is only slightly twisted out of the plane of the indazole ring by 0.93(16)°.[1]
Crystal Packing and Intermolecular Interactions
The nature of the substituents also governs the intermolecular interactions that dictate the crystal packing. In the crystal structure of 2-Methyl-6-nitro-2H-indazole, weak intermolecular C-H···N and C-H···O hydrogen bonds are the primary forces that stabilize the crystal lattice.[1] The presence of the nitro group provides hydrogen bond acceptors, which are absent in the 2-(4-Methylphenyl)-2H-indazole structure. The packing in the latter is likely dominated by weaker van der Waals forces and potentially π-π stacking interactions between the aromatic rings, although this is not explicitly detailed in the available report.
Tabulated Crystallographic Data
The following table provides a direct comparison of the key crystallographic parameters for the two derivatives, showcasing the differences in their crystal systems and unit cell dimensions.
| Parameter | 2-(4-Methylphenyl)-2H-indazole[3] | 2-Methyl-6-nitro-2H-indazole[1][2] |
| Chemical Formula | C₁₄H₁₂N₂ | C₈H₇N₃O₂ |
| Formula Weight | 208.26 | 177.17 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 12.539(4) | 3.793(3) |
| b (Å) | 6.029(2) | 12.200(8) |
| c (Å) | 14.401(5) | 16.675(11) |
| β (°) | 93.636(5) | 95.722(9) |
| Volume (ų) | 1086.4(6) | 767.7(9) |
| Z | 4 | 4 |
| Temperature (K) | 298 | 113 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.049 | 0.035 |
Experimental Workflow: From Synthesis to Structure
Obtaining high-quality crystallographic data is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its crystal structure.
Figure 2: Generalized workflow for X-ray crystallographic analysis.
Step 1: Synthesis of 2-Methyl-2H-indazole Derivatives
The synthesis of 2-substituted-2H-indazoles can be achieved through various methods. A common approach involves the reductive cyclization of ortho-nitrobenzylamines or related precursors.[3]
Protocol for the Synthesis of 2-(4-Methylphenyl)-2H-indazole: [3]
-
Precursor Synthesis: Synthesize 4-methyl-N-(2-nitrobenzyl)aniline.
-
Reductive Cyclization: Dissolve 4-methyl-N-(2-nitrobenzyl)aniline (3 mmol) in ethanol (20 ml).
-
Add tin(II) chloride dihydrate (6 mmol) to the solution.
-
Heat the reaction mixture at 313 K.
-
Monitor the reaction until completion (e.g., by TLC).
-
Upon completion, perform a standard work-up to isolate the crude product.
-
Purify the product by column chromatography or recrystallization to obtain pure 2-(4-Methylphenyl)-2H-indazole.
Step 2: Crystallization
Growing single crystals of sufficient size and quality is often the most challenging step.
Protocol for Crystallization by Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, dichloromethane) to form a nearly saturated solution.[2][3]
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap containing small perforations or with parafilm pierced with a needle. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
Step 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Protocol for Data Collection and Structure Refinement:
-
Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.4 mm in size) under a microscope and mount it on a goniometer head.
-
Data Collection: Mount the goniometer head on a single-crystal X-ray diffractometer (e.g., a Bruker SMART CCD area-detector). The crystal is cooled (e.g., to 113 K) to minimize thermal vibrations.[1] X-rays (commonly Mo Kα radiation) are diffracted by the crystal, and the diffraction pattern is recorded.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and to integrate the reflection intensities. An absorption correction is typically applied.[3]
-
Structure Solution: The processed data are used to solve the crystal structure using direct methods or Patterson methods, often with software like SHELXS. This provides an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This process optimizes the atomic positions, displacement parameters, and other structural parameters to achieve the best fit with the observed diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]
-
Validation: The final refined structure is validated using tools like checkCIF to ensure its geometric and crystallographic reasonability. The final data are deposited in a crystallographic database (e.g., the Cambridge Structural Database) and reported in a Crystallographic Information File (CIF).
Conclusion
This guide demonstrates the power of comparative X-ray crystallographic analysis in understanding the subtle yet significant structural effects of substituent modifications on the 2-methyl-2H-indazole scaffold. The orientation of the 2-substituent and the nature of the functional groups on the indazole ring dictate not only the molecular conformation but also the supramolecular assembly in the solid state. The detailed experimental protocols provided herein offer a roadmap for researchers aiming to elucidate the structures of novel indazole derivatives, thereby facilitating the data-driven design of new and more effective therapeutic agents.
References
Safety Operating Guide
Navigating the Disposal of 2-Methyl-2H-indazole-4-carbaldehyde: A Guide for Laboratory Professionals
Core Directive: A Proactive Stance on Safety
Given the absence of a dedicated Safety Data Sheet (SDS) for 2-Methyl-2H-indazole-4-carbaldehyde, this compound must be treated as a potentially hazardous substance. This guide is built on the principle of proactive safety, where we extrapolate potential hazards from similar chemical structures to inform our handling and disposal procedures. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all local, state, and federal regulations.[1]
Scientific Integrity & Logic: Understanding the 'Why'
Our disposal plan is informed by the known hazards of similar indazole and aldehyde-containing compounds. Structurally related molecules are often classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[2][3][4][5] Therefore, we will adopt these as assumed hazards for this compound.
Assumed Hazard Profile
| Potential Hazard | Rationale | Recommended Personal Protective Equipment (PPE) |
| Harmful if Swallowed | A common classification for substituted indazoles and aromatic aldehydes.[2][3] | Standard laboratory PPE (lab coat, gloves, eye protection). |
| Skin Irritation | Many indazole derivatives are known to cause skin irritation.[4][5] | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Serious Eye Irritation | A prevalent hazard for this chemical class.[4][5] | Safety glasses with side-shields or chemical splash goggles. |
| Respiratory Irritation | Aldehyde functional groups can often cause respiratory irritation.[2][5] | Use in a well-ventilated area or a chemical fume hood. |
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the safe disposal of this compound.
Detailed Methodology
-
Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above. This includes a lab coat, chemical-resistant gloves, and safety glasses with side-shields or goggles.[2][6]
-
Waste Container Preparation:
-
Select a primary waste container that is compatible with the chemical waste (a high-density polyethylene or glass container is generally suitable). The container must have a tightly sealing lid.[7][8]
-
Clearly write the full chemical name: "this compound" and the approximate quantity. Do not use abbreviations.[7]
-
-
Waste Collection:
-
Decontamination of Empty Containers:
-
For empty containers that held this compound, triple rinse them with a suitable solvent (e.g., acetone or ethanol).[8]
-
The first rinseate is considered hazardous and must be collected in the hazardous waste container.[7] Subsequent rinses can typically be disposed of as regular chemical waste, but consult your EHS for specific guidance.
-
-
Waste Storage:
-
Keep the hazardous waste container securely closed except when adding waste.[7]
-
Store the container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA), as directed by your institution's policies.[9]
-
Ensure the storage area is well-ventilated and away from incompatible materials.[6] Store the primary waste container within a secondary containment bin to prevent spills.[7]
-
-
Final Disposal:
Alternative Disposal Considerations: A Word of Caution
While some laboratory guidelines mention the possibility of in-lab treatment for certain aldehydes, such as neutralization, this is strongly discouraged for this compound.[7][9] The reactivity and byproducts of such a reaction are unknown for this specific compound, and attempting neutralization without a validated protocol could pose significant safety risks. The most prudent and compliant method of disposal is through your institution's hazardous waste program.
By adhering to this comprehensive guide, you are not only ensuring the safety of yourself and your colleagues but also upholding the principles of responsible scientific practice and environmental stewardship.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Handling 2-Methyl-2H-indazole-4-carbaldehyde
Hazard Assessment and Engineering Controls
Based on analogous compounds, 2-Methyl-2H-indazole-4-carbaldehyde, a solid crystalline powder, should be presumed to be a hazardous substance.[2][4] The primary risks are exposure via inhalation of dust particles, skin contact, eye contact, and accidental ingestion.[2][3]
Assumed Hazards:
Primary Engineering Control: All handling of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4] The work area should be equipped with readily accessible eyewash stations and safety showers.[4][5]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a reliable barrier against exposure. The selection of specific PPE must be confirmed by a formal risk assessment.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-Resistant Gloves | Minimum: Nitrile gloves. For extended handling, consider double-gloving.[8] Gloves must be powder-free to prevent aerosolization of contaminants and should be inspected for defects before each use.[9] Change gloves every 30-60 minutes or immediately if contamination is known or suspected.[9] |
| Eyes / Face | Safety Goggles & Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required to protect against splashes and dust.[7] A full-face shield must be worn over goggles during procedures with a high risk of splashing or aerosolization.[1] |
| Body | Laboratory Coat | A long-sleeved, cuffed laboratory coat made of a low-permeability fabric is required to protect skin from contact. Cuffs should be tucked under the outer pair of gloves to ensure a complete seal.[1][8] |
| Respiratory | NIOSH-Approved Respirator | Required when handling the powder outside of a certified chemical fume hood, if dust is generated, or during spill cleanup. An N95 respirator is the minimum; the specific type should be determined by the site's risk assessment.[1][10] |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict operational sequence is critical for minimizing risk. This workflow outlines the key phases of handling the compound safely.
Spill Response Plan
In the event of a small spill inside the fume hood:
-
Evacuate: Alert others and ensure the immediate area is clear.
-
Protect: If trained, don appropriate PPE, including respiratory protection.
-
Contain: Carefully sweep or vacuum the solid material, avoiding dust generation.[11] Moisten with water if necessary to reduce airborne dust.[11]
-
Dispose: Place the material into a sealed, labeled container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area thoroughly.
PPE Donning and Doffing Protocol
The sequence of donning and doffing PPE is crucial to prevent cross-contamination. Doffing (removal) is the point of highest risk and must be performed with meticulous care.
Disposal Plan
All waste generated from handling this compound is considered hazardous.
-
Chemical Waste: Unused compound and contaminated materials must be placed in a clearly labeled, sealed container.
-
Contaminated PPE: Disposable PPE (gloves, etc.) should be collected in a designated hazardous waste bag immediately after doffing.
-
Final Disposal: All waste must be disposed of through an approved waste disposal plant, adhering to all local, state, and federal regulations.[2][5]
Emergency First Aid Procedures
Immediate action is required in case of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Seek medical advice if irritation persists.[5]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][4] If breathing is difficult or symptoms occur, seek immediate medical attention.
-
Ingestion: Rinse mouth thoroughly with water.[7] Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately for advice.[2][11]
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.ca [fishersci.ca]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. pppmag.com [pppmag.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. uprm.edu [uprm.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
